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  • Product: 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid
  • CAS: 1199-64-0

Core Science & Biosynthesis

Foundational

5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS 1199-64-0): Synthesis, Properties, and Applications in Advanced Materials and Drug Discovery

Executive Summary 5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS 1199-64-0) is an asymmetrically functionalized heterocyclic building block of critical importance in modern synthetic chemistry. Featuring a pyrrole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS 1199-64-0) is an asymmetrically functionalized heterocyclic building block of critical importance in modern synthetic chemistry. Featuring a pyrrole core substituted with a reactive carboxylic acid at the C2 position and a protected methyl ester at the C5 position, this compound offers orthogonal reactivity. This bifunctionality is highly sought after in the pharmaceutical industry for synthesizing complex active pharmaceutical ingredients (APIs)—such as poly(ADP-ribose) polymerase (PARP) inhibitors and β-secretase (BACE) inhibitors—as well as in materials science for developing next-generation bio-based macromolecular polymers.

Physicochemical Profiling

Accurate physicochemical data is essential for reaction planning, stoichiometric calculations, and analytical verification. The following table summarizes the core properties of CAS 1199-64-0[1][2].

PropertyValue
CAS Number 1199-64-0
IUPAC Name 5-methoxycarbonyl-1H-pyrrole-2-carboxylic acid
Molecular Formula C7H7NO4
Molecular Weight 169.14 g/mol
Monoisotopic Mass 169.0375 Da
SMILES COC(=O)C1=CC=C(N1)C(=O)O
Predicted XlogP 0.8
Physical Form Solid / Powder

Synthesis Workflows & Mechanistic Causality

The synthesis of the monoester CAS 1199-64-0 requires precise desymmetrization of a diester precursor. The most scalable, atom-economical route involves the partial saponification of symmetric dimethyl 1H-pyrrole-2,5-dicarboxylate, which itself can be derived from renewable biomass.

Bio-based Precursor Synthesis

The precursor, dimethyl 1H-pyrrole-2,5-dicarboxylate, can be synthesized from D-galactaric acid (mucic acid), a derivative of biogenic waste streams[3]. Through esterification and dehydration, D-galactaric acid is converted to dimethyl 2,5-dihydroxymuconate. This intermediate then undergoes a Paal-Knorr condensation with a nitrogen source to form the symmetric pyrrole diester[3].

Desymmetrization via Partial Hydrolysis (Causality & Logic)

To achieve the target monoester, the symmetric diester is subjected to strictly stoichiometric alkaline hydrolysis. Mechanistic Causality : The addition of exactly 1.0 equivalent of hydroxide base in a mixed aqueous-organic solvent system ensures that once the first ester group is hydrolyzed to the carboxylate anion, the resulting negative charge delocalizes across the pyrrole ring's π-system. This electronic deactivation significantly reduces the electrophilicity of the remaining C5 methyl ester, kinetically stalling the second hydrolysis step. This self-regulating mechanism allows the monoester to be isolated in high yield without over-hydrolysis to the dicarboxylic acid.

Protocol: Step-by-Step Desymmetrization

This protocol functions as a self-validating system; the precipitation of the product upon acidification serves as an immediate visual confirmation of successful conversion.

  • Dissolution : Dissolve 10.0 mmol of dimethyl 1H-pyrrole-2,5-dicarboxylate in 30 mL of methanol in a round-bottom flask.

  • Base Addition : Cool the solution to 0°C using an ice bath. Dropwise, add a solution of NaOH (10.0 mmol, 1.0 eq) dissolved in 10 mL of deionized water over 30 minutes to prevent localized excess of base.

  • Reaction Progression : Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor via TLC (DCM:MeOH 9:1) until the diester is consumed.

  • Solvent Removal : Concentrate the mixture under reduced pressure (rotary evaporation) to remove the methanol, leaving an aqueous solution of the sodium carboxylate salt.

  • Acidification : Dilute the aqueous residue with 15 mL of cold water and cool to 0°C. Carefully acidify to pH 2-3 using 1M HCl. The target monoester (CAS 1199-64-0) will precipitate as a solid.

  • Isolation : Filter the precipitate under vacuum, wash with ice-cold water to remove residual salts, and dry under vacuum at 40°C.

Synthesis A D-Galactaric Acid (Biomass) B Dimethyl 2,5- dihydroxymuconate A->B Esterification & Dehydration C Dimethyl 1H-pyrrole- 2,5-dicarboxylate B->C Paal-Knorr (NH3/Amine) D 5-(Methoxycarbonyl)-1H- pyrrole-2-carboxylic acid (CAS 1199-64-0) C->D Partial Saponification (1 eq. NaOH/MeOH)

Synthesis workflow of CAS 1199-64-0 from biomass-derived D-galactaric acid.

Applications in Drug Development and Materials

Oncology: PARP Inhibitors

The orthogonal functional groups of CAS 1199-64-0 make it an ideal starting material for synthesizing complex fused heterocycles. Specifically, it is utilized in the synthesis of pyrrolo[1,2-a]pyrazin-1(2H)-one and pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives[4]. These compounds act as potent inhibitors of poly(ADP-ribose) polymerase (PARP)[4][5]. By inhibiting PARP1, these drugs block the Base Excision Repair (BER) pathway, leading to the accumulation of double-strand DNA breaks and inducing synthetic lethality in cancer cells with homologous recombination deficiencies (e.g., BRCA1/2 mutations).

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 Base_Excision Base Excision Repair (BER) PARP1->Base_Excision Apoptosis Synthetic Lethality / Apoptosis (in BRCA-mutant cells) PARP1->Apoptosis Unrepaired DNA breaks Cell_Survival Cancer Cell Survival Base_Excision->Cell_Survival Inhibitor Pyrrole-based PARP Inhibitor (Derived from CAS 1199-64-0) Inhibitor->PARP1 Competitive binding at NAD+ site

Mechanism of action for PARP inhibitors derived from CAS 1199-64-0.

Neurology: BACE Inhibitors

In neurodegenerative disease research, the pyrrole core of CAS 1199-64-0 serves as a crucial intermediate in the synthesis of 5-substituted iminothiazines and their dioxides[6]. These compounds are formulated as β-site amyloid precursor protein cleaving enzyme (BACE) inhibitors, which are actively investigated for their potential to reduce amyloid-beta plaque formation in Alzheimer's disease[6].

Advanced Macromolecular Materials

Beyond pharmaceuticals, pyrrole-2,5-dicarboxylic acid (PDCA) derivatives are gaining traction as bio-based monomers for macromolecular applications[3]. They serve as nitrogen-containing alternatives to furan-2,5-dicarboxylic acid (FDCA) in the production of polyesters like polyethylene furanoate (PEF)[3]. The presence of the pyrrole nitrogen allows for post-polymerization derivatization, enabling precise tuning of the polymer's thermal stability and electrostatic characteristics.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is required. Mass spectrometry (ESI-MS) provides distinct adduct profiles for CAS 1199-64-0. According to predictive models, the compound exhibits a [M+H]+ adduct at m/z 170.04478 with a predicted Collision Cross Section (CCS) of 132.5 Ų, and an [M-H]- adduct at m/z 168.03022 with a CCS of 132.6 Ų[2]. These parameters are vital for ion mobility-mass spectrometry (IM-MS) validation.

References

  • Sigma-Aldrich. "5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid". Source: sigmaaldrich.com.
  • Molaid. "5-(3-Bromo-5-fluorophenyl)oxazole | 1403469-13-5" (WO2012139425A1 BACE Inhibitors). Source: molaid.com.
  • Molaid. "5-Carboxy-3,4-dichlor-2-carbonsaeure-methylester | 1205-35-2" (EP2032140A1 PARP Inhibitors). Source: molaid.com.
  • Google Patents. "one and pyrrolo [1,2-d][1,2,4] triazine- as inhibitors of poly (ADP-ribose) polymerase (PARP) 1 (2H)". Source: google.com.
  • NIH PMC. "Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid". Source: nih.gov.
  • PubChemLite. "1199-64-0 (C7H7NO4)". Source: uni.lu.

Sources

Exploratory

5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic Acid: Synthesis, Properties, and Applications in Targeted Therapeutics

Executive Summary 5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1199-64-0) is a highly specialized, bifunctional heterocyclic building block critical to modern medicinal chemistry and materials science. Structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1199-64-0) is a highly specialized, bifunctional heterocyclic building block critical to modern medicinal chemistry and materials science. Structurally, it is a mono-methyl ester of pyrrole-2,5-dicarboxylic acid. The precise desymmetrization of the pyrrole ring—featuring a reactive carboxylic acid at the C2 position and a protected methyl ester at the C5 position—provides researchers with a highly programmable scaffold.

This whitepaper provides an in-depth technical analysis of the compound’s physicochemical properties, details a self-validating synthetic protocol for its preparation, and explores its mechanistic role in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for targeted oncology [1, 2].

Physicochemical Profiling and Structural Causality

The chemical behavior of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is dictated by the push-pull electronic dynamics of the pyrrole core. The presence of two electron-withdrawing groups (the carboxylic acid and the ester) significantly depletes the electron density of the aromatic π -system.

Causality in Reactivity: Unlike unsubstituted pyrrole, which is highly susceptible to electrophilic aromatic substitution and oxidative degradation, this compound is exceptionally stable. The C2 carboxylic acid can be selectively activated (e.g., via HATU or oxalyl chloride) for amide coupling without risking polymerization. Meanwhile, the C5 methoxycarbonyl group acts as a robust protecting group that survives standard peptide-coupling conditions, allowing for sequential, orthogonal functionalization of the two termini [3].

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid
CAS Number 1199-64-0
Molecular Formula C 7​ H 7​ NO 4​
Molecular Weight 169.14 g/mol
Melting Point 241 - 242 °C
SMILES COC(=O)c1ccc([nH]1)C(O)=O
InChIKey RSCFOPAKJCCZNX-UHFFFAOYSA-N
Physical Form White to off-white powder
Storage Conditions Room Temperature (RT), desiccated

Data aggregated from standardized chemical inventories and spectral databases[1, 4].

Experimental Methodology: Controlled Desymmetrization

The most reliable method to synthesize 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is the controlled, partial saponification of the symmetric precursor, dimethyl pyrrole-2,5-dicarboxylate.

Causality behind the protocol: Achieving mono-hydrolysis without proceeding to the fully hydrolyzed di-acid (pyrrole-2,5-dicarboxylic acid) requires strict stoichiometric and thermal control. Lithium hydroxide (LiOH) is preferred over Sodium hydroxide (NaOH) because the resulting lithium mono-carboxylate salt exhibits lower solubility in the THF/H 2​ O solvent system. This partial precipitation physically isolates the mono-carboxylate from the aqueous phase, kinetically halting the second hydrolysis step.

Step-by-Step Protocol: Partial Saponification

1. Reagent Preparation & Dissolution:

  • Suspend dimethyl pyrrole-2,5-dicarboxylate (1.0 eq, 10 mmol) in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water (40 mL).

  • Stir vigorously until a fine suspension or partial solution is achieved.

2. Thermal Control & Base Addition:

  • Cool the reaction flask to exactly 0 °C using an ice-water bath. Rationale: Lower temperatures suppress the rate of the second saponification event.

  • Prepare a 1.0 M aqueous solution of LiOH (1.05 eq, 10.5 mmol).

  • Add the LiOH solution dropwise over 30 minutes via a syringe pump to prevent localized spikes in pH.

3. Reaction Maturation & In-Process Control (IPC):

  • Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature (20 °C) over 2 hours.

  • Self-Validating IPC: Withdraw a 10 µL aliquot, quench with 10 µL of 1M HCl, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Pass Criteria: The reaction is deemed complete when the diester peak (m/z 183) is <5% and the di-acid peak (m/z 155) is <10%, with the target monoester (m/z 169) as the dominant species.

4. Workup & Isolation:

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous layer with 20 mL of water and wash with Ethyl Acetate (EtOAc) (2 x 15 mL) to remove unreacted diester.

  • Cool the aqueous layer to 0 °C and acidify dropwise with 1M HCl until pH 2.5 is reached. The target monoester will precipitate as a white solid.

  • Filter the precipitate, wash with cold water, and dry under high vacuum at 45 °C for 12 hours.

Mechanistic Applications in Drug Discovery: PARP Inhibitors

In modern oncology, PARP inhibitors are deployed to induce synthetic lethality in tumors harboring BRCA1/2 mutations (homologous recombination deficiency). 5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a foundational pharmacophore used to synthesize tricyclic and bicyclic PARP inhibitors, specifically Pyrrolo[1,2-a]pyrazin-1(2H)-one and Pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives [2].

Structural Causality in Target Binding: The synthesis of these inhibitors relies on the orthogonal reactivity of the monoester. The C2 carboxylic acid is coupled with hydrazine or amine derivatives, followed by cyclization onto the pyrrole nitrogen to form the fused pyrazinone/triazinone core. This core perfectly mimics the nicotinamide moiety of NAD + , allowing it to competitively bind to the catalytic domain of PARP-1 and PARP-2. Once the core is established, the C5 methoxycarbonyl group is hydrolyzed and functionalized with various lipophilic or solvent-exposed groups to optimize the drug's pharmacokinetic (PK) profile and cellular permeability.

Workflow Visualization

G A Dimethyl pyrrole-2,5-dicarboxylate B Controlled Saponification (1 eq. LiOH, THF/H2O, 0°C) A->B Hydrolysis C 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (Target Monoester) B->C Acidification D Amide Coupling & Cyclization (Hydrazine / Amine derivatives) C->D Activation E Pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one (PARP Inhibitor Scaffold) D->E Ring Closure

Workflow from symmetric diester to PARP inhibitor scaffold via the monoester intermediate.

Handling, Stability, and Safety

As a highly pure pharmaceutical intermediate, strict handling protocols must be observed to maintain structural integrity and operator safety.

  • GHS Hazard Classification: The compound is classified under GHS as an irritant. It triggers H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1].

  • PPE Requirements: Operators must utilize standard laboratory PPE, including nitrile gloves, safety goggles, and a well-ventilated fume hood (P261: Avoid breathing dust/fume/gas/mist/vapors/spray).

  • Stability: The compound is stable under standard conditions but should be kept away from strong oxidizing agents and strong bases during long-term storage to prevent unintended hydrolysis of the C5 ester.

References

  • Google Patents (Istituto di Richerche di Biologia Molecolare P. Angeletti S.p.A.)
  • National Center for Biotechnology Information (PubChem) PubChem Compound Summary for CID 101808, 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid URL:[Link]

Foundational

5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic Acid: A Comprehensive Guide to Nomenclature, Synthesis, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, bifunctional heterocyclic building blocks are foundational to the rapid assembly of complex pharmacophores. 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional heterocyclic building blocks are foundational to the rapid assembly of complex pharmacophores. 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1199-64-0) is a highly versatile, orthogonally protected pyrrole derivative. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, physicochemical properties, synthetic methodologies, and strategic utility in drug development, specifically in the design of poly(ADP-ribose) polymerase (PARP) and β-secretase (BACE) inhibitors.

Chemical Identity and IUPAC Nomenclature

The structural utility of this compound is directly reflected in its systematic IUPAC name: 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid . Understanding the nomenclature provides immediate insight into its orthogonal reactivity profile:

  • 1H-pyrrole: The core scaffold is a five-membered, nitrogen-containing aromatic heterocycle. The "1H" designation indicates that the nitrogen atom (position 1) is protonated, providing a critical hydrogen bond donor (HBD) essential for target engagement in many kinase and enzyme active sites.

  • -2-carboxylic acid: The principal functional group is a free carboxylic acid located at the C2 position (adjacent to the nitrogen). This site is primed for immediate derivatization, typically via amide coupling.

  • 5-(methoxycarbonyl): At the C5 position (the opposite adjacent carbon to the nitrogen), a methyl ester group is present. In IUPAC terms, an ester acting as a substituent is named as an alkoxycarbonyl group. This acts as a masked carboxylic acid, allowing for selective, sequential functionalization.

Physicochemical Properties

The physical and chemical parameters of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid dictate its handling, solubility, and reactivity in synthetic workflows[1].

PropertyValue
IUPAC Name 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid
CAS Registry Number 1199-64-0
Molecular Formula C₇H₇NO₄
Molecular Weight 169.14 g/mol
Melting Point 241 - 242 °C
InChI Key RSCFOPAKJCCZNX-UHFFFAOYSA-N
Physical Form Solid / Powder
Storage Temperature Room Temperature (RT)

Strategic Role in Drug Development

The pyrrole-2,5-dicarbonyl scaffold is a privileged structure in medicinal chemistry. The orthogonal nature of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid allows chemists to perform sequential coupling reactions without the need for additional protection/deprotection steps.

Mechanistic Utility in Target Engagement
  • PARP 1 Inhibitors (Oncology): Poly(ADP-ribose) polymerase inhibitors rely on mimicking the nicotinamide moiety of NAD+. The pyrrole NH acts as a crucial hydrogen bond donor to the catalytic domain of PARP enzymes. Derivatives synthesized from this building block have been extensively patented for their efficacy in targeted cancer therapies[2].

  • BACE Inhibitors (Alzheimer's Disease): β-site amyloid precursor protein cleaving enzyme (BACE) inhibitors require precise spatial arrangements to navigate the active site aspartates. The rigid, planar nature of the pyrrole ring, combined with the diverse vectors provided by the 2,5-substituents, allows for the precise positioning of pharmacophores needed to halt amyloid-beta production[3].

G A 5-(methoxycarbonyl)-1H-pyrrole- 2-carboxylic acid B Amide Coupling (C2) A->B Activation C Ester Hydrolysis/Derivatization (C5) A->C Orthogonal Deprotection D PARP 1 Inhibitors (Oncology) B->D Scaffold integration E BACE Inhibitors (Alzheimer's) B->E F Kinase Inhibitors (Targeted Therapy) C->F

Strategic utilization of the pyrrole building block in targeted drug discovery pathways.

Synthesis and Experimental Protocols

The most robust and cost-effective method for generating 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is the controlled mono-saponification of a symmetric precursor: dimethyl 1H-pyrrole-2,5-dicarboxylate [4].

Causality and Experimental Design

Differentiating two identical ester groups on a symmetric molecule is inherently challenging. The experimental design relies on statistical kinetics and precise stoichiometric control.

  • Reagent Selection: Lithium hydroxide (LiOH) is preferred over Sodium hydroxide (NaOH) because the lithium cation coordinates with the intermediate carboxylate, subtly altering the solubility and reactivity of the mono-salt, thereby slowing down the second hydrolysis step.

  • Temperature Control: Conducting the reaction at 0 °C suppresses the kinetic energy required for the di-saponification, maximizing the yield of the mono-acid.

  • Self-Validating Isolation: Because the starting material is neutral, the di-acid is highly polar, and the desired mono-acid has intermediate polarity and a specific pKa, isolation is achieved purely through pH-controlled precipitation.

Step-by-Step Methodology: Controlled Mono-Saponification

Materials Required:

  • Dimethyl 1H-pyrrole-2,5-dicarboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.05 eq)

  • Tetrahydrofuran (THF) / Water (H₂O) (3:1 ratio)

  • 1N Hydrochloric Acid (HCl)

Protocol:

  • Solubilization: Dissolve dimethyl 1H-pyrrole-2,5-dicarboxylate (10 mmol) in a mixture of THF (30 mL) and H₂O (10 mL). Stir the solution to ensure complete dissolution.

  • Thermal Regulation: Cool the reaction flask in an ice-water bath to strictly 0 °C. Causality: Low temperature prevents over-hydrolysis to the pyrrole-2,5-dicarboxylic acid.

  • Base Addition: Dissolve LiOH·H₂O (10.5 mmol) in 5 mL of cold water. Add this base solution dropwise to the reaction mixture over 15 minutes.

  • Reaction Monitoring: Stir the mixture at 0 °C for 2-4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexane 1:1). The starting material will appear as a high Rf spot, the desired product as a streaking mid-Rf spot, and any over-hydrolyzed di-acid will remain at the baseline.

  • Quenching and Extraction: Once the starting material is consumed, concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous layer with 15 mL of water and wash with Diethyl Ether (2 x 15 mL) to remove unreacted starting material.

  • Acidification (Self-Validation): Cool the aqueous layer to 0 °C and slowly acidify using 1N HCl until the pH reaches 2-3. Causality: The target mono-acid is insoluble in acidic aqueous conditions and will crash out as a white/off-white precipitate.

  • Isolation: Collect the precipitate via vacuum filtration, wash with ice-cold water (10 mL), and dry under high vacuum to yield pure 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid.

G N1 Dimethyl 1H-pyrrole- 2,5-dicarboxylate N2 Mono-Saponification (1 eq. LiOH, THF/H2O, 0°C) N1->N2 N3 TLC Monitoring (Prevent di-hydrolysis) N2->N3 N4 Acidification (Dilute HCl to pH 2-3) N3->N4 Reaction Complete N5 Precipitation & Filtration (Isolate target compound) N4->N5 Product Cashing Out

Step-by-step synthetic workflow for the controlled mono-saponification of the pyrrole diester.

Downstream Functionalization

Once synthesized, 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is typically subjected to standard peptide coupling conditions. Reagents such as HATU or EDC/HOBt are used to activate the C2 carboxylic acid, allowing for the introduction of diverse aliphatic or aromatic amines. Following this, the C5 methyl ester can be hydrolyzed using more forcing conditions (e.g., excess NaOH at elevated temperatures) to reveal a second carboxylic acid, which can then undergo a subsequent, distinct functionalization, completing the synthesis of complex, dual-targeted pharmacophores.

References

  • Google Patents. "one and pyrrolo [1,2-d] [1,2,4] triazine- as inhibitors of poly (ADP-ribose) polymerase (PARP) 1 (2H)". Google Patents.
  • Molaid. "5-SUBSTITUTED IMINOTHIAZINES AND THEIR MONO-AND DIOXIDES AS BACE INHIBITORS,COMPOSITIONS,AND THEIR USE". Molaid Chemical Database. Available at:[Link]

  • Academia.edu. "Five-membered heterocycles as novel molecular scaffolds for targeting triple hydrogen bonding interactions". Academia.edu. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Molecular Weight Determination of 5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic Acid

Executive Summary In modern fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, the rigorous characterization of starting materials is paramount. 5-(methoxycarbonyl)-1H-pyrr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, the rigorous characterization of starting materials is paramount. 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS No. 1199-64-0)[1] is a highly versatile bifunctional building block. As a Senior Application Scientist, I approach the validation of this compound not merely as a routine quality control step, but as a foundational requirement for downstream synthetic viability.

This whitepaper provides an in-depth technical analysis of the compound's molecular weight (169.13 g/mol ), detailing the analytical methodologies required for its precise verification, and exploring its structural implications in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors[2].

Structural & Molecular Weight Analysis

The utility of a chemical fragment is heavily dictated by its molecular weight and the spatial orientation of its functional groups. 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid features a central pyrrole ring substituted at the 2- and 5-positions with a carboxylic acid and a methyl ester, respectively.

Molecular Mass Breakdown

The compound has the linear formula C₇H₇NO₄ [3]. The average molecular weight (MW) is calculated based on the standard atomic weights of its constituent elements, which account for natural isotopic abundance:

  • Carbon (C₇): 7 × 12.011 = 84.077 g/mol

  • Hydrogen (H₇): 7 × 1.008 = 7.056 g/mol

  • Nitrogen (N₁): 1 × 14.007 = 14.007 g/mol

  • Oxygen (O₄): 4 × 15.999 = 63.996 g/mol

  • Total Average MW: 169.136 g/mol (commonly reported as 169.13 or 169.14 g/mol )[1].

However, for High-Resolution Mass Spectrometry (HRMS), the monoisotopic mass —calculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O)—is the critical metric. The exact monoisotopic mass is 169.0375 Da .

Physicochemical Properties Summary

The following table summarizes the core quantitative data associated with this building block, which is essential for predicting its behavior in both analytical and biological systems[4].

ParameterValueAnalytical Significance
CAS Registry Number 1199-64-0Unique identifier for sourcing and compliance.
Molecular Formula C₇H₇NO₄Defines stoichiometry for synthetic equivalents.
Average Molecular Weight 169.13 g/mol Used for bulk molarity and yield calculations.
Monoisotopic Mass 169.0375 DaTarget exact mass for HRMS calibration.
SMILES String COC(=O)c1ccc([nH]1)C(O)=ODefines topology for in silico modeling[4].
H-Bond Donors 2 (Pyrrole NH, Acid OH)Influences chromatographic retention (HILIC/Reverse Phase).
H-Bond Acceptors 4 (Carbonyl/Ether Oxygens)Dictates solubility and receptor binding potential.

Analytical Methodology: LC-HRMS Protocol for MW Verification

To definitively confirm the molecular weight and purity of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required.

Causality in Experimental Design
  • Ionization Choice: We utilize Electrospray Ionization in Negative Mode (ESI-). Why? The carboxylic acid moiety readily deprotonates in slightly basic or neutral conditions, yielding a highly stable [M-H]⁻ ion at m/z 168.0302. Positive mode is intentionally avoided because the electron-withdrawing ester and carboxylic acid groups suppress the protonation of the pyrrole nitrogen, leading to poor signal-to-noise ratios.

  • Self-Validating Mechanism: The protocol incorporates a post-column infusion of Leucine Enkephalin as a "lock-mass." This ensures that any instrumental drift is corrected in real-time, guaranteeing a mass accuracy of <2 ppm, thereby self-validating the analytical run.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 1.0 mg of the compound[5] and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Dilute the stock to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile (containing 0.1% Formic Acid to maintain peak shape, though it slightly competes with negative ionization, the high acidity of the pyrrole-2-carboxylic acid overcomes this).

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 5 mM Ammonium Acetate (promotes deprotonation).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI-TOF):

    • Polarity: Negative Ion Mode.

    • Capillary Voltage: 2.5 kV.

    • Lock-Mass: Leucine Enkephalin (m/z 554.2615 [M-H]⁻) infused continuously at 5 µL/min.

  • Data Processing:

    • Extract the ion chromatogram (EIC) for m/z 168.0302 (± 5 ppm).

    • Verify the isotopic pattern (M+1 peak at m/z 169.0335 due to ¹³C natural abundance of ~7.7% for 7 carbons).

G N1 Sample Prep (10 µg/mL in MeOH/H2O) N2 LC Separation (C18, NH4OAc Buffer) N1->N2 N3 ESI Ionization (Negative Mode) N2->N3 N4 HRMS Detection (m/z 168.0302 [M-H]-) N3->N4 N5 Data Validation (Lock-Mass Corrected) N4->N5

Caption: LC-HRMS Workflow for the precise molecular weight verification of C₇H₇NO₄.

Pharmacokinetic & Synthetic Implications

The molecular weight of 169.13 Da makes 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid an ideal candidate for Fragment-Based Drug Discovery (FBDD). According to Lipinski’s Rule of 5, an orally bioavailable drug should ideally have a molecular weight of less than 500 Da.

By starting with a core fragment of ~169 Da, medicinal chemists retain a "molecular weight budget" of approximately 330 Da. This allows for the extensive elaboration required to achieve target selectivity without compromising pharmacokinetic viability.

Application in PARP Inhibitor Synthesis

A prominent application of this specific molecular weight building block is in the synthesis of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, which act as potent inhibitors of poly(ADP-ribose) polymerase (PARP)[2][6]. PARP inhibitors are critical in oncology, specifically for treating cancers with BRCA mutations via synthetic lethality.

The bifunctional nature of the 169.13 Da fragment drives the synthesis:

  • Amide Coupling: The free carboxylic acid at the 2-position undergoes rapid coupling with an amine (e.g., using HATU/DIPEA).

  • Intramolecular Cyclization: The methoxycarbonyl group at the 5-position serves as an electrophilic trap. Upon deprotection or direct heating, the newly formed amide nitrogen attacks the methyl ester, expelling methanol (MW 32.04 Da) and forming the fused bicyclic pyrrolo-pyrazinone core[2].

G A Pyrrole Precursor (MW: 169.13 Da) B Amide Coupling (C-2 Carboxylic Acid) A->B C Linear Intermediate (MW: ~250-350 Da) B->C D Intramolecular Cyclization (C-5 Methyl Ester) C->D E Pyrrolo-pyrazinone Core (PARP Inhibitor API) D->E

Caption: Synthetic integration of the 169.13 Da pyrrole building block into a PARP inhibitor core.

Conclusion

The rigorous determination of the 169.13 g/mol molecular weight of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a fundamental prerequisite for its use in advanced chemical synthesis. By employing self-validating LC-HRMS protocols in negative ionization mode, researchers can ensure the isotopic fidelity of this precursor. Its low molecular weight and dual reactive sites make it an indispensable fragment in the architectural design of complex therapeutics, particularly PARP inhibitors targeting oncological pathways.

References

  • Synthonix, Inc. 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid - [AC77642]. Retrieved from: [Link]

  • European Patent Office (EP2032140A1). Pyrrolo[1,2-a]pyrazin-1(2H)-one and pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives as inhibitors of poly(ADP-ribose)polymerase (PARP). Applicant: Istituto di Richerche di Biologia Molecolare P. Angeletti S.p.A. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PubChem. 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid | C7H7NO4. Retrieved from:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid from Dimethyl 2-aminomuconate

Executive Summary This technical guide provides a detailed, research-level overview of the synthetic pathway to produce 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid, a valuable heterocyclic building block. The synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a detailed, research-level overview of the synthetic pathway to produce 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid, a valuable heterocyclic building block. The synthesis commences with dimethyl 2-aminomuconate and proceeds through a robust two-stage process involving an intramolecular cyclization to form a key pyrrole diester intermediate, followed by a controlled, selective monohydrolysis to yield the target compound. This document elucidates the underlying chemical principles, provides detailed experimental protocols with causal explanations for procedural choices, and summarizes critical quantitative data for researchers in organic synthesis and drug development.

Introduction

The pyrrole scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a particularly useful derivative, offering two distinct carboxylic acid functionalities—one protected as a methyl ester and one free acid—allowing for sequential and site-selective chemical modifications. Its structural motif is found in various biologically active molecules and serves as a precursor for complex macrocycles.[4][5]

The synthetic route detailed herein begins with dimethyl 2-aminomuconate, a compound accessible from the oxidative metabolism of tryptophan or through enzymatic synthesis.[6][7] The transformation leverages a fundamental reaction sequence in heterocyclic chemistry: the formation of the aromatic pyrrole ring via intramolecular condensation, followed by the precise chemical differentiation of its substituents.

This guide is structured to walk the research scientist through the synthesis, from mechanism to practical execution, ensuring a thorough understanding of the critical parameters that govern the reaction's success.

Overall Synthetic Workflow

The conversion of dimethyl 2-aminomuconate to the target mono-acid proceeds via the stable intermediate, dimethyl 1H-pyrrole-2,5-dicarboxylate.

G cluster_0 Synthetic Pathway A Dimethyl 2-aminomuconate B Dimethyl 1H-pyrrole-2,5-dicarboxylate (Intermediate) A->B Step 1: Intramolecular Cyclization (Heat, Mild Acid/Base Catalyst) C 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (Final Product) B->C Step 2: Selective Monohydrolysis (1 eq. KOH or NaOH, MeOH/H₂O) G start start inter1 inter1 start->inter1 1. N attacks C=O inter2 inter2 inter1->inter2 2. -MeOH product product inter2->product 3. Tautomerize & -MeOH

Caption: Putative mechanism for intramolecular cyclization.

Experimental Protocol: Intramolecular Cyclization

This protocol is a representative procedure adapted from established methods for similar cyclizations.

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl 2-aminomuconate (1.0 eq.).

    • Add a suitable high-boiling solvent such as toluene or xylene to dissolve the starting material (approx. 0.1-0.5 M concentration).

    • (Expert Insight): The choice of a non-polar, high-boiling solvent facilitates the removal of methanol formed during the reaction, helping to drive the equilibrium towards the product.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude residue, containing dimethyl 1H-pyrrole-2,5-dicarboxylate, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • (Expert Insight): Purification at this stage is crucial to ensure that the subsequent selective hydrolysis is not complicated by the presence of impurities or unreacted starting material.

    • Combine the pure fractions and evaporate the solvent to yield the intermediate as a solid.

Part II: Selective Monohydrolysis to 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid

The second stage involves the hydrolysis of one of the two equivalent methyl ester groups. This requires precise control over stoichiometry to prevent the formation of the undesired pyrrole-2,5-dicarboxylic acid.

Reaction Principle and Rationale

The selective monohydrolysis is achieved by using a limited amount of a strong base, typically one equivalent. [8]The saponification reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

  • Choice of Base: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used. KOH is often preferred due to the generally higher solubility of potassium carboxylate salts in alcoholic solvents.

  • Stoichiometry: This is the most critical parameter. The use of approximately 1.0 to 1.1 equivalents of base statistically favors the hydrolysis of only one ester group per molecule. An excess of base will lead to the formation of the diacid.

  • Solvent System: A mixture of an alcohol (like methanol or ethanol) and water is typically employed. The alcohol helps to dissolve the pyrrole diester, while water is necessary for the hydrolysis reaction itself.

Experimental Protocol: Selective Monohydrolysis
  • Reaction Setup:

    • In a round-bottom flask, dissolve dimethyl 1H-pyrrole-2,5-dicarboxylate (1.0 eq.) in a mixture of methanol and water (e.g., a 3:1 to 5:1 ratio).

    • Prepare a separate solution of potassium hydroxide (1.05 eq.) in water.

  • Reaction Execution:

    • Cool the solution of the diester in an ice bath to 0-5 °C.

    • Add the KOH solution dropwise to the stirred diester solution over 15-30 minutes.

    • (Expert Insight): Slow, dropwise addition at a reduced temperature helps to control the exotherm of the reaction and maintain selectivity, minimizing the risk of double hydrolysis on a single molecule before all molecules have reacted once.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC, observing the disappearance of the starting diester and the appearance of a more polar product spot.

  • Workup and Product Isolation:

    • Once the reaction is complete, reduce the volume of the solvent in vacuo to remove most of the methanol.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of cold 1M hydrochloric acid (HCl). The target product, being a carboxylic acid, is insoluble in acidic water and will precipitate.

    • (Expert Insight): Acidification protonates the carboxylate salt, rendering the molecule neutral and significantly reducing its aqueous solubility, which is the principle behind its isolation.

    • Collect the white precipitate by vacuum filtration, wash the solid with cold water, and dry under vacuum to yield pure 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid.

Quantitative Data & Characterization

ParameterDimethyl 2-aminomuconateDimethyl 1H-pyrrole-2,5-dicarboxylate5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid
Molecular Formula C₈H₁₁NO₄C₈H₉NO₄C₇H₇NO₄
Molar Mass ( g/mol ) 185.18183.16169.14
Stoichiometry (eq.) 1.0(Intermediate)(Final Product)
Typical Yield N/A70-85%80-95% (from diester)

Characterization of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid: [9]

  • Appearance: White to off-white powder.

  • Melting Point: 241-242 °C. [9]* ¹H NMR (DMSO-d₆): Chemical shifts (δ) are expected around 13.0 (br s, 1H, -COOH), 7.0-7.2 (m, 2H, pyrrole-H), 3.8 (s, 3H, -OCH₃).

  • IR (KBr, cm⁻¹): Characteristic absorptions are expected around 3300-3400 (N-H stretch), 2500-3000 (broad, O-H stretch of carboxylic acid), ~1720 (C=O stretch of ester), ~1680 (C=O stretch of carboxylic acid).

Conclusion

The synthesis of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid from dimethyl 2-aminomuconate is a reliable and efficient process rooted in fundamental principles of heterocyclic chemistry. The strategy of ring formation followed by selective functional group manipulation provides a high-yielding route to this valuable synthetic intermediate. Success hinges on the careful execution of the intramolecular cyclization to produce a pure diester intermediate and, most critically, the precise stoichiometric control of the subsequent base-mediated monohydrolysis. This guide provides the necessary theoretical framework and practical insights for researchers to successfully implement this synthesis in a laboratory setting.

References

  • Title: Pyrrole Chemistry. XV. The Chemistry of Some 3,4-Disubstituted Pyrroles Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Preparation of 2-aminomuconate from 2-aminophenol by coupled enzymatic dioxygenation and dehydrogenation reactions Source: Journal of Industrial Microbiology & Biotechnology URL: [Link]

  • Title: Paal-Knorr Pyrrole Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters Source: Organic Letters URL: [Link]

  • Title: a synthesis and transformations of alkyl 2-[2-cyano-2- (2-pyridinyl)ethenyl]amino Source: Arkivoc URL: [Link]

  • Title: Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles Source: ChemCatChem URL: [Link]

  • Title: Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate Source: MDPI URL: [Link]

  • Title: Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy Source: MDPI URL: [Link]

  • Title: Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid Source: ChemistryOpen URL: [Link]

  • Title: Diethyl pyrrole-2,5-dicarboxylate Source: ResearchGate URL: [Link]

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Exploratory

A Comprehensive Technical Guide to the Physical Properties of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth analysis of the critical physical properties of 5-(methoxycarbonyl)-1H-pyrrole-2...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the critical physical properties of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Understanding these characteristics is paramount for its effective application in research and development, particularly in the realm of drug discovery where such properties govern a compound's journey from a laboratory curiosity to a potential therapeutic agent.[1][2][3][4] This document will delve into the theoretical and practical aspects of two key physical parameters: melting point and solubility.

The Pivotal Role of Physical Properties in Scientific Advancement

In the landscape of drug development and material science, the physical properties of a compound are not mere data points; they are the very foundation upon which successful innovation is built.[4][5] The melting point serves as a crucial indicator of purity and is vital for quality control, while solubility is a direct determinant of a compound's bioavailability and its suitability for various formulation strategies.[3][6] A comprehensive grasp of these attributes allows researchers to make informed decisions, saving invaluable time and resources in the long run.

Part 1: Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range, making it a reliable indicator of purity.[7] Impurities tend to depress and broaden the melting point range.[8]

Quantitative Data for 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid

The experimentally determined melting point of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is presented in the table below.

ParameterValueSource
Melting Point241-242 °CSigma-Aldrich
Causality Behind Experimental Choices in Melting Point Determination

The choice of a suitable method for melting point determination is critical for obtaining accurate and reproducible results. The capillary method, employed in modern melting point apparatus, is favored for its small sample requirement and precise temperature control.[8] A slow heating rate (around 1-2 °C per minute) near the expected melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring a sharp and accurate reading.[9] A preliminary, rapid heating can be performed to get an approximate melting point, followed by a more careful, slower measurement.[8]

Detailed Step-by-Step Methodology for Melting Point Determination

The following protocol outlines the determination of the melting point of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid using a standard digital melting point apparatus.

Materials:

  • 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid

  • Capillary tubes (one end sealed)

  • Digital melting point apparatus

  • Spatula

  • Mortar and pestle (optional, for grinding coarse samples)

Procedure:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Loading: Carefully tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Initial Rapid Determination (Optional): Set the apparatus to heat rapidly to get a rough estimate of the melting point. Observe the sample and note the temperature at which it melts. Allow the apparatus to cool significantly before proceeding.

  • Accurate Determination: Set the plateau temperature to about 10-15 °C below the estimated melting point.

  • Heating and Observation: Begin heating at a slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point of the compound.[7][10]

  • Repeat for Accuracy: For robust data, repeat the measurement with a fresh capillary tube and sample at least twice to ensure reproducibility.

Experimental Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep Grind Sample (if needed) Load Load Capillary Tube Prep->Load Insert Insert into Apparatus Load->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record T_onset & T_complete Observe->Record Report Report Melting Point Range Record->Report

Caption: Workflow for determining the melting point of a solid organic compound.

Part 2: Solubility Analysis

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug development.[11][12] It dictates how a drug is absorbed, distributed, and ultimately, its therapeutic efficacy.[3] Solubility can be classified into two main types: kinetic and thermodynamic. Kinetic solubility refers to the concentration of a compound that dissolves under non-equilibrium conditions, often from a DMSO stock solution, and is a high-throughput screening method.[5][6] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound in a solvent and is a more time- and resource-intensive measurement.[2][6]

Solubility Profile of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid
CompoundSolventSolubilitySource
Pyrrole-2-carboxylic acidMethanolSolubleChemicalBook[9]

Given the presence of both a carboxylic acid and a methyl ester group, 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is expected to exhibit some polarity. It is likely to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol, and potentially sparingly soluble in water. Experimental determination is necessary to confirm its precise solubility in various solvents.

Causality Behind Experimental Choices in Solubility Determination

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its direct measurement of the equilibrium state.[10] The key principles of this method are the use of an excess of the solid compound to ensure saturation and sufficient agitation and time to reach equilibrium.[8][10] The choice of solvent is dictated by the intended application; for instance, aqueous buffers are used to simulate physiological conditions in drug discovery.[11] Subsequent analysis by techniques like HPLC or UV-Vis spectroscopy provides accurate quantification of the dissolved compound.[5]

Detailed Step-by-Step Methodology for Thermodynamic Solubility Determination (Shake-Flask Method)

The following protocol provides a framework for determining the thermodynamic solubility of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid.

Materials:

  • 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution: Accurately weigh an excess amount of the compound (e.g., 2-5 mg) and add it to a vial containing a known volume of the solvent (e.g., 1 mL). The presence of undissolved solid is essential.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or use a magnetic stir bar. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound. A standard calibration curve should be prepared using known concentrations of the compound.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the result in units such as mg/mL or µM.

Experimental Workflow for Thermodynamic Solubility Determination

SolubilityWorkflow cluster_prep Solution Preparation cluster_separation Phase Separation cluster_analysis Quantification Add Add Excess Solid to Solvent Equilibrate Equilibrate (24-48h) Add->Equilibrate Centrifuge Centrifuge Equilibrate->Centrifuge Filter Filter Supernatant Centrifuge->Filter Dilute Dilute Sample Filter->Dilute Analyze Analyze (HPLC/UV-Vis) Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate

Caption: Workflow for determining the thermodynamic solubility via the shake-flask method.

Conclusion

This technical guide has provided a detailed overview of the critical physical properties of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid, specifically its melting point and solubility. The provided melting point of 241-242 °C serves as a key benchmark for purity assessment. While direct solubility data is not currently available, the outlined methodologies for thermodynamic solubility determination provide a robust framework for its experimental characterization. A thorough understanding and application of these principles are essential for advancing the research and development of this and other promising chemical entities.

References

  • Vertex AI Search. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed.
  • Sigma-Aldrich. 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid.
  • Vertex AI Search. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Vertex AI Search. [Development of solubility screening methods in drug discovery] - PubMed.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Physicochemical Property Study - DMPK - WuXi AppTec.
  • Vertex AI Search. 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.
  • Vertex AI Search. Determination Of Melting Point Of An Organic Compound - BYJU'S.
  • Vertex AI Search.
  • Vertex AI Search. Advancements in Drug Solubility Testing You Should Know About - Raytor.
  • Vertex AI Search. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review.
  • Vertex AI Search.
  • ChemicalBook. Pyrrole-2-carboxylic acid CAS#: 634-97-9.
  • Vertex AI Search. Determination of Melting Point - PennWest University.

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Foundational

The Solid-State Architecture of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid: A Technical Guide to its Predicted Crystal Structure and Intermolecular Interactions

Introduction For researchers and professionals in drug development and materials science, a comprehensive understanding of the solid-state structure of a molecule is paramount. The crystalline arrangement of an active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers and professionals in drug development and materials science, a comprehensive understanding of the solid-state structure of a molecule is paramount. The crystalline arrangement of an active pharmaceutical ingredient (API) or a molecular building block dictates its physical properties, including solubility, stability, and bioavailability. This technical guide delves into the crystal structure of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid, a molecule of interest in organic synthesis and medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this guide will provide an in-depth analysis of its anticipated structural characteristics. By examining the crystallographic data of closely related analogs, we can construct a robust, predictive model of its molecular geometry and intermolecular interactions.

The pyrrole scaffold is a ubiquitous motif in biologically active compounds. The addition of both a carboxylic acid and a methoxycarbonyl group at positions 2 and 5, respectively, introduces a rich potential for hydrogen bonding and other non-covalent interactions, which are the primary determinants of the crystal lattice. This guide will leverage the known crystal structures of key parent and analog compounds to provide a detailed projection of the solid-state behavior of the title compound.

Predicted Crystallographic Properties: An Analysis Based on Structural Analogs

The crystal structure of a molecule is the result of a delicate balance of intermolecular forces. In the case of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid, the key players are the pyrrole N-H group, the carboxylic acid -OH group, and the carbonyl oxygen atoms of both the carboxylic acid and the ester. These functional groups are all potent hydrogen bond donors and acceptors. To predict how these groups will interact in the solid state, we can examine the crystal structures of simpler, yet structurally related, molecules.

A pertinent analog is diethyl 1H-pyrrole-2,5-dicarboxylate . Its crystallographic data reveals a monoclinic system with the space group P 1 21/n 1.[1] This molecule, lacking the carboxylic acid proton, primarily relies on the pyrrole N-H as a hydrogen bond donor. Another crucial reference compound is pyrrole-2-carboxylic acid . The Cambridge Crystallographic Data Centre (CCDC) holds its structural data under the deposition number 221989.[2] In this structure, the carboxylic acid group introduces a strong propensity for the formation of hydrogen-bonded dimers.

Based on these analogs, we can anticipate that 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid will crystallize in a centrosymmetric space group, likely monoclinic (e.g., P21/c) or orthorhombic. The presence of both a strong hydrogen bond donor (carboxylic acid -OH) and a strong acceptor (carboxylic acid C=O) makes the formation of a classic carboxylic acid dimer, via O-H···O hydrogen bonds, a highly probable structural motif.

Below is a table summarizing the crystallographic data for a key structural analog, which informs our predictions for the title compound.

Compound Formula Crystal System Space Group Unit Cell Parameters
diethyl 1H-pyrrole-2,5-dicarboxylateC10H13NO4MonoclinicP 1 21/n 1a = 15.552 Å, b = 4.355 Å, c = 16.234 Å, β = 107.410°

Table 1: Crystallographic data for diethyl 1H-pyrrole-2,5-dicarboxylate, a structural analog of the title compound.[1]

Molecular Geometry and Intermolecular Interactions: A Predictive Model

The interplay of the functional groups in 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is expected to result in a well-defined network of hydrogen bonds. The primary interaction is predicted to be the formation of a centrosymmetric dimer through the carboxylic acid moieties. This is a very common and stable arrangement for carboxylic acids in the solid state.

Beyond this primary dimer formation, the pyrrole N-H group and the ester carbonyl oxygen are available for further intermolecular interactions. It is plausible that the N-H group will act as a hydrogen bond donor to the carbonyl oxygen of the methoxycarbonyl group of an adjacent dimer, thus linking the dimers into chains or sheets.

The following diagram illustrates the predicted primary hydrogen bonding interaction leading to dimer formation.

Predicted carboxylic acid dimer formation.

Experimental Protocol for Crystal Structure Determination

For researchers aiming to determine the crystal structure of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid or similar compounds, the following experimental workflow for single-crystal X-ray diffraction is recommended. This protocol is a self-validating system, with each step designed to ensure the quality and reliability of the final structural model.

Step 1: Crystal Growth

The causality behind successful crystal growth lies in achieving a state of slow supersaturation.

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane). The ideal solvent will dissolve the compound moderately at elevated temperatures and poorly at room temperature.

  • Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent at a slightly elevated temperature. Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This gradual increase in concentration is often effective for inducing crystallization.

  • Vapor Diffusion: In a sealed container, place a vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the compound's solubility, promoting the growth of high-quality single crystals.

Step 2: Data Collection
  • Crystal Mounting: Select a suitable single crystal with well-defined faces and no visible defects under a microscope. Mount the crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.

  • Diffractometer Setup: Use a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

  • Unit Cell Determination and Data Collection Strategy: Collect a series of initial frames to determine the unit cell parameters and the crystal system. Based on the determined Bravais lattice, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying corrections for factors such as Lorentz and polarization effects, and absorption.

Step 3: Structure Solution and Refinement
  • Structure Solution: The integrated data is used to solve the phase problem and obtain an initial electron density map. This can be achieved using direct methods or Patterson methods, typically implemented in software packages like SHELXS or Olex2.

  • Model Building: From the initial electron density map, a preliminary molecular model is built by assigning atoms to the electron density peaks.

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization procedure. This iterative process involves adjusting atomic positions, displacement parameters (isotropic or anisotropic), and occupancies to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure should be validated using tools like checkCIF to ensure that the model is chemically reasonable and provides a good fit to the data.

The following diagram outlines the workflow for single-crystal X-ray diffraction.

G cluster_experiment Experimental Phase cluster_analysis Computational Phase crystal_growth Crystal Growth (Slow Evaporation/Vapor Diffusion) data_collection X-ray Data Collection (Diffractometer) crystal_growth->data_collection data_processing Data Integration & Scaling data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution model_building Model Building structure_solution->model_building refinement Structure Refinement (Least-Squares) model_building->refinement validation Validation (checkCIF) refinement->validation

Workflow for Single-Crystal X-ray Diffraction.

Conclusion

While the definitive crystal structure of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid remains to be experimentally determined and published, a robust predictive model can be constructed based on the crystallographic behavior of its structural analogs. The presence of both a carboxylic acid and a methoxycarbonyl group on the pyrrole ring suggests a rich and predictable network of intermolecular hydrogen bonds. The formation of a classic carboxylic acid dimer is highly probable, with further potential for the pyrrole N-H and ester carbonyl to extend this network into one- or two-dimensional arrays. This in-depth analysis provides a valuable framework for understanding the solid-state properties of this molecule and serves as a guide for its future experimental characterization. The provided experimental protocol outlines a validated methodology for obtaining high-quality single-crystal X-ray diffraction data, which will be essential in confirming and expanding upon the predictions made in this guide.

References

  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate - PMC. Available at: [Link]

  • Crystal structure of methyl-2-methyl-4-(2-oxo-2-phenylethyl)-5-phenyl-1H-pyrrole-3-carboxylate, C21H19NO3 - ResearchGate. Available at: [Link]

  • 5-(methoxycarbonyl)-1-methyl-1h-pyrrole-2-carboxylic acid - PubChem. Available at: [Link]

  • diethyl 1H-pyrrole-2,5-dicarboxylate | C10H13NO4 | CID 21025083 - PubChem. Available at: [Link]

  • Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem. Available at: [Link]

Sources

Exploratory

The Natural Occurrence and Biosynthetic Logic of Substituted Pyrrole-2-Carboxylic Acids: A Technical Whitepaper

Executive Summary Substituted pyrrole-2-carboxylic acids (P2CAs) represent a privileged structural motif in natural product chemistry. Widely distributed across marine invertebrates and terrestrial microbes, the P2CA sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyrrole-2-carboxylic acids (P2CAs) represent a privileged structural motif in natural product chemistry. Widely distributed across marine invertebrates and terrestrial microbes, the P2CA scaffold serves as the foundational building block for a vast array of bioactive secondary metabolites. From the complex pyrrole-imidazole alkaloids (PIAs) of marine sponges to the aminocoumarin antibiotics of Streptomyces species, nature utilizes this core to construct molecules with potent antimicrobial, antifungal, and cytotoxic properties. This technical guide explores the phylogenetic distribution, biosynthetic assembly logic, extraction methodologies, and pharmacological potential of these unique compounds.

Phylogenetic Distribution & Ecological Niches

The natural occurrence of P2CAs is predominantly localized to two distinct ecological niches, where they serve as chemical defenses or symbiotic regulators:

  • Marine Sponges (Porifera): Sponges of the genera Agelas, Axinella, and Stylissa are prolific producers of brominated P2CA derivatives. For instance, the Red Sea sponge Agelas sp. aff. marmarica yields marmaricines A-C, which feature a 4,5-dibromo-pyrrole-2-carboxamide core . Similarly, Agelas wiedenmayeri produces 4-bromopyrrole-2-carboxyhomoarginine, a critical intermediate in the biosynthesis of more complex PIAs like oroidin and agelastatin .

  • Microbial Sources: In bacteria, the P2CA core is frequently esterified or amidated to form potent antibiotics. Streptomyces strains produce clorobiocin and coumermycin A1, where the P2CA moiety is linked to a noviosyl sugar . The marine bacterium Pelomonas puraquae also produces free pyrrole-2-carboxylic acid as a primary alkaloid .

Biosynthetic Architecture: From Primary Metabolites to Privileged Scaffolds

Nature does not utilize the P2CA scaffold in a vacuum; its assembly is a highly regulated, enzymatically driven process. The biosynthesis of the pyrrole-2-carboxylate core typically begins with the primary metabolite L-proline.

Enzymatic oxidation (dehydrogenation) of the pyrrolidine ring of L-proline yields the aromatic pyrrole-2-carboxylic acid. However, the free carboxylic acid is thermodynamically stable and unreactive toward nucleophilic attack. To overcome this, nature employs non-ribosomal peptide synthetase (NRPS) logic. An adenylation (A) domain activates the carboxylate by reacting it with ATP to form a highly reactive pyrrole-2-carboxyl-AMP intermediate. This intermediate is subsequently transferred to the thiol group of a peptidyl carrier protein (PCP) domain, forming a high-energy thioester bond.

This tethered acyl donor is now primed for condensation. In marine sponges, it couples with aminoalkyl-2-aminoimidazoles (derived from homoarginine or lysine) to form oroidin-like PIAs . In microbes, it couples with sugars or polyketide chains.

Biosynthesis Proline L-Proline (Primary Metabolite) Oxidation Enzymatic Oxidation (Dehydrogenases) Proline->Oxidation P2CA Pyrrole-2-carboxylic acid (P2CA Core) Oxidation->P2CA Adenylation Adenylation Domain (A) ATP -> PPi P2CA->Adenylation P2CA_AMP Pyrrole-2-carboxyl-AMP (Activated Intermediate) Adenylation->P2CA_AMP PCP Peptidyl Carrier Protein (PCP) Thioesterification P2CA_AMP->PCP P2CA_PCP Pyrrole-2-carboxyl-S-PCP (Tethered Acyl Donor) PCP->P2CA_PCP Coupling Amide/Ester Coupling with Amines/Alcohols P2CA_PCP->Coupling NaturalProducts Complex Natural Products (e.g., Oroidin, Clorobiocin) Coupling->NaturalProducts

Biosynthetic pathway of pyrrole-2-carboxylic acid from L-proline to complex natural products.

Experimental Methodologies: Extraction, Isolation, and Elucidation

Isolating substituted P2CAs from complex biological matrices requires a causality-driven approach to prevent the degradation of these bioactive scaffolds. The following protocol details the isolation of brominated P2CA alkaloids from marine sponge biomass.

Step-by-Step Isolation Protocol

Step 1: Maceration and Extraction

  • Protocol: Lyophilized sponge tissue is macerated and extracted using a 1:1 (v/v) mixture of Methanol (MeOH) and Dichloromethane (CH₂Cl₂).

  • Causality: MeOH disrupts hydrogen bonding in protein-metabolite complexes and penetrates the cellular matrix, while CH₂Cl₂ ensures the solubilization of moderately non-polar brominated pyrrole alkaloids. Using either solvent alone results in incomplete extraction yields .

Step 2: Liquid-Liquid Partitioning

  • Protocol: The crude organic extract is suspended in H₂O and sequentially partitioned with Hexane, Ethyl Acetate (EtOAc), and n-Butanol (n-BuOH).

  • Causality: Hexane removes non-polar lipids and sterols that foul chromatography columns. Subsequent extraction with EtOAc and n-BuOH selectively concentrates the amphiphilic pyrrole-2-carboxamides based on their partition coefficients.

Step 3: Size Exclusion Chromatography (Sephadex LH-20)

  • Protocol: The bioactive EtOAc/n-BuOH fractions are loaded onto a Sephadex LH-20 column and eluted with 100% MeOH.

  • Causality: Standard silica gel often leads to irreversible chemisorption of the highly polar, hydrogen-bonding pyrrole-2-carboxamide motifs. Sephadex LH-20 provides a dual-mode separation mechanism: it separates larger aliphatic contaminants via size exclusion, while the dextran matrix engages in reversible interactions with the aromatic pyrrole rings, effectively retarding their elution and yielding highly enriched alkaloid fractions .

Step 4: Preparative RP-HPLC

  • Protocol: Final purification is achieved via Reversed-Phase HPLC (C18 column) using a gradient of H₂O/MeCN containing 0.1% Trifluoroacetic acid (TFA).

  • Causality: TFA acts as an ion-pairing agent that protonates basic 2-aminoimidazole moieties (if present) and suppresses the ionization of any free carboxylic acids. This prevents chromatographic tailing and ensures sharp, symmetrical peaks, which is vital for resolving closely related brominated congeners.

Self-Validating Checkpoint: To prevent the blind purification of biologically inactive artifacts, Liquid Chromatography-Mass Spectrometry (LC-MS) is integrated as a self-validating system at each fractionation step. The presence of substituted bromopyrroles is instantly verified by their distinct isotopic signatures: a 1:1 doublet for monobrominated species (e.g., 360/362) or a 1:2:1 triplet for dibrominated species. Fractions lacking these isotopic clusters are immediately discarded, optimizing downstream resource allocation.

Isolation Biomass Marine Sponge Biomass (Lyophilized & Macerated) Extraction Extraction (MeOH:CH2Cl2 1:1 v/v) Biomass->Extraction Crude Crude Organic Extract Extraction->Crude Partition Liquid-Liquid Partitioning (Hexane -> EtOAc -> n-BuOH) Crude->Partition EtOAc_Frac EtOAc/n-BuOH Fractions (Alkaloid Enriched) Partition->EtOAc_Frac Sephadex Size Exclusion Chromatography (Sephadex LH-20, MeOH) EtOAc_Frac->Sephadex SubFrac Halogenated Sub-fractions (LC-MS Monitored) Sephadex->SubFrac HPLC Preparative RP-HPLC (C18, H2O/MeCN + 0.1% TFA) SubFrac->HPLC Pure Pure Substituted Pyrrole-2-carboxylic acids HPLC->Pure

Experimental workflow for the extraction and isolation of brominated pyrrole-2-carboxylic acids.

Structural Diversity and Quantitative Bioactivity Profiles

The substitution pattern on the P2CA ring (e.g., halogenation, alkylation) and its coupling partners dictate the pharmacological profile of the resulting natural product. The table below summarizes key quantitative data for prominent P2CA derivatives.

CompoundSource OrganismStructural MotifPrimary BioactivityTarget / Metric
Oroidin Agelas sp. (Marine Sponge)4,5-dibromopyrrole-2-carboxamide + 2-aminoimidazoleAntibiofilm / AntimicrobialInhibits bacterial attachment
Clorobiocin Streptomyces strains (Bacteria)Pyrrole-2-carboxylate esterified to noviosyl sugarAntibacterialDNA Gyrase inhibitor (MIC < 1 µg/mL)
Marmaricine A Agelas sp. aff. marmarica4,5-dibromo-pyrrole-2-carboxamideAntimicrobialMRSA (MIC = 8 µg/mL)
Agelastatin A Agelas dendromorphaTetracyclic bromopyrrole derivativeAntineoplastic / CytotoxicOsteopontin inhibitor (IC₅₀ in nM range)
Pyoluteorin Pseudomonas protegensBichlorinated pyrrole-2-ketoneAntifungalSuppresses plant pathogens

Pharmacological Significance in Drug Development

Substituted P2CAs are highly sought after in drug development due to their ability to modulate difficult therapeutic targets.

  • Overcoming Antimicrobial Resistance: Compounds like the marmaricines exhibit selective, potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and Candida albicans (MIC = 8 µg/mL), without affecting standard Gram-negative flora like E. coli. This selectivity is crucial for developing narrow-spectrum antibiotics that do not disrupt the human microbiome.

  • Kinase and Gyrase Inhibition: The P2CA ester linkage in clorobiocin is essential for its binding affinity to the ATPase subunit of bacterial DNA gyrase, making it a critical scaffold for overcoming fluoroquinolone resistance .

References

  • Mohanty, I., et al. (2020). "Precursor-Guided Mining of Marine Sponge Metabolomes Lends Insight into Biosynthesis of Pyrrole-Imidazole Alkaloids." ACS Chemical Biology. URL:[Link]

  • Youssef, D.T.A., et al. (2025). "Marmaricines A-C: Antimicrobial Brominated Pyrrole Alkaloids from the Red Sea Marine Sponge Agelas sp. aff. marmarica." Marine Drugs. URL:[Link]

  • Assmann, M., et al. (1999). "New Bromopyrrole Alkaloid from the Marine Sponge Agelas wiedenmayeri." Organic Letters. URL:[Link]

  • Walsh, C.T., et al. (2006). "Biological formation of pyrroles: Nature's logic and enzymatic machinery." Natural Product Reports. URL:[Link]

Foundational

The Molecular Logic of Pyrrole-2-Carboxylic Acid Precursor Biosynthesis: Pathways, Enzymology, and Biocatalytic Applications

Executive Summary Pyrrole-2-carboxylic acid (PCA) and its derivatives are privileged scaffolds in medicinal chemistry, serving as the foundational building blocks for a vast array of bioactive natural products, including...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrole-2-carboxylic acid (PCA) and its derivatives are privileged scaffolds in medicinal chemistry, serving as the foundational building blocks for a vast array of bioactive natural products, including clorobiocin, coumermycin A1, pyoluteorin, undecylprodigiosin, and calcimycin[1]. The biological assembly of the pyrrole-2-carboxylate moiety showcases remarkable evolutionary convergence, utilizing both amino acid and carbohydrate precursors to achieve the same highly reactive heteroaromatic core. This whitepaper provides an in-depth mechanistic analysis of the canonical L-proline dehydrogenation pathway, the newly elucidated orthogonal carbohydrate-dependent pathway, and bio-inspired enzymatic CO2 fixation strategies. Designed for researchers and drug development professionals, this guide synthesizes structural enzymology with self-validating experimental workflows to accelerate the discovery and scalable production of pyrrole-containing therapeutics.

The Canonical Route: L-Proline Dehydrogenation

The most prevalent biological strategy for synthesizing the pyrrole-2-carboxylate core relies on the sequential oxidation of L-proline[1]. This pathway is tightly integrated into Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly lines, ensuring that the highly reactive pyrrole intermediate is sequestered as a thioester, preventing premature decarboxylation or off-target nucleophilic attacks.

Mechanistic Breakdown

The transformation of L-proline to pyrrole-2-carboxyl-S-PCP requires a dedicated three-enzyme cassette (e.g., PltF/PltL/PltE in pyoluteorin biosynthesis, or CalN2/CalN3/CalN1 in calcimycin biosynthesis)[2]:

  • Activation (Adenylation): An adenyltransferase (e.g., CalN2) activates L-proline using ATP to form an electrophilic L-prolyl-AMP intermediate[2].

  • Thioesterification: The activated prolyl group is transferred to the free thiol of a phosphopantetheine arm on a dedicated Peptidyl Carrier Protein (PCP, e.g., CalN3)[2]. Causality: Thioesterification is not merely a tethering mechanism; it significantly lowers the pKa of the α-proton of the proline ring, thermodynamically facilitating the subsequent desaturation steps.

  • Desaturation (Oxidation): A flavin-dependent dehydrogenase (e.g., CalN1) catalyzes a four-electron oxidation of the prolyl ring, introducing two double bonds to yield the fully aromatic pyrrole-2-carboxyl-S-PCP[2]. The second double bond may also form spontaneously via air oxidation following the initial enzymatic desaturation[2].

CanonicalPathway Pro L-Proline E1 Adenyltransferase (PltF / CloN4 / CalN2) Pro->E1 ATP + Mg2+ ProAMP L-Prolyl-AMP E2 Peptidyl Carrier Protein (PltL / CloN5 / CalN3) ProAMP->E2 Thioesterification ProPCP L-Prolyl-S-PCP E3 Flavin-dependent Dehydrogenase (PltE / CloN3 / CalN1) ProPCP->E3 FAD binding PCA_PCP Pyrrole-2-carboxyl-S-PCP E1->ProAMP PPi release E2->ProPCP AMP release E3->PCA_PCP 4e- Oxidation

Fig 1. Canonical L-proline dehydrogenation pathway to pyrrole-2-carboxyl-S-PCP.

The Orthogonal Route: Carbohydrate-Dependent Biosynthesis

While the proline-derived route dominates, recent genomic mining of Streptomyces species producing pyrrolamides has revealed a startling orthogonal logic: the construction of the pyrrole ring from a primary sugar metabolite[3].

Mechanistic Breakdown

In the biosynthesis of pyrrolamides, the key precursor 4-acetamidopyrrole-2-carboxylate is derived from N-acetylglucosamine-1-phosphate (GlcNAc-1-P)[3]. This pathway solves a specific structural problem: installing an acetamido group directly onto the pyrrole ring, which would require complex, energetically unfavorable amination if starting from proline.

  • Nucleotide Activation: A nucleotidyltransferase (Man17) acts as a gatekeeper, activating GlcNAc-1-P via GTP to form a GDP-linked sugar precursor[3].

  • Ring Contraction & Dehydration: A complex comprising a glycosyltransferase-like enzyme (Man18) and a glycoside hydrolase-like enzyme (Man15) catalyzes a massive structural rearrangement—cleaving the pyranose ring, extruding a carbon, and performing nonenzymatic dehydration to form a five-membered pyrrole-2-methanol intermediate[3].

  • Oxidation: A xanthine dehydrogenase-like oxidase complex converts the primary alcohol to the final carboxylate[3].

OrthogonalPathway G1P GlcNAc-1-P Man17 Man17 (Nucleotidyltransferase) G1P->Man17 GTP + Mg2+ GDP_G GDP-GlcNAc derivative Man18_15 Man18 / Man15 (Hydrolase / Dehydratase) GDP_G->Man18_15 Ring closure Pyr_Alc Pyrrole-2-methanol intermediate Ox Oxidase Complex (Xanthine Dehydrogenase-like) Pyr_Alc->Ox NAD+ dependent PCA 4-Acetamidopyrrole-2-carboxylate Man17->GDP_G PPi release Man18_15->Pyr_Alc Dehydration Ox->PCA Oxidation to carboxylate

Fig 2. Orthogonal carbohydrate-dependent biosynthesis of pyrrole-2-carboxylate.

Bio-Inspired Synthesis: Enzymatic CO2 Fixation

For industrial and synthetic applications, relying on complex NRPS machinery is often unscalable. An alternative biocatalytic approach leverages UbiD-family enzymes, which naturally perform reversible (de)carboxylation of aromatic acids[4].

By utilizing the enzyme PA0254 from Pseudomonas aeruginosa, researchers can achieve direct C-H activation and carboxylation of free pyrrole to form PCA[4]. Because the thermodynamics of this reaction heavily favor decarboxylation, the system is coupled with a Carboxylic Acid Reductase (CARse from Segniliparus rotundus). CARse immediately reduces the transiently formed PCA into pyrrole-2-carbaldehyde, pulling the equilibrium forward and achieving a highly efficient one-pot biocatalytic cascade[4].

BiocatalyticPathway Pyr Pyrrole UbiD PA0254 (UbiD-type carboxylase) Pyr->UbiD HCO3- (CO2 source) PCA Pyrrole-2-carboxylic acid CAR CARse (Carboxylic Acid Reductase) PCA->CAR ATP, NADPH Ald Pyrrole-2-carbaldehyde UbiD->PCA Reversible Carboxylation CAR->Ald Irreversible Reduction

Fig 3. Biocatalytic cascade coupling UbiD-mediated carboxylation with CAR reduction.

Quantitative Data Summaries

To facilitate experimental design, the following table summarizes the quantitative parameters, optimal conditions, and kinetic dependencies of the discussed PCA biosynthetic and biocatalytic systems based on recent literature[4],[5].

System / PathwayKey Enzyme(s)Substrate / PrecursorOptimal Conditions / CofactorsYield / Output Metric
Endophytic Fermentation (Bacillus cereus ZBE)9 key enzymes (RNA-seq identified)Glycerol (0.5%), Peptone (1%)pH 7.0, 37.72 °C, 120 rpm, 48 h incubation149.63 mg/L PCA (21-fold enhancement)[5]
Canonical Assembly Line Adenyltransferase, PCP, DehydrogenaseL-Proline (1-5 mM)Mg-ATP (5 mM), FAD (50 µM), pH 7.5Stoichiometric conversion to PCA-S-PCP[1],[2]
Orthogonal Sugar Route Man17, Man18, Man15, OxidaseGlcNAc-1-PMg-GTP, NAD+, pH 7.54-acetamidopyrrole-2-carboxylate[3]
UbiD-CAR Biocatalysis PA0254 (0.27 mg/mL) + CARse (OD600=20)Pyrrole (1 mM)100 mM KPi pH 6.0, 300 mM KHCO3, 50 mM Glucose, 40 mM MgCl2, 30 °CFormation of Pyrrole-2-carbaldehyde (measured via HPLC at 290 nm)[4]

Experimental Protocols

The following methodologies are designed as self-validating systems. Every step includes specific controls to ensure that the observed causality is strictly linked to the enzymatic mechanism being probed.

Protocol 1: In Vitro Reconstitution of the Proline-to-PCA-S-PCP Pathway

Objective: To validate the sequential adenylation, thioesterification, and dehydrogenation of L-proline. Causality Focus: ATP is required for the thermodynamically uphill formation of the prolyl-AMP anhydride. FAD is the obligate electron acceptor for the desaturation of the pyrrolidine ring.

Step-by-Step Methodology:

  • Protein Preparation: Purify recombinant adenyltransferase (e.g., CalN2), holo-PCP (e.g., CalN3, pre-phosphopantetheinylated using a promiscuous Sfp-type PPTase), and dehydrogenase (e.g., CalN1) via Ni-NTA affinity chromatography[2].

  • Reaction Assembly: In a 100 µL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM TCEP (to maintain PCP thiol in a reduced state), 50 µM FAD, and 2 mM L-proline.

  • Enzyme Addition: Add 10 µM holo-PCP, 2 µM adenyltransferase, and 2 µM dehydrogenase.

  • Initiation: Initiate the reaction by adding 5 mM ATP. Incubate at 30 °C for 2 hours.

  • Self-Validating Controls (Critical):

    • Control A (-ATP): Validates that prolyl-AMP formation is strictly ATP-dependent.

    • Control B (-FAD or -Dehydrogenase): Halts the reaction at the L-prolyl-S-PCP stage, preventing pyrrole formation.

  • Analytical Readout: Quench the reaction with 1% formic acid. Analyze intact protein mass via LC-ESI-TOF-MS.

    • Expected Results: Holo-PCP will show a specific mass. Control B will show a mass shift of +97 Da (addition of prolyl group). The complete reaction will show a mass shift of +93 Da (prolyl group minus 4 hydrogen atoms), confirming the formation of pyrrole-2-carboxyl-S-PCP[2].

Protocol 2: One-Pot Biocatalytic Carboxylation and Reduction of Pyrrole

Objective: To synthesize pyrrole-2-carbaldehyde from pyrrole using a coupled UbiD-CAR system. Causality Focus: The UbiD enzyme (PA0254) alone cannot accumulate PCA due to the thermodynamic bias toward decarboxylation. CARse acts as a thermodynamic sink, irreversibly reducing PCA to the aldehyde using ATP and NADPH[4].

Step-by-Step Methodology:

  • Biocatalyst Preparation: Prepare purified PA0254 (or the N318C mutant for broader substrate scope) at 0.27 mg/mL. Prepare whole-cell E. coli expressing CARse (resuspended to OD600 = 20)[4]. Note: Whole cells are used for CARse to natively supply the ATP and NADPH required for reduction.

  • Buffer Optimization: Prepare a reaction buffer containing 100 mM Potassium Phosphate (KPi) pH 6.0, 300 mM KHCO3 (as the CO2 source), 50 mM Glucose (to fuel whole-cell cofactor regeneration), and 40 mM MgCl2[4].

  • Reaction Initiation: Add 1 mM pyrrole to the buffer containing both biocatalysts. Incubate at 30 °C for 18–24 hours[4].

  • Self-Validating Controls (Critical):

    • Control A (-KHCO3): Validates that the carbon source for the aldehyde strictly originates from the bicarbonate pool.

    • Control B (-CARse): Demonstrates the thermodynamic limitation of PA0254; minimal to no free PCA will accumulate without the CARse thermodynamic sink.

  • Extraction and Analysis: Extract the reaction by adding 500 µL of methyl tert-butyl ether (MTBE). Vortex briefly, incubate at 30 °C for 5 min, and centrifuge at 15,000× g for 30 min at 4 °C[4].

  • Analytical Readout: Remove the organic layer and analyze via HPLC using a 50:50 Acetonitrile:H2O isocratic method (1 mL/min flow rate). Monitor absorbance at 290 nm to quantify the pyrrole-2-carbaldehyde peak against a known standard[4].

Sources

Exploratory

An In-depth Technical Guide to the Health and Safety of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the health and safety considerations for 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid. As a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid. As a specialized chemical intermediate, understanding its properties and potential hazards is paramount for safe handling in a laboratory and drug development setting. This document synthesizes available data to offer a robust framework for risk assessment and management.

Section 1: Chemical Identification and Physical Properties

  • Chemical Name: 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid

  • Synonyms: Dimethyl 1H-pyrrole-2,5-dicarboxylate

  • CAS Number: 22043-07-2

  • Molecular Formula: C₇H₇NO₄

  • Molecular Weight: 169.14 g/mol

PropertyValue
Appearance Solid
Melting Point 185-189 °C
Boiling Point Decomposes
Solubility Soluble in methanol, DMSO, and ethyl acetate.
Storage Temperature 2-8°C

Section 2: Hazard Identification and GHS Classification

Potential Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Potential Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

GHS_Classification cluster_hazards Potential GHS Hazard Classifications cluster_precautions Key Precautionary Measures Hazard_Statements Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation Prevention Prevention (P2XX) P261: Avoid breathing dust P280: Wear PPE Hazard_Statements->Prevention Response Response (P3XX) P302+P352: Skin contact P305+P351+P338: Eye contact Prevention->Response

Caption: Potential GHS hazard pathway for pyrrole derivatives.

Section 3: Toxicology and Exposure Routes

The primary routes of potential exposure in a laboratory setting are inhalation of dust particles, direct skin contact, and eye contact. Ingestion is a less common but possible route of exposure.

  • Acute Effects: Based on related compounds, acute exposure may lead to irritation of the skin, eyes, and respiratory tract.

  • Chronic Effects: The long-term toxicological properties of this specific compound have not been extensively studied. As a prudent measure, chronic exposure should be minimized.

Section 4: First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of an exposure.

Protocol for Exposure Incidents:

  • Inhalation:

    • Move the individual to fresh air immediately.

    • If breathing is difficult, provide oxygen.

    • If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.

  • Skin Contact:

    • Remove all contaminated clothing.

    • Wash the affected area with soap and plenty of water for at least 15 minutes.

    • If irritation persists, seek medical attention.

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious, rinse their mouth with water.

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention.

Section 5: Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Fire-Fighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Accidental Release Measures

In the event of a spill, a systematic and safe cleanup procedure is essential.

Spill Containment and Cleanup Protocol:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Personal Protection: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, a respirator may be necessary.

  • Containment:

    • For solid spills, carefully sweep up the material to avoid generating dust.

    • Place the swept material into a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Wear_PPE Don Appropriate PPE Ventilate->Wear_PPE Contain_Spill Contain and Collect Spill Wear_PPE->Contain_Spill Decontaminate Decontaminate Spill Area Contain_Spill->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose End Spill Managed Dispose->End

Caption: Workflow for managing an accidental chemical spill.

Section 7: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid the formation of dust and aerosols.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

    • Recommended storage at 2-8°C.

Section 8: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is recommended.

Control ParameterRecommended Measures
Engineering Controls Work in a well-ventilated laboratory with a chemical fume hood.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter is recommended.
Hygiene Measures Maintain good laboratory hygiene. Wash hands before breaks and at the end of the workday. Do not eat, drink, or smoke in the work area.

Section 9: Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Section 10: Ecological Information

No specific ecotoxicological data is available for this compound. It is advised to prevent its release into the environment.

Section 11: Disposal Considerations

Dispose of this chemical in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Section 12: Transport Information

This compound is not currently classified as a hazardous material for transportation.

Section 13: Regulatory Information

Consult local, state, and federal regulations for any specific reporting requirements.

References

Foundational

Toxicological Profiling and Laboratory Handling of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid: A Comprehensive Technical Guide

Executive Summary In contemporary drug discovery, functionalized pyrroles are indispensable building blocks, frequently deployed in the synthesis of kinase inhibitors, anti-inflammatory agents, and advanced active pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, functionalized pyrroles are indispensable building blocks, frequently deployed in the synthesis of kinase inhibitors, anti-inflammatory agents, and advanced active pharmaceutical ingredients (APIs). Among these, 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1199-64-0) is highly valued for its orthogonal reactivity, featuring both an ester and a free carboxylic acid on the electron-rich pyrrole core.

However, its physicochemical profile necessitates stringent laboratory controls. As a Senior Application Scientist, I have observed that scaling up syntheses involving this compound often leads to unexpected occupational exposure if the underlying hazards are not mechanistically understood. This whitepaper provides an authoritative analysis of its Globally Harmonized System (GHS) hazard statements, the mechanistic toxicology behind its irritant properties, and field-proven, self-validating protocols for safe handling.

Physicochemical Identity & Quantitative Profiling

Understanding the fundamental properties of a compound is the first step in predicting its behavior during formulation and exposure. The dual functionality of this molecule—a proton-donating carboxylic acid and a lipophilic methoxycarbonyl group—dictates its solubility, reactivity, and toxicological profile [1].

PropertyValue / Description
Chemical Name 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid
CAS Registry Number 1199-64-0
Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
Melting Point 241 - 242 °C
Physical Form Solid / Crystalline Powder
SMILES COC(=O)C1=CC=C(N1)C(=O)O

Mechanistic Toxicology & GHS Hazard Classification

According to standardized safety data, 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is classified under the GHS as an irritant (Signal Word: Warning, Pictogram: GHS07) . The specific hazard statements are:

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Causality of Irritation: The mechanism of tissue irritation is driven by the compound's specific structural motifs. The free carboxylic acid group (pKa ~4.4) acts as a localized proton donor upon contact with the aqueous environment of biological membranes (such as the corneal epithelium or respiratory mucosa). This localized pH drop induces the partial denaturation of surface proteins. Simultaneously, the lipophilic methoxycarbonyl group facilitates partial penetration into the lipid bilayer, exacerbating the disruption of cellular integrity and triggering the release of inflammatory cytokines. This cascade manifests clinically as erythema (H315), ocular stinging (H319), and bronchospasm (H335).

Mechanism A 5-(methoxycarbonyl)-1H- pyrrole-2-carboxylic acid B Tissue Exposure (Skin/Eyes/Respiratory) A->B C Carboxylic Acid Protonation of Proteins B->C D Cellular Irritation & Inflammatory Cytokine Release C->D E GHS Manifestation: H315, H319, H335 D->E

Mechanistic pathway of tissue irritation by 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid.

Self-Validating Experimental Protocols for Safe Handling

To translate these hazard classifications into actionable laboratory safety, researchers must implement systems that not only protect the user but also verify that the protection is effective. The following protocol outlines the step-by-step methodology for handling this compound, grounded in the causality of its physical properties.

Step 1: Environmental Control & PPE Verification

  • Methodology: Don double nitrile gloves, chemical splash goggles, and a standard laboratory coat. Operate exclusively within a certified chemical fume hood.

  • Causality: The fine powder form of this compound is highly prone to aerosolization. The fume hood prevents inhalation (mitigating H335), while goggles prevent accidental ocular transfer from contaminated gloves (mitigating H319).

  • Self-Validation System: Before opening the reagent bottle, hold a piece of delicate tissue paper at the sash opening of the fume hood. The tissue must be actively pulled inward, visually validating a minimum face velocity of 100 feet per minute (fpm) before any chemical manipulation begins.

Step 2: Anti-Static Weighing

  • Methodology: Use an anti-static ionizer (e.g., a polonium alpha-emitter or electrical ionizer) near the analytical balance. Weigh the compound using conductive spatulas (stainless steel) rather than plastic.

  • Causality: Fine organic powders with carboxylic acid moieties often exhibit triboelectric charging. An anti-static environment neutralizes the static charge, preventing the powder from repelling off the weigh boat and aerosolizing into the breathing zone.

  • Self-Validation System: Observe the powder during transfer. If the powder clings to the spatula or the sides of the weigh boat, static is present and the ionizer must be repositioned. The system is validated when the powder flows cleanly without adherence.

Step 3: Decontamination & Neutralization

  • Methodology: After handling, wipe down the balance and surrounding hood surfaces with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution, followed by a distilled water rinse.

  • Causality: The acidic nature of the pyrrole-2-carboxylic acid means it is rapidly neutralized by a mild base like NaHCO3​ . This acid-base reaction converts the lipophilic irritant into a highly water-soluble sodium salt, ensuring complete removal from surfaces without generating hazardous byproducts.

  • Self-Validation System: After the final water wipe, swab the cleaned surface and test with universal pH paper. A pH reading of 7.0–7.5 confirms the complete absence of residual acidic API.

Workflow Step1 1. PPE Verification (Nitrile Gloves, Goggles) Step2 2. Fume Hood Operation (Min Face Velocity 100 fpm) Step1->Step2 Step3 3. Weighing & Transfer (Closed System/Static Control) Step2->Step3 Step4 4. Decontamination (Mild Alkaline Wash) Step3->Step4

Step-by-step self-validating workflow for handling irritating pyrrole derivatives.

Quantitative Precautionary Matrix

To ensure full compliance with occupational health standards, the GHS hazard statements are paired with specific Precautionary Statements (P-codes). The table below summarizes the critical P-codes for 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid and their practical laboratory implementations .

P-CodeRegulatory StatementLaboratory Mitigation Strategy
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.Mandate the use of a Class II Type A2 biological safety cabinet or chemical fume hood for all dry powder manipulations.
P280 Wear protective gloves/clothing/eye protection.Utilize double-gloving (nitrile) and tight-fitting chemical splash goggles. Standard safety glasses are insufficient for H319 mitigation.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.Maintain an emergency sink within 10 seconds of the workstation. Use mildly basic soap to accelerate neutralization.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.Ensure eyewash stations are flushed weekly and output tepid water (16–38°C) to prevent thermal shock during a 15-minute rinse.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.Store in a desiccator cabinet under an inert atmosphere (Argon/Nitrogen) to prevent moisture-induced degradation and vapor accumulation.

Conclusion

The successful integration of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid into synthetic pipelines requires a rigorous understanding of its physicochemical properties. By translating the GHS hazard statements (H315, H319, H335) into mechanistic realities, researchers can design self-validating workflows that ensure both scientific integrity and occupational safety during drug development.

References

  • PubChem Compound Summary for CID 12459972, 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information (NCBI).[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Synthesis of Bioactive Compounds Using 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic Acid

Introduction: The Strategic Value of the Pyrrole Scaffold In the landscape of medicinal chemistry and drug discovery, the pyrrole ring system is a privileged scaffold, forming the core of numerous natural products and sy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrrole Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrrole ring system is a privileged scaffold, forming the core of numerous natural products and synthetic bioactive molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal building block for designing compounds that interact with biological targets. Among the vast array of pyrrole-based starting materials, 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid stands out as a particularly versatile and strategic synthon.

This guide provides an in-depth exploration of the synthetic utility of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid. We will delve into its chemical properties, core reactivity, and provide detailed, field-proven protocols for its application in the synthesis of diverse bioactive compounds, including potential kinase inhibitors and other targeted therapies.[3] The methodologies described herein are designed for practical application by researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Physicochemical Profile of the Core Synthon

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
CAS Number 1199-64-0[4]
Molecular Formula C₇H₇NO₄[4]
Molecular Weight 169.14 g/mol [4]
Melting Point 241-242 °C[4]
Physical Form Powder[4]
Solubility Soluble in methanol[5]
Storage Room Temperature, Sealed in Dry Conditions[4]

Safety Information: The compound is classified with GHS07 pictograms, indicating it can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this reagent.[4][5]

Core Reactivity and Synthetic Strategy

The primary utility of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid lies in the differential reactivity of its two carboxyl groups. The carboxylic acid at the C2 position is the more reactive site for standard amide coupling reactions, while the methyl ester at the C5 position is comparatively stable under these conditions. This allows for selective functionalization at the C2 position, which is a cornerstone of library synthesis for structure-activity relationship (SAR) studies.

The most prevalent and impactful application of this synthon is in the formation of amide bonds, a reaction that is arguably the most frequently used in medicinal chemistry.[6][7][8]

General Workflow: Amide Bond Formation

The conversion of the C2-carboxylic acid to an amide is typically achieved by activating the carboxylic acid, followed by nucleophilic attack from a primary or secondary amine. This process is mediated by a variety of coupling reagents.

G cluster_workflow Amide Coupling Workflow Start 5-(methoxycarbonyl)-1H- pyrrole-2-carboxylic acid + Amine (R-NH2) Activation Addition of Coupling Reagent (e.g., HATU, EDC/HOBt) + Organic Base (e.g., DIPEA) Start->Activation Reaction Formation of Activated Ester Intermediate Activation->Reaction Coupling Nucleophilic Attack by Amine & Amide Bond Formation Reaction->Coupling Workup Aqueous Workup (Quench & Extraction) Coupling->Workup Purification Purification (Column Chromatography, Crystallization) Workup->Purification Product Final Bioactive Amide Product Purification->Product

Caption: General workflow for amide bond synthesis.

Detailed Protocol: Amide Coupling with Bioactive Amines

This protocol provides a robust method for coupling 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid with a diverse range of primary and secondary amines.

Principle of the Method

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine. DIPEA scavenges the generated acid, driving the reaction to completion. This combination is highly efficient and minimizes side reactions, particularly racemization if chiral amines are used.[9]

Materials and Reagents
ReagentMolar Eq.Purpose
5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid1.0Starting Material
Bioactive Amine (R-NH₂)1.1Coupling Partner
HATU1.2Coupling Reagent
DIPEA3.0Organic Base
Anhydrous DMF-Solvent
Ethyl Acetate-Extraction Solvent
Saturated aq. NaHCO₃-Wash Solution
Brine-Wash Solution
Anhydrous MgSO₄-Drying Agent
Step-by-Step Experimental Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (1.0 mmol, 169.1 mg).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) and stir at room temperature until the solid is fully dissolved.

  • Addition of Amine and Base: To the solution, add the desired bioactive amine (1.1 mmol), followed by the dropwise addition of DIPEA (3.0 mmol, 0.52 mL). Stir the mixture for 5 minutes.

    • Causality Note: Adding the amine and base before the coupling reagent ensures the amine is present to react with the activated ester as soon as it forms, maximizing yield and minimizing potential side reactions of the highly reactive intermediate.

  • Activation and Coupling: Add HATU (1.2 mmol, 456.3 mg) in one portion. The reaction mixture may change color.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (25 mL).

  • Workup - Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) and brine (1 x 15 mL).

    • Causality Note: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts from the HATU reagent. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Application Example: Synthesis of a Pyrrole-Based Kinase Inhibitor Analog

To illustrate the protocol, we will describe the synthesis of a hypothetical kinase inhibitor analog by coupling our pyrrole synthon with 4-(aminomethyl)pyridine, a fragment commonly found in kinase inhibitors.[10]

Reaction Scheme:

Caption: Synthesis of a hypothetical kinase inhibitor analog.

Following the general protocol described in Section 4, the title compound can be synthesized. The final product would be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The presence of signals corresponding to both the pyrrole and pyridine moieties, along with the amide N-H proton, would be indicative of a successful reaction.

Further Synthetic Diversification

While amide coupling is the primary application, the 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid scaffold allows for further modifications to create diverse chemical libraries.

Protocol: Selective Ester Hydrolysis

The methyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid, yielding a pyrrole-2,5-dicarboxylic acid. This di-acid can then be used for further derivatization at both ends of the molecule.

  • Setup: Dissolve the starting ester (1.0 mmol) in a mixture of methanol (5 mL) and water (2 mL).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.5 mmol) and stir the mixture at 40-50 °C.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water (5 mL) and acidify to pH ~2-3 with 1M HCl.

  • Isolation: The resulting precipitate (the dicarboxylic acid) can be collected by filtration, washed with cold water, and dried under vacuum.

Conclusion

5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a high-value, strategically designed building block for modern medicinal chemistry. Its pre-installed, differentially protected carboxyl functionalities provide a direct and efficient route to a wide array of complex molecules. The robust and reproducible protocols provided in this guide for amide bond formation empower researchers to rapidly synthesize libraries of novel compounds for biological screening, accelerating the drug discovery process. The inherent versatility of the pyrrole core ensures its continued prominence in the development of next-generation therapeutics.

References

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

  • Gao, H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2589. [Link]

  • Patel, R. V., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Molecules, 28(15), 5849. [Link]

  • Al-Tel, T. H., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. [Link]

  • MilliporeSigma. 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid. [Link]

  • Pham, T. T., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ChemSusChem, 16(14), e202300538. [Link]

  • Monash University. (2024). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. [Link]

  • Gunda, P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access, 2020, 1-10. [Link]

  • PubChem. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester. [Link]

  • C&EN. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • ResearchGate. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

Sources

Application

"5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid" as a building block in organic synthesis

Title: Application Note: 5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic Acid as a Bifunctional Building Block in Heterocyclic Synthesis Executive Summary 5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS 1199-64-0) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: 5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic Acid as a Bifunctional Building Block in Heterocyclic Synthesis

Executive Summary

5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS 1199-64-0) is a highly versatile, bifunctional pyrrole derivative extensively utilized in medicinal chemistry and organic synthesis. Featuring a free C2-carboxylic acid and a protected C5-methyl ester, this building block enables precise orthogonal functionalization strategies. It is particularly valuable in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and advanced porphyrin scaffolds. This application note details the chemical reactivity, step-by-step synthetic protocols, and mechanistic rationale for utilizing this compound in complex drug discovery workflows.

Chemical Profile & Reactivity Dynamics

The synthetic utility of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid stems from its distinct, programmable reactivity profile:

  • Orthogonal Carboxyl Reactivity: The C2-carboxylic acid is primed for immediate activation and amide coupling. The presence of the electron-withdrawing C5-methyl ester slightly reduces the nucleophilicity of the pyrrole nitrogen, preventing unwanted self-condensation or N-acylation during activation. Meanwhile, the C5-methyl ester remains completely stable under standard amide coupling conditions (e.g., HATU/DIPEA at room temperature) [1].

  • Electrophilic Aromatic Substitution (EAS): Despite the two electron-withdrawing groups (EWG) at the 2- and 5-positions, the pyrrole core retains sufficient electron density at the C3 and C4 positions to undergo controlled electrophilic halogenation. Reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride can be deployed to install halogens, which are critical for tuning the lipophilicity and target-binding affinity of PARP inhibitors[2].

  • Late-Stage Saponification: Once the C2 position is functionalized, the C5-methyl ester can be selectively hydrolyzed using a mild aqueous base (e.g., LiOH in THF/Water) without cleaving the newly formed C2-amide, freeing the C5-carboxylate for subsequent intramolecular cyclization or cross-coupling.

Application Workflow: Synthesis of PARP Inhibitor Precursors

In the development of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives (potent PARP inhibitors), 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid serves as the foundational core scaffold [2]. The workflow follows a strict orthogonal sequence:

  • Amide Coupling: The C2-carboxylic acid is coupled with a propargyl amine or functionalized aliphatic amine.

  • Core Functionalization: The C3 and C4 positions are chlorinated to enhance metabolic stability and target residence time.

  • Deprotection & Cyclization: The C5-ester is saponified, and the resulting acid is subjected to intramolecular cyclization to form the fused pyrazinone ring.

Experimental Protocols

Protocol A: Orthogonal Amide Coupling (C2 Activation)

Objective: To synthesize a C2-amide while preserving the C5-methyl ester. Mechanistic Rationale: HATU is selected as the coupling reagent because it generates a highly reactive 7-azabenzotriazole active ester. This overcomes the reduced nucleophilicity of amines when reacting with the slightly electron-deficient pyrrole-2-carboxylic acid. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without attacking the C5-ester.

Procedure:

  • Dissolve 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

  • Add DIPEA (3.0 eq, 3.0 mmol) and HATU (1.2 eq, 1.2 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

    • Self-Validation: An aliquot quenched in methanol and analyzed by LC-MS should show the mass of the methyl ester intermediate.

  • Add the target amine (1.1 eq, 1.1 mmol) dropwise. Stir at room temperature for 2–4 hours.

  • Workup: Dilute the reaction with EtOAc (20 mL). Wash sequentially with 1M HCl (to remove excess DIPEA and unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted starting acid and HATU byproducts), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the C2-amide.

Protocol B: Electrophilic Chlorination of the Pyrrole Core

Objective: To install chlorine atoms at the C3 and C4 positions of the pyrrole ring. Mechanistic Rationale: N-Chlorosuccinimide (NCS) provides a controlled source of electrophilic chlorine (Cl⁺). The reaction is performed in a polar aprotic solvent (DMF) to stabilize the Wheland intermediate formed during the EAS process.

Procedure:

  • Dissolve the C2-amide intermediate (1.0 eq, 1.0 mmol) from Protocol A in anhydrous DMF (5 mL).

  • Add NCS (2.2 eq, 2.2 mmol) in portions to avoid rapid exothermic spikes.

  • Stir the reaction mixture at 50 °C for 12 hours.

    • Self-Validation: Monitor by LC-MS; the mass should shift by +68 Da (addition of two chlorine atoms minus two protons) with the characteristic 9:6:1 isotopic pattern of a dichloro compound.

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with water (3x) to remove DMF and succinimide byproducts.

  • Dry, concentrate, and purify via silica gel chromatography.

Protocol C: Saponification of the C5-Methyl Ester

Objective: To unmask the C5-carboxylic acid for late-stage cyclization. Mechanistic Rationale: Lithium hydroxide (LiOH) is preferred over NaOH or KOH because the lithium cation coordinates with the ester carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and allowing for a milder, more selective hydrolysis that leaves the C2-amide intact.

Procedure:

  • Dissolve the chlorinated intermediate (1.0 eq, 1.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (5 mL).

  • Add LiOH·H₂O (3.0 eq, 3.0 mmol) and stir at room temperature for 4–6 hours.

    • Self-Validation: TLC monitoring (using a bromocresol green stain) will reveal the disappearance of the fast-moving ester spot and the appearance of a baseline-bound carboxylic acid spot.

  • Workup: Concentrate the mixture to remove THF and MeOH. Dilute the aqueous residue with water and acidify to pH 2 using 1M HCl.

  • Extract the precipitated free acid with EtOAc (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate to afford the pure C5-carboxylic acid.

Quantitative Data Presentation

Reaction StepReagents & ConditionsTarget PositionReaction TimeTypical Yield (%)Key Validation Metric
Amide Coupling HATU (1.2 eq), DIPEA (3.0 eq), DMF, RTC2-Carboxylic Acid2–4 hours85–92%LC-MS: [M+H]⁺ corresponding to amide
Chlorination NCS (2.2 eq), DMF, 50 °CC3, C4 of Pyrrole12 hours75–80%LC-MS: +68 Da, 9:6:1 isotopic pattern
Saponification LiOH·H₂O (3.0 eq), THF/MeOH/H₂O, RTC5-Methyl Ester4–6 hours90–95%TLC: Baseline spot (Bromocresol Green +)

Visualization

G SM 5-(Methoxycarbonyl)-1H-pyrrole- 2-carboxylic acid (CAS: 1199-64-0) Amide C2 Amide Formation (HATU, DIPEA, Amine) SM->Amide Step 1: Orthogonal Coupling Chlorinated C3, C4 Chlorination (NCS or SO2Cl2) Amide->Chlorinated Step 2: Core Functionalization Saponified C5 Ester Saponification (LiOH, THF/H2O) Chlorinated->Saponified Step 3: Deprotection PARP PARP Inhibitor Scaffold (e.g., Pyrrolo[1,2-a]pyrazin-1-ones) Saponified->PARP Step 4: Cyclization

Orthogonal functionalization pathway of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid.

References

  • Title: Pyrrolo[1,2-a]pyrazin-1(2H)-one and pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives as inhibitors of poly(ADP-ribose)polymerase (PARP)
Method

Application Note: 5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic Acid as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for the rapid assembly of complex pharmacophores. 5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for the rapid assembly of complex pharmacophores. 5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a highly versatile, orthogonally protected pyrrole derivative that has emerged as a linchpin in the synthesis of two major classes of therapeutics: Poly(ADP-ribose) polymerase (PARP) inhibitors and DNA minor groove cross-linking agents (such as PBD and CBI dimers used in Antibody-Drug Conjugates).

This application note provides an in-depth technical guide to utilizing this scaffold. By leveraging its inherent orthogonal reactivity—a free carboxylic acid at the C2 position and a protected methyl ester at the C5 position—chemists can execute sequential, highly controlled functionalizations without the need for extraneous protection/deprotection cycles.

Chemical Logic & Orthogonal Reactivity Strategy

The structural brilliance of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid lies in its dual functionality and geometric properties:

  • Orthogonal Addressability : The C2-carboxylic acid is primed for immediate amide coupling, while the C5-methyl ester remains inert under standard coupling conditions (e.g., HATU/DIPEA). Once the C2 position is elaborated, the C5 ester can be selectively saponified using mild aqueous base (LiOH) to unmask the second carboxylic acid[1].

  • Geometric Complementarity : The 2,5-disubstituted pyrrole ring provides a rigid, flat, aromatic spacer. The bond angles inherently match the isohelical curvature of the DNA minor groove, making it an ideal linker for bis-alkylating agents[2].

Synthesis Start 5-(Methoxycarbonyl)-1H- pyrrole-2-carboxylic acid Step1 Amide Coupling at C2 (Free Acid) Start->Step1 Warhead 1 Intermediate C2-Amide, C5-Ester Intermediate Step1->Intermediate Step2 Saponification of C5 (LiOH/H2O) Intermediate->Step2 Deprotection Step3 Second Coupling (C5 Acid) Step2->Step3 Warhead 2 Product Target Scaffold (e.g., PBD dimer) Step3->Product

Orthogonal synthesis logic utilizing the bifunctional nature of the pyrrole scaffold.

Application I: Synthesis of PARP-1/2 Inhibitors

Mechanistic Rationale

PARP enzymes are critical for the repair of single-strand DNA breaks (SSBs). In tumors harboring BRCA1/2 mutations, homologous recombination (HR) is deficient. Inhibiting PARP in these cells leads to the accumulation of double-strand breaks (DSBs), resulting in tumor cell death via synthetic lethality . 5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is the foundational starting material for synthesizing pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, which act as potent NAD+ competitive inhibitors of PARP[3].

PARP SSB Single-Strand Break (SSB) PARP PARP Enzyme (Recruited to SSB) SSB->PARP Recruits DSB Double-Strand Break (DSB) PARP->DSB Replication Fork Collapse Inhibitor PARP Inhibitor (Pyrrolo-pyrazinone) Inhibitor->PARP Blocks & Traps BRCA BRCA1/2 Mutation (Deficient HR Repair) DSB->BRCA Requires HR Death Tumor Cell Death (Synthetic Lethality) BRCA->Death Repair Fails

Mechanism of synthetic lethality induced by pyrrolo-pyrazinone PARP inhibitors in BRCA-mutant cells.

Protocol: Assembly of the Pyrrolo[1,2-a]pyrazin-1(2H)-one Core

This protocol outlines the self-validating synthesis of the tricyclic PARP inhibitor core, as established in the3[3].

Step 1: Amide Coupling with Amino-Acetal

  • Procedure : Dissolve 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to generate the active ester. Add aminoacetaldehyde dimethyl acetal (1.1 eq) and stir at room temperature for 2 hours.

  • Causality : HATU rapidly forms the highly reactive 7-azabenzotriazole ester, preventing epimerization and ensuring high yields. DIPEA acts as a non-nucleophilic base to neutralize the amine salt.

  • Self-Validation (IPC) : LC-MS must show the complete consumption of the starting material (m/z 169 [M+H]+) and the appearance of the target amide. 1 H NMR will confirm the retention of the C5 methyl ester singlet at ~3.8 ppm.

Step 2: Acid-Catalyzed Cyclization

  • Procedure : Dissolve the intermediate from Step 1 in a mixture of TFA/DCM (1:1) and heat to 60°C for 4 hours.

  • Causality : The strong acid deprotects the dimethyl acetal, generating a highly electrophilic oxocarbenium ion. The electron-rich pyrrole ring undergoes an intramolecular Friedel-Crafts-type alkylation at the C3 position, forming the fused pyrazinone ring.

  • Self-Validation (IPC) : 1 H NMR must show the disappearance of the aliphatic acetal protons and the emergence of the conjugated pyrazinone olefinic protons.

Step 3: Saponification

  • Procedure : Treat the cyclized product with LiOH (2.0 eq) in THF/H 2​ O (3:1) at room temperature for 3 hours. Acidify with 1M HCl to precipitate the product.

  • Causality : Mild aqueous lithium hydroxide selectively hydrolyzes the C5 methyl ester without cleaving the newly formed, sterically hindered lactam ring.

  • Self-Validation (IPC) : Disappearance of the methyl ester singlet (~3.8 ppm) in 1 H NMR; LC-MS confirms the [M-14] mass shift.

Application II: DNA Minor Groove Binders & ADC Payloads

Mechanistic Rationale

Pyrrolobenzodiazepine (PBD) and cyclopropabenzindole (CBI) dimers are ultra-potent cytotoxins. They exert their biological activity by covalently binding to the C2-amino position of guanine residues within the DNA minor groove. To cross-link two opposite DNA strands effectively without distorting the helical structure, the two alkylating warheads must be separated by a spacer that perfectly matches the DNA's natural curvature. The 2,5-dicarboxylic acid pyrrole core provides this exact isohelical geometry, as demonstrated in the development of 2[2] and 4[4].

Protocol: Sequential Dimerization of Cytotoxic Warheads

Step 1: First Warhead Coupling

  • Procedure : To a solution of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (1.0 eq) in DMF, add COMU (1.2 eq) and DIPEA (3.0 eq). Add the first CBI or PBD monomer (1.0 eq) and stir for 4 hours.

  • Causality : COMU is chosen over HATU for its superior performance in coupling sterically hindered, secondary amines typical of PBD/CBI scaffolds, minimizing uronium by-product formation.

Step 2: Ester Hydrolysis

  • Procedure : Treat the mono-coupled product with 0.5 M LiOH in a THF/MeOH/H 2​ O mixture at 0°C to room temperature.

  • Causality : Temperature control (starting at 0°C) is strictly required to prevent the premature degradation or epimerization of the sensitive stereocenters on the attached PBD/CBI warhead.

Step 3: Second Warhead Coupling

  • Procedure : React the newly unmasked C5-carboxylic acid with the second PBD/CBI monomer using identical COMU/DIPEA conditions to yield the final bifunctional cross-linker.

  • Self-Validation (IPC) : High-resolution mass spectrometry (HRMS) must confirm the exact mass of the dimerized product. Analytical HPLC should show a single major peak, confirming the absence of monomeric impurities which could act as competitive mono-alkylators and reduce therapeutic efficacy.

Quantitative Data Summary

The table below summarizes the biological impact of utilizing the 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid scaffold across different therapeutic modalities.

Compound ClassTargetRole of Pyrrole ScaffoldRepresentative ActivityPrimary Indication
Pyrrolo-pyrazinones PARP-1/2Precursor to the core tricyclic scaffoldIC 50​ < 10 nMBRCA-mutant Oncology
PBD Dimers (e.g., SG-2088)DNA Minor GrooveRigid linker matching DNA curvatureSub-nanomolar cytotoxicityAntibacterial / ADCs
CBI Dimers DNA Minor GrooveBifunctional spacer for cross-linkingPicomolar cytotoxicityADC Payloads (Oncology)

References

  • Pyrrolo[1,2-a]pyrazin-1(2H)-one and Pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one Derivatives as Inhibitors of Poly(ADP-ribose)polymerase (PARP). European Patent Office (EP2032140A1).
  • Antistaphylococcal activity of DNA-interactive pyrrolobenzodiazepine (PBD) dimers and PBD-biaryl conjugates. Journal of Antimicrobial Chemotherapy.
  • Bifunctional Cytotoxic Agents. World Intellectual Property Organization (WO2015110935A1).

Sources

Application

Application Notes and Protocols for the Esterification of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Introduction: The Significance of Pyrrole-2,5-Dicarboxylic Acid Derivatives Pyrrole-2,5-dicarboxylic acid and its derivatives are key heterocyclic building blocks in the fields of medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrrole-2,5-Dicarboxylic Acid Derivatives

Pyrrole-2,5-dicarboxylic acid and its derivatives are key heterocyclic building blocks in the fields of medicinal chemistry and materials science. The unique electronic and structural properties of the pyrrole ring, combined with the bifunctional nature of the dicarboxylic acid moiety, make these compounds versatile scaffolds for the synthesis of a wide range of biologically active molecules and functional materials. Specifically, esters of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid are valuable intermediates in the development of novel pharmaceuticals, including enzyme inhibitors and receptor antagonists, as well as in the creation of advanced polymers and organic electronic materials.

The selective esterification of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid presents a common yet critical challenge for synthetic chemists. The presence of two distinct carboxylic acid functionalities—a free carboxylic acid at the C2 position and a methyl ester at the C5 position—necessitates a chemoselective approach to achieve the desired mono-esterification at the C2 position without disrupting the existing ester at C5. This guide provides an in-depth analysis of various esterification strategies, offering detailed protocols and expert insights to enable researchers to navigate the nuances of this transformation successfully.

Understanding the Reactivity Landscape of the Pyrrole Ring

The regioselectivity of reactions on the pyrrole ring is dictated by the electron-donating nature of the nitrogen atom, which enriches the electron density at the C2 and C5 positions. In the case of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid, both the C2 and C5 positions are substituted with electron-withdrawing carbonyl groups. However, the free carboxylic acid at C2 and the methyl ester at C5 possess different steric and electronic properties, which can be exploited to achieve selective esterification.

The carboxylic acid group at the C2 position is generally more acidic and sterically accessible than the ester group at C5. This difference in reactivity forms the basis for the chemoselective esterification methods detailed in this guide.

Esterification Methodologies: A Comparative Analysis

Three primary esterification methods are considered for the selective transformation of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid:

  • Fischer-Speier Esterification: A classic acid-catalyzed method.

  • Steglich Esterification: A mild, carbodiimide-mediated coupling.

  • Mitsunobu Reaction: A redox-condensation reaction offering stereochemical control.

The choice of method will depend on the specific requirements of the synthesis, including the nature of the alcohol, the desired reaction conditions, and the scale of the reaction.

Protocol 1: Chemoselective Fischer-Speier Esterification

The Fischer-Speier esterification is a straightforward and cost-effective method that relies on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] To drive the equilibrium towards the ester product, an excess of the alcohol is typically used, and the water generated during the reaction is removed.[1]

Causality of Experimental Choices

For the selective esterification of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid, the Fischer-Speier method can be effective due to the higher reactivity of the carboxylic acid at the C2 position compared to the potential transesterification of the methyl ester at C5 under acidic conditions. By carefully controlling the reaction time and temperature, selective esterification can be achieved.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Dissolve 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (1.0 eq) in the desired alcohol (e.g., ethanol, 20-50 eq), which also serves as the solvent.

    • Ensure all reagents are of high purity and the alcohol is anhydrous to favor the forward reaction.

  • Reaction Setup:

    • To the solution from step 1, slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) or p-toluenesulfonic acid (p-TsOH, 0.1-0.2 eq), at room temperature with stirring.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (the boiling point of the alcohol being used) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • A typical reaction time is 4-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the desired diester.

Data Presentation
ParameterConditionRationale
Catalyst H₂SO₄ or p-TsOHStrong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.
Alcohol Large excess (20-50 eq)Acts as both reactant and solvent, driving the equilibrium towards the product side.
Temperature RefluxProvides the necessary activation energy for the reaction.
Reaction Time 4-24 hoursMonitoring is crucial to prevent potential side reactions like transesterification.
Experimental Workflow Diagram

Fischer_Esterification cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid + Alcohol (excess) add_catalyst Add H₂SO₄ or p-TsOH reagent->add_catalyst reflux Reflux (4-24h) add_catalyst->reflux quench Neutralize with NaHCO₃ reflux->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Desired Diester purify->product

Caption: Fischer-Speier Esterification Workflow.

Protocol 2: Steglich Esterification for Mild and Efficient Coupling

The Steglich esterification is a powerful method that utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[2][3][4] This method is known for its mild reaction conditions and broad substrate scope.[2][3]

Causality of Experimental Choices

The Steglich esterification is particularly well-suited for the selective esterification of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid because it proceeds under neutral conditions, minimizing the risk of acid- or base-catalyzed side reactions such as transesterification or hydrolysis of the existing methyl ester. The high reactivity of the activated carboxylic acid intermediate allows for efficient esterification even with sterically hindered alcohols.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Dissolve 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same anhydrous solvent to the reaction mixture with vigorous stirring.

  • Reaction Conditions:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with the reaction solvent.

    • If EDC was used, the urea byproduct is water-soluble and can be removed during the aqueous work-up.

    • Wash the filtrate or the reaction mixture with 1 M hydrochloric acid (HCl), followed by saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation
ParameterReagent/ConditionRationale
Coupling Agent DCC or EDCActivates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3]
Catalyst DMAPActs as a nucleophilic catalyst to form a more reactive acylpyridinium intermediate.[3]
Solvent Anhydrous DCM or DMFAprotic solvent to prevent side reactions with water.
Temperature 0 °C to Room TemperatureMild conditions to preserve sensitive functional groups.
Experimental Workflow Diagram

Steglich_Esterification cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Pyrrole Acid + Alcohol + DMAP in Anhydrous Solvent add_coupling Add DCC or EDC at 0°C reagents->add_coupling stir Stir at RT (12-24h) add_coupling->stir filter_urea Filter DCU (if DCC used) stir->filter_urea wash Aqueous Wash filter_urea->wash purify Column Chromatography wash->purify product Desired Diester purify->product

Caption: Steglich Esterification Workflow.

Protocol 3: Mitsunobu Reaction for Inversion of Stereochemistry

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into an ester with inversion of stereochemistry.[5] The reaction proceeds via a redox condensation of the alcohol and the carboxylic acid using a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6]

Causality of Experimental Choices

While the primary application of the Mitsunobu reaction is for stereochemical inversion, it is also an exceptionally mild and efficient method for esterification, particularly when other methods fail. For the selective esterification of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid, the Mitsunobu reaction offers the advantage of occurring under neutral and anhydrous conditions, thus preserving the integrity of the starting material.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Dissolve 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or toluene, under an inert atmosphere.

  • Reaction Setup:

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Conditions:

    • Slowly add a solution of DEAD or DIAD (1.5 eq) in the same anhydrous solvent to the reaction mixture dropwise with stirring. A color change and/or the formation of a precipitate may be observed.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The major byproducts, triphenylphosphine oxide and the reduced hydrazine dicarboxylate, can be challenging to remove. Purification is typically achieved by column chromatography on silica gel.

Data Presentation
ParameterReagent/ConditionRationale
Phosphine Triphenylphosphine (PPh₃)Acts as the reducing agent and activates the alcohol.[6]
Azodicarboxylate DEAD or DIADActs as the oxidizing agent and facilitates the formation of the key alkoxyphosphonium salt intermediate.[6]
Solvent Anhydrous THF or TolueneAprotic and non-polar solvents are preferred.
Temperature 0 °C to Room TemperatureMild conditions suitable for a wide range of functional groups.
Experimental Workflow Diagram

Mitsunobu_Reaction cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Pyrrole Acid + Alcohol + PPh₃ in Anhydrous Solvent add_dead Add DEAD or DIAD at 0°C reagents->add_dead stir Stir at RT (2-12h) add_dead->stir concentrate Concentrate in vacuo stir->concentrate purify Column Chromatography concentrate->purify product Desired Diester purify->product

Caption: Mitsunobu Reaction Workflow.

Troubleshooting and Optimization

  • Low Yield in Fischer Esterification: Ensure the use of anhydrous alcohol and efficient removal of water. Increasing the excess of alcohol or the amount of acid catalyst may improve the yield.

  • Side Reactions in Steglich Esterification: The formation of N-acylurea byproduct can occur, especially with sterically hindered substrates.[3] Using EDC instead of DCC can simplify purification as the byproduct is water-soluble.

  • Purification Challenges in Mitsunobu Reaction: The removal of triphenylphosphine oxide and the reduced hydrazine can be difficult. Alternative phosphines and azodicarboxylates with different solubility properties are available and may facilitate purification.

Conclusion

The selective esterification of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a critical transformation for the synthesis of valuable compounds in drug discovery and materials science. This guide has provided a comprehensive overview of three robust methods—Fischer-Speier esterification, Steglich esterification, and the Mitsunobu reaction—each with its own set of advantages and considerations. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently select and optimize the most suitable method for their specific synthetic goals.

References

  • Khusnutdinov, R. I., et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Russian Journal of Organic Chemistry, 46(7), 1053–1059.
  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1990).
  • SynArchive. (n.d.). The Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Ansari, M. I., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(21), 6643.
  • JoVE. (2022, February 20). Synthesis of Esters Via Steglich Esterification in Acetonitrile [Video]. YouTube. [Link]

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Khusnutdinov, R. I., et al. (2010).
  • MDPI. (2025, April 3). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]

  • Luo, M., et al. (2014). Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids. Synthesis, 46(02), 263-268.
  • Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Friedrichs, J.-S., et al. (2025, August 18).
  • PubChem. (n.d.). 5-methyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Mono- and Dialkylations of Pyrrole at C2 and C5 Positions by Nucleophilic Substitution Reaction in Ionic Liquid. Retrieved from [Link]

  • Friedrichs, J.-S., et al. (2025, August 18).
  • Friedrichs, J.-S., et al. (2024). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. Helvetica Chimica Acta, 107(1), e202300123.
  • CHEM 2325 Module 25: Relative Reactivity of Carboxylic Acid Derivatives (Part 1). (2024, June 17). [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Friedrichs, J.-S., et al. (2024). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. Helvetica Chimica Acta, 107(1), e202300123.
  • Singh, A., & Singh, V. K. (2017). Reactivity of Carboxylic Acids and Carboxylic Acid Derivatives and its Major Applications: A Study.
  • PubChem. (n.d.). 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • MDPI. (2025, December 2). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Retrieved from [Link]

  • Pham, T. T., et al. (2024). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ChemSusChem, 17(3), e202300538.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Hasegawa, M., et al. (1983). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1, 137-140.

Sources

Method

Application Note: Advanced Amide Coupling Strategies for 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Introduction: The Significance of the Pyrrole-2-Carboxamide Scaffold The pyrrole-2-carboxamide core is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrrole-2-Carboxamide Scaffold

The pyrrole-2-carboxamide core is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] The specific substrate, 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid, serves as a versatile building block for introducing this valuable motif. However, the electronic nature of this substrate presents unique challenges for amide bond formation. The presence of two electron-withdrawing groups (the C5-ester and the C2-carboxylic acid) deactivates the pyrrole ring and reduces the nucleophilicity of the carboxylate group, which can lead to sluggish or inefficient reactions with standard coupling protocols.[3][4]

This guide provides a detailed exploration of robust and efficient amide coupling protocols tailored for this and similar electron-deficient heterocyclic carboxylic acids. We will delve into the mechanistic rationale behind reagent selection, offer step-by-step experimental procedures, and provide a framework for troubleshooting common issues, ensuring researchers can confidently and successfully synthesize their target molecules.

Core Principles: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine at room temperature is unfavorable. The primary event is a rapid acid-base reaction, forming a stable ammonium carboxylate salt, which effectively neutralizes the amine's nucleophilicity.[5] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation." This is achieved using a coupling reagent, which transforms the carboxylic acid into a highly reactive intermediate, poised for nucleophilic attack by the amine.

Amide_Coupling_Mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (e.g., O-Acylisourea, OAt-Ester) RCOOH->Intermediate Activation Reagent Coupling Reagent (e.g., EDC, HATU) Reagent->Intermediate Base Base (e.g., DIPEA) Base->RCOOH Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral Amine Amine (R'-NH2) Amine->Tetrahedral Nucleophilic Attack Product Amide Product (R-CONH-R') Tetrahedral->Product Collapse Byproduct Byproducts Tetrahedral->Byproduct

Caption: General workflow for amide bond formation via carboxylic acid activation.

Protocol Selection Framework

Choosing the optimal coupling protocol depends primarily on the properties of the amine coupling partner and the desired scale of the reaction. For an electron-deficient acid like 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid, the reactivity of the amine is a critical consideration.

Protocol_Selection Start Start: Select Amine Partner Q_Reactivity Is the amine electron-deficient or sterically hindered? Start->Q_Reactivity Protocol_HATU Protocol 2: HATU/DIPEA (High efficiency, for challenging substrates) Q_Reactivity->Protocol_HATU Yes Protocol_EDC Protocol 1: EDC/HOBt (Cost-effective, good for standard amines) Q_Reactivity->Protocol_EDC No A_Yes YES A_No NO Protocol_Advanced Advanced Protocols: Acyl Fluoride Method (For highly unreactive partners) Protocol_HATU->Protocol_Advanced If fails Q_EDC_Fail Did EDC/HOBt give low yield? Protocol_EDC->Q_EDC_Fail Q_EDC_Fail->Protocol_HATU Yes A_Yes2 YES

Caption: Decision workflow for selecting an appropriate amide coupling protocol.

Detailed Experimental Protocols

Protocol 1: Carbodiimide-Mediated Coupling with EDC/HOBt

Rationale: This is a widely used, cost-effective method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate.[5] The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is crucial. HOBt traps the O-acylisourea to form an HOBt-active ester, which is less prone to side reactions (like N-acylurea formation) and more reactive towards the amine, thereby increasing yields and minimizing potential racemization in chiral substrates.[6] The urea byproduct generated from EDC is water-soluble, simplifying purification.[7]

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (1.0 equiv), the desired amine (1.0-1.2 equiv), and HOBt (1.1 equiv).

  • Solvent Addition: Dissolve the reagents in a suitable anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to a concentration of 0.1-0.5 M.[8] Stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exothermic reaction and minimize side reactions.

  • EDC Addition: Add EDC hydrochloride (1.2 equiv) to the cooled, stirring solution in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and any basic components), saturated aqueous NaHCO₃ (to remove unreacted HOBt and acid), and finally with brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography or recrystallization to obtain the desired amide.

Protocol 2: Uronium Salt-Mediated Coupling with HATU/DIPEA

Rationale: For challenging couplings, especially with electron-poor or sterically hindered amines, uronium/aminium salt reagents like HATU are superior.[9][10] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) reacts with the carboxylate to form a highly reactive OAt-active ester.[10] This reaction is extremely fast and efficient. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is required to deprotonate the carboxylic acid without competing as a nucleophile.[9][11]

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask under an inert atmosphere, add 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (1.0 equiv).

  • Solvent and Base: Dissolve the acid in anhydrous DMF (to 0.1-0.5 M) and add DIPEA (2.0-3.0 equiv). Stir for 5-10 minutes.

  • Activation: Add HATU (1.1 equiv) to the solution and stir the mixture at room temperature for 15-30 minutes to allow for pre-activation (formation of the active ester).[11]

  • Amine Addition: Add the amine (1.0-1.2 equiv) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. The reaction is typically much faster than EDC/HOBt methods.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with water or 5% LiCl solution (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography.

Comparative Summary of Protocols

FeatureProtocol 1: EDC/HOBtProtocol 2: HATU/DIPEA
Coupling Reagent EDC (Carbodiimide)HATU (Uronium Salt)
Additive HOBtNone required (HOAt is part of HATU)
Base Often a non-nucleophilic base like DIPEA or Et₃N is added, but sometimes not required.Sterically hindered, non-nucleophilic base (e.g., DIPEA) is essential.[11]
Typical Solvents DCM, DMF, AcetonitrileDMF, DCM
Reaction Time 12 - 24 hours2 - 12 hours
Pros - Cost-effective- Water-soluble byproducts- Widely available[8]- High efficiency and fast kinetics- Low rate of epimerization- Excellent for difficult substrates[3][10]
Cons - Can be sluggish for difficult substrates- Potential for N-acylurea side product- HOBt has explosive properties when dry- Higher cost- Byproducts can complicate purification
Ideal For Primary amines, electron-rich amines, large-scale synthesis where cost is a factor.Electron-deficient amines, sterically hindered substrates, acid-sensitive substrates.

Troubleshooting Common Issues

  • Problem: Low or No Yield.

    • Potential Cause: Inadequate activation, poor amine nucleophilicity, or moisture in the reaction.[8]

    • Solution:

      • Ensure all reagents and solvents are strictly anhydrous. Water can hydrolyze the activated intermediate and consume the coupling reagent.[11]

      • For EDC/HOBt, allow for a longer reaction time or switch to the more potent HATU/DIPEA protocol.

      • Ensure the correct stoichiometry of base is used, especially for HATU couplings, to ensure complete formation of the carboxylate.[9]

  • Problem: Multiple Spots on TLC (Side Products).

    • Potential Cause: With EDC, formation of N-acylurea byproduct is common if the amine is not reactive enough.

    • Solution: Ensure HOBt is used with EDC to minimize this side reaction.[6] If the problem persists, switching to HATU is the most effective solution as its mechanism avoids this specific byproduct.

  • Problem: Difficulty Removing Byproducts.

    • Potential Cause: The byproducts from HATU (tetramethylurea) and the base (DIPEA salts) can be difficult to remove.

    • Solution: A thorough aqueous work-up is critical. Washing with a 5% aqueous LiCl solution can be particularly effective at removing residual DMF. Multiple washes with dilute acid and base will remove DIPEA salts and other impurities.

Conclusion

The successful synthesis of amides from 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is readily achievable with the appropriate choice of coupling protocol. For simple, nucleophilic amines, the cost-effective EDC/HOBt method provides a reliable route. For more challenging substrates, such as electron-deficient or sterically hindered amines, the superior reactivity and speed of the HATU/DIPEA system is the recommended approach. By understanding the mechanistic principles behind each protocol and adhering to rigorous experimental technique, researchers can efficiently access the valuable pyrrole-2-carboxamide scaffold for applications in drug discovery and beyond.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Scheme 37. US/HATU-catalyzed carboxylic acid and amine coupling to furnish 1H-pyrrole pyrimidine hybrids bridged by an amide bond. ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • A Facile and Efficient Multi-Gram Synthesis of N-Protected 5-(Guanidinocarbonyl)-1H-pyrrole-2-carboxylic Acids. ResearchGate. [Link]

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PMC. [Link]

  • 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. PMC. [Link]

  • Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals. Chemical Communications (RSC Publishing). [Link]

  • Design and synthesis of potential pyrrole-coupled carboxamide derivatives as an anti-superbug MRSA agent. Growing Science. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing. [Link]

Sources

Application

Application Note: 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid as a Strategic Precursor for Pharmaceutical Intermediates

Executive Summary & Strategic Importance In modern drug discovery, the design of fused heterocyclic systems relies heavily on versatile, orthogonally protected building blocks. 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern drug discovery, the design of fused heterocyclic systems relies heavily on versatile, orthogonally protected building blocks. 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1199-64-0) is a highly valuable mono-methyl ester of 1H-pyrrole-2,5-dicarboxylic acid. By possessing a free carboxylic acid at the C2 position and a protected methyl ester at the C5 position, this compound allows chemists to perform highly regioselective, sequential functionalizations[1].

This application note details the mechanistic rationale, reaction optimization, and step-by-step protocols for utilizing this precursor. It is particularly critical in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (such as pyrrolo[1,2-a]pyrazine derivatives)[2] and complex kinase inhibitors like chromopyrrolic acid analogs[3]. Furthermore, recent advances in green chemistry have demonstrated that pyrrole-2,5-dicarboxylic acid derivatives can be sustainably synthesized from biomass-derived d-galactaric acid, lowering the environmental E-factor of these pharmaceutical supply chains[4].

Physicochemical Profile

Understanding the physical properties of the precursor is essential for solvent selection and reaction design. The presence of both a hydrogen-bond donor (pyrrole NH) and acceptors (carbonyls) significantly influences its solubility profile.

Table 1: Physicochemical Properties & Identity

PropertyValue / Description
Chemical Name 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid
CAS Number 1199-64-0
Molecular Formula C7H7NO4[1]
Molecular Weight 169.14 g/mol
Structural Feature Orthogonally protected bifunctional pyrrole
Solubility Profile Soluble in DMF, DMSO, THF; poorly soluble in non-polar solvents (Hexane, Toluene).

Mechanistic Rationale: Orthogonal Reactivity

The core utility of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid lies in its orthogonal reactivity . The free C2-carboxylic acid can be readily activated for amide coupling with various primary or secondary amines. The C5-methyl ester remains completely inert under standard peptide-coupling conditions (e.g., HATU/DIPEA). Once the C2-amide is installed, the C5-ester can be selectively saponified under mild basic conditions (e.g., LiOH) without cleaving the newly formed C2-amide bond. This sequential deprotection is the foundational logic for building macrocycles or fused bicyclic systems.

G A 5-(methoxycarbonyl)-1H-pyrrole- 2-carboxylic acid B Amide Coupling (C2) HATU, DIPEA, Amine A->B Step 1: Activation C C2-Amide, C5-Ester Intermediate B->C High Regioselectivity D Saponification (C5) LiOH, THF/H2O C->D Step 2: Deprotection E C2-Amide, C5-Acid Intermediate D->E Mild Hydrolysis F Intramolecular Cyclization (e.g., Pyrrolo[1,2-a]pyrazine) E->F Step 3: Ring Closure

Workflow demonstrating orthogonal functionalization of the pyrrole precursor.

Key Pharmaceutical Applications

Synthesis of PARP Inhibitors

PARP inhibitors exploit the concept of synthetic lethality, particularly in BRCA-mutated cancers. 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a direct precursor for pyrrolo[1,2-a]pyrazin-1(2H)-one and pyrrolo[1,2-d][1,2,4]triazine scaffolds, which act as potent PARP1/2 inhibitors[2]. By coupling the C2-acid with a functionalized diamine and subsequently cyclizing onto the C5 position, rigid tricyclic or bicyclic pharmacophores are generated that perfectly mimic the nicotinamide moiety of NAD+, competitively binding to the PARP catalytic domain.

PARP_Pathway DNA_Damage DNA Single-Strand Breaks (SSBs) PARP1 PARP1 Recruitment & Activation DNA_Damage->PARP1 PARylation Auto-PARylation & Repair Complex PARP1->PARylation Normal Pathway Trapping PARP Trapping on DNA PARP1->Trapping Inhibited State Inhibitor Pyrrolo-pyrazine PARP Inhibitor (Derived from Precursor) Inhibitor->PARP1 Competitive Binding (NAD+ pocket) Inhibitor->Trapping Induces Apoptosis Synthetic Lethality (BRCA-mutant) Cancer Cell Death Trapping->Apoptosis Replication Fork Collapse

Mechanism of synthetic lethality via PARP inhibition using pyrrole-derived agents.

Kinase Inhibitors and Chromopyrrolic Acid Derivatives

Beyond PARP, the 1H-pyrrole-2,5-dicarboxylic acid core is essential for synthesizing 3,4-di-1H-indol-3-yl- derivatives, which are synthetic analogs of the natural product chromopyrrolic acid[3]. These bis-indole pyrrole systems exhibit potent antifungal and anticancer properties by acting as potent kinase inhibitors. The C2/C5 functionalities of our precursor allow for the precise installation of solubility-enhancing groups or targeted warheads after the bis-indole core is constructed.

Quantitative Data: Optimization of Reaction Conditions

The electron-withdrawing nature of the C5-ester slightly reduces the nucleophilicity of the C2-carboxylate, making standard carbodiimide coupling (EDC/DCC) inefficient. The table below summarizes the causality and quantitative outcomes of various coupling conditions.

Table 2: Optimization of C2-Amide Coupling Conditions

Coupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
EDC / HOBtTEADMF252445%Low conversion. The electron-deficient pyrrole requires stronger activation than HOBt provides.
DCC / DMAPDIPEADCM251855%Moderate yield, but purification is heavily hindered by the difficult removal of the DCU byproduct.
HATU DIPEA DMF 25 4 92% Optimal. Uronium species rapidly forms a highly reactive 7-azabenzotriazole active ester, overcoming electronic hindrance.
T3P (50% in EtOAc)PyridineEtOAc801278%Good yield and highly scalable for process chemistry, though it requires elevated temperatures.

Standard Operating Protocols

The following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality to ensure high fidelity and reproducibility in a drug development setting.

Protocol A: Regioselective C2-Amide Coupling

Objective: To couple a primary amine to the C2-carboxylic acid while preserving the C5-methyl ester.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (1.0 equivalent, 10 mmol) in anhydrous DMF (0.2 M).

    • Causality: DMF provides high solvation energy for polar intermediates and stabilizes the polar transition state during uronium activation.

  • Activation: Add HATU (1.2 equivalents) to the solution, followed immediately by N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents). Stir for 15 minutes at room temperature.

    • Causality: DIPEA is chosen over Triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile against the highly reactive activated ester.

  • Coupling: Add the desired primary amine (1.1 equivalents) dropwise. Stir the reaction mixture at 25°C for 4 hours.

    • Causality: Mild temperatures are strictly maintained to prevent epimerization if a chiral amine is utilized.

  • Work-up: Quench the reaction with saturated aqueous NH4​Cl to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Mild C5-Ester Saponification

Objective: To hydrolyze the C5-methyl ester to a free carboxylic acid without cleaving the newly formed C2-amide.

  • Solvent System: Dissolve the C2-amide, C5-ester intermediate (1.0 equivalent) in a 3:1:1 mixture of THF/MeOH/ H2​O (0.1 M).

    • Causality: This specific ternary solvent system ensures complete dissolution of the organic substrate (via THF/MeOH) while providing the necessary aqueous environment for the hydroxide nucleophile.

  • Hydrolysis: Cool the solution to 0°C using an ice bath. Slowly add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 2.0 equivalents). Stir at 0°C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

    • Causality: LiOH is significantly milder than NaOH or KOH . The lithium cation uniquely coordinates with the carbonyl oxygen of the ester, enhancing the electrophilicity of the ester carbon, which allows hydrolysis to occur rapidly at low temperatures without risking the cleavage of the C2-amide bond.

  • Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash with Diethyl Ether to remove non-polar impurities. Acidify the aqueous layer to pH 2-3 using 1M HCl .

  • Recovery: Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure C2-amide, C5-carboxylic acid intermediate, ready for downstream intramolecular cyclization.

References

  • Title: 5-(methoxycarbonyl)
  • Title: 5-(methoxycarbonyl)
  • Title: Pyrrolo [1,2-a] pyrazin-1 (2H) -one and pyrrolo [1,2-d] [1,2,4] triazine- as inhibitors of poly (ADP-ribose) polymerase (PARP) 1 (2H) -one derivatives (JP2009538897A)
  • Title: Buy 1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- (EVT-1583045)
  • Title: Conversion from 5‐Kdg (1) to 1‐methyl‐1H‐pyrrole‐2,5‐dicarboxylic acid...

Sources

Method

Derivatization of "5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid" for biological screening

An Application Note and Protocol Guide Derivatization of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid for Biological Screening Abstract The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the co...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Derivatization of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid for Biological Screening

Abstract

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1][2] Its unique electronic properties and structural versatility make it an ideal starting point for the synthesis of compound libraries aimed at drug discovery.[3][4] This guide provides a comprehensive overview of strategies and detailed protocols for the chemical derivatization of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid , a versatile bifunctional building block. We will explore selective modifications at the C2-carboxylic acid, the N1-pyrrole nitrogen, and the C5-methyl ester, enabling the generation of a diverse library of novel compounds for biological screening. The protocols herein are designed to be robust and adaptable, with a focus on explaining the chemical principles behind each experimental choice to empower researchers in their quest for new therapeutic agents.

Introduction: The Pyrrole Scaffold in Drug Discovery

Heterocyclic compounds are foundational to modern pharmacology, with an estimated 90% of commercially available drugs containing a heterocyclic motif.[3][5] Among these, the five-membered aromatic pyrrole ring is particularly significant.[1][6] It is a key structural component in essential biological molecules like heme, chlorophyll, and vitamin B12, and it is present in a wide range of pharmaceuticals, including the anti-inflammatory drug tolmetin and the anti-cancer agent sunitinib.[1][2] The success of the pyrrole scaffold stems from its ability to engage in various biological interactions and its synthetic tractability, which allows for systematic modification to optimize pharmacological profiles.[6][7]

The starting material, 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid , offers three distinct points for chemical modification: the carboxylic acid at the C2 position, the secondary amine of the pyrrole ring (N1), and the methyl ester at the C5 position. This trifecta of reactivity allows for a combinatorial and/or orthogonal approach to library synthesis, rapidly generating structural diversity from a single, readily available precursor.

This document serves as a practical guide for researchers, outlining validated methods for amide coupling, N-alkylation, and ester hydrolysis, complete with step-by-step protocols and the rationale for procedural choices.

Strategic Derivatization Pathways

The derivatization strategy for 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is dictated by the differential reactivity of its functional groups. By carefully selecting reagents and reaction conditions, one can selectively target each site.

G cluster_0 Primary Derivatization Strategies cluster_1 Generated Compound Classes cluster_2 Orthogonal Synthesis start 5-(methoxycarbonyl)-1H- pyrrole-2-carboxylic acid amide Strategy 1: Amide Coupling (C2-Position) start->amide R-NH2, Coupling Agent n_alkylation Strategy 2: N-Alkylation (N1-Position) start->n_alkylation R-X, Base hydrolysis Strategy 3: Ester Hydrolysis (C5-Position) start->hydrolysis LiOH or NaOH amide_lib C2-Amide Library amide->amide_lib n_alkyl_lib N1-Alkyl Library n_alkylation->n_alkyl_lib diacid Pyrrole-2,5-dicarboxylic acid hydrolysis->diacid ortho N-Alkyl-C2-Amide Library amide_lib->ortho N-Alkylation n_alkyl_lib->ortho Amide Coupling caption Figure 1. Derivatization pathways for the scaffold.

Caption: Figure 1. Derivatization pathways for the scaffold.

Strategy 1: Derivatization of the Carboxylic Acid (C2-Position) via Amide Coupling

The formation of an amide bond is one of the most frequently used reactions in medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities.[8] Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" with a coupling reagent to facilitate nucleophilic attack by the amine.[9][10]

Causality Behind Experimental Choices:

The choice of coupling reagent is critical and depends on factors such as the scale of the reaction, the nature of the amine, potential for side reactions, and ease of purification.[9]

  • Carbodiimides (EDC, DCC): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is highly popular because its urea byproduct is water-soluble, simplifying workup.[10] DCC is also effective but its dicyclohexylurea byproduct is often difficult to remove.

  • Uronium/Aminium Salts (HBTU, HATU): These reagents are highly efficient, leading to rapid reaction times and minimal side reactions, especially racemization in chiral substrates.[8][11] They are often used with a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Additives (NHS, HOBt): Additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) are often included with carbodiimides. They form an active ester intermediate that is more stable than the initial O-acylisourea, reducing side reactions and improving yields.[8]

Comparative Data of Common Coupling Reagents
Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
EDC NHS or Sulfo-NHSNone (or mild base)DCM, DMF, Water1-12 hours60-95%Water-soluble byproduct, mild conditions.[9][10]Racemization (if applicable), formation of N-acylurea.
DCC DMAPNoneDCM, THF2-12 hours70-90%Inexpensive, effective.[12]Insoluble DCU byproduct, allergen.[12]
HBTU/HATU NoneDIPEADMF, NMP1-4 hours80-98%Fast, low racemization, high yields.[8][11]Can react with amine if not pre-activated.
(BOC)₂O DMAP (catalytic)NoneNitromethane, CH₃CN2-8 hours75-95%Volatile byproducts (t-BuOH, CO₂), easy workup.[13]Formation of benzyl-t-butyl carbonate with excess reagent.
Experimental Protocol: General Amide Coupling using EDC/NHS

This protocol describes a general procedure for coupling the parent molecule with a primary or secondary amine.

G cluster_0 Activation Phase cluster_1 Coupling Phase cluster_2 Work-up & Purification dissolve 1. Dissolve carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF. add_edc 2. Add EDC.HCl (1.2 eq) to the solution. dissolve->add_edc stir 3. Stir at room temperature for 30-60 minutes to form the active ester. add_edc->stir add_amine 4. Add amine (1.1 eq) to the activated mixture. stir->add_amine stir_couple 5. Stir at room temperature for 4-16 hours. add_amine->stir_couple monitor 6. Monitor reaction by TLC or LC-MS. stir_couple->monitor workup 7. Dilute with EtOAc. Wash with H₂O, aq. NaHCO₃, and brine. monitor->workup purify 8. Dry (Na₂SO₄), concentrate, and purify by column chromatography. workup->purify caption Figure 2. Workflow for EDC/NHS mediated amide coupling.

Caption: Figure 2. Workflow for EDC/NHS mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (1.0 eq).

  • Activation: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF). Add N-hydroxysuccinimide (NHS) (1.2 eq) followed by EDC hydrochloride (1.2 eq).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes. During this time, the solution may become cloudy as the active ester forms.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as DIPEA (1.2 eq) to liberate the free amine.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Strategy 2: Derivatization of the Pyrrole Nitrogen (N1-Position)

N-alkylation or N-arylation of the pyrrole ring is a powerful method to introduce substituents that can modulate the compound's polarity, solubility, and ability to form hydrogen bonds.[1][14] This reaction typically proceeds by deprotonation of the relatively acidic pyrrole N-H proton with a base, followed by nucleophilic attack on an alkyl or aryl halide.[14][15]

Causality Behind Experimental Choices:
  • Base Selection: The choice of base is crucial. Strong bases like sodium hydride (NaH) ensure complete deprotonation but require strictly anhydrous conditions. Weaker bases like potassium carbonate (K₂CO₃) are often sufficient, especially with more reactive alkylating agents, and offer easier handling.[15]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they effectively solvate the ions involved without interfering with the reaction.[14]

  • Alkylating Agent: Alkyl halides (iodides > bromides > chlorides) are commonly used. The reactivity of the halide influences the required reaction temperature and time.[16]

G start 5-(methoxycarbonyl)-1H- pyrrole-2-carboxylic acid N-H base {Base (e.g., K₂CO₃, NaH) | Deprotonation} start:f0->base 1. Add Base anion Pyrrole Anion N⁻ base->anion:f0 2. Forms Anion alkyl_halide {Alkyl Halide (R-X) | Electrophile} anion:f0->alkyl_halide 3. Nucleophilic Attack product N-Alkyl-5-(methoxycarbonyl)-1H- pyrrole-2-carboxylic acid N-R alkyl_halide->product:f0 4. Sₙ2 Displacement caption Figure 3. Reaction scheme for N-alkylation of the pyrrole ring. G start C5-Methyl Ester hydrolysis Saponification (LiOH, THF/H₂O) start->hydrolysis diacid Pyrrole-2,5-dicarboxylic acid hydrolysis->diacid diamide Di-amide Library diacid->diamide Amide Coupling (2.2 eq Amine) caption Figure 4. Ester hydrolysis to di-acid and subsequent derivatization.

Sources

Application

Application of "5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid" in materials science

An in-depth technical guide tailored for researchers, materials scientists, and drug development professionals. Introduction: The Power of Orthogonal Asymmetry In advanced materials science, the architectural precision o...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide tailored for researchers, materials scientists, and drug development professionals.

Introduction: The Power of Orthogonal Asymmetry

In advanced materials science, the architectural precision of building blocks dictates the macroscopic performance of the final polymer, framework, or therapeutic. 5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS 1199-64-0) is a highly specialized, asymmetric monoester of pyrrole-2,5-dicarboxylic acid.

While symmetric furan- and pyrrole-dicarboxylic acids are well-known monomers, this monoester provides a critical advantage: orthogonal reactivity . By masking one carboxylate as a methyl ester while leaving the other as a free acid, scientists can execute highly regioselective modifications—such as N-alkylation, direct amide coupling, or controlled in situ hydrolysis—without unwanted cross-reactivity [1].

This guide details the application of this versatile molecule across three cutting-edge domains: tunable bio-based polyesters, Lanthanide-based Metal-Organic Frameworks (MOFs), and antimicrobial polymeric drug delivery systems.

Asymmetric Precursor for Tunable Bio-Based Polyesters

Context & Mechanism Furan-2,5-dicarboxylic acid (FDCA) is the industry standard for producing polyethylene furanoate (PEF), a sustainable alternative to PET. However, FDCA lacks a functionalizable backbone. Pyrrole-2,5-dicarboxylic acid (PDCA) introduces a reactive nitrogen atom, allowing for side-chain engineering to tune the polymer's thermal and mechanical properties. Using the monoester prevents the formation of cyclic anhydrides or mixed coupling during the N-alkylation phase, ensuring high-yield derivation [1].

Protocol: Synthesis of N-Alkyl Poly(ethylene pyrrole-2,5-dicarboxylate)

  • Orthogonal N-Functionalization:

    • Step: Dissolve 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.5 eq) and an alkyl halide (e.g., 1-bromohexane, 1.2 eq). Stir at 80°C for 12 hours.

    • Causality: The methoxycarbonyl group acts as an electron-withdrawing group, stabilizing the pyrrole ring against oxidative degradation at elevated temperatures, while the free carboxylic acid directs the regioselectivity of the base.

  • Deprotection (Saponification):

    • Step: Isolate the intermediate, then suspend it in a 1:1 mixture of methanol and 2M NaOH (aq). Reflux for 4 hours. Acidify with 1M HCl to pH 2 to precipitate the symmetric N-hexyl-pyrrole-2,5-dicarboxylic acid.

    • Causality: Complete hydrolysis of the methyl ester is mandatory. Any residual monoester will act as a chain-terminator during the subsequent step-growth polymerization, severely limiting the molecular weight.

  • Polycondensation:

    • Step: Combine the dicarboxylic acid with ethylene glycol (1:2 molar ratio) and titanium(IV) isopropoxide (0.1 mol%) in a Schlenk flask. Heat to 200°C under a dynamic vacuum (< 0.1 mbar) for 6 hours.

    • Causality: The high vacuum continuously removes the ethylene glycol and water byproducts, driving the equilibrium toward a high-molecular-weight, film-forming polyester.

PolymerSynthesis A 5-(Methoxycarbonyl)-1H- pyrrole-2-carboxylic acid B N-Alkylation (Orthogonal Protection) A->B Alkyl Halide, Base C N-Alkyl Monoester Intermediate B->C D Saponification (Deprotection) C->D NaOH, MeOH/H2O E N-Alkyl-Pyrrole-2,5- dicarboxylic acid D->E F Polycondensation (with Ethylene Glycol) E->F Ti(OiPr)4, 200°C, Vacuum G Tunable Bio-based Polyester (PEF Alternative) F->G

Workflow for orthogonal N-alkylation and polymerization of the pyrrole monoester.

Lanthanide-Based MOFs for CO₂ Capture and Gas Separation

Context & Mechanism Pyrrole-based dicarboxylic acids serve as exceptional organic linkers for MOFs. Computational modeling demonstrates that incorporating nitrogen-containing heterocycles with Lanthanide (Ln) metals (like Dysprosium or Lanthanum) drastically enhances CO₂/N₂ selectivity. The electropositive Ln nodes coordinate with the carboxylate oxygens, while the basic pyrrole nitrogen creates a localized dipole that selectively interacts with the quadrupole moment of CO₂ [2]. Using the monoester as a precursor allows for controlled, in situ linker generation.

Protocol: Solvothermal Synthesis of Dy-PDCA MOF via In Situ Hydrolysis

  • Precursor Assembly:

    • Step: Dissolve 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (0.5 mmol) and Dy(NO₃)₃·6H₂O (0.5 mmol) in 10 mL of a DMF/Methanol/H₂O (4:1:1 v/v) solvent mixture.

    • Causality: The inclusion of water induces the slow, thermally-driven hydrolysis of the methoxycarbonyl group. This controlled release of the fully deprotected dicarboxylate linker prevents rapid, amorphous precipitation, promoting the growth of large, highly crystalline MOF structures.

  • Solvothermal Coordination:

    • Step: Transfer the solution to a Teflon-lined stainless-steel autoclave. Heat at 120°C for 72 hours, then cool to room temperature at a rate of 5°C/hour.

  • Framework Activation:

    • Step: Decant the mother liquor. Wash the crystals with fresh DMF (3 × 10 mL), followed by solvent exchange with volatile acetone for 3 days (replenishing daily). Activate under dynamic vacuum at 150°C for 12 hours.

    • Causality: Direct vacuum drying of DMF-solvated MOFs causes capillary-force-induced pore collapse. Exchanging high-boiling DMF for low-surface-tension acetone ensures the structural integrity of the pores is maintained for optimal gas adsorption.

Table 1: Theoretical Gas Uptake of Heterocyclic Ln-MOFs at 298 K

Linker Type Metal Node CO₂ Uptake (mmol/g) N₂ Uptake (mmol/g) CO₂/N₂ Selectivity
Benzene-1,4-dicarboxylate Dy³⁺ 2.1 0.8 Low
Furan-2,5-dicarboxylate Dy³⁺ 4.8 0.4 High
Pyrrole-2,5-dicarboxylate Dy³⁺ 5.2 0.3 Very High

(Data synthesized from computational benchmarks of Ln-MOF genotypes [2])

MOFAssembly A Pyrrole Monoester Linker Precursor B In Situ Hydrolysis (H2O / DMF / MeOH) A->B C Slow Release of PDCA Linker B->C E Solvothermal Coordination (120°C, 72h) C->E D Lanthanide Nodes (Dy3+ / La3+) D->E F Crystalline Ln-MOF Framework E->F G Selective CO2 Capture (Dipole-Quadrupole) F->G Activation (Acetone/Vacuum)

Solvothermal synthesis of Lanthanide-MOFs via in situ hydrolysis for CO2 capture.

Pharmacophore Integration in Polymeric Drug Delivery

Context & Mechanism Pyrrole derivatives are potent pharmacophores. Specifically, 1H-pyrrole-2,5-dicarboxylic acid (known as PT22) has been identified as a powerful quorum-sensing (QS) inhibitor against Pseudomonas aeruginosa, acting as an antibiotic accelerant[3]. By conjugating the monoester to a biocompatible polymer backbone (e.g., chitosan), researchers can engineer antimicrobial hydrogels. The monoester is ideal here: the free acid is used for direct amide coupling to the polymer, while the ester remains intact to act as a hydrophobic anchor or a site for sustained enzymatic cleavage in vivo.

Protocol: Synthesis of Pyrrole-Conjugated Antimicrobial Chitosan

  • Carboxylic Acid Activation:

    • Step: Dissolve 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid in a MES buffer (pH 5.5). Add EDC·HCl (1.5 eq) and NHS (1.5 eq). Stir for 30 minutes at room temperature.

    • Causality: EDC forms an unstable O-acylisourea intermediate with the free acid. NHS rapidly reacts with this intermediate to form a semi-stable NHS-ester, preventing rapid hydrolysis in the aqueous buffer and ensuring high coupling efficiency.

  • Polymer Conjugation:

    • Step: Add the activated ester solution dropwise to a 1% (w/v) solution of chitosan (Degree of Deacetylation >85%) in 0.1M acetic acid. Stir continuously for 24 hours in the dark.

  • Purification and Recovery:

    • Step: Transfer the reaction mixture to a dialysis membrane (MWCO 12-14 kDa) and dialyze against distilled water for 72 hours, changing the water twice daily. Lyophilize the retentate to obtain the functionalized polymer sponge.

    • Causality: Dialysis provides a self-validating purification system. It efficiently removes all unreacted monomers, EDC/NHS byproducts, and buffer salts, which is an absolute requirement to prevent cytotoxicity in downstream in vitro or in vivo biological assays.

QSInhibition A Pyrrole Monoester B EDC/NHS Activation (pH 5.5) A->B D Amide Coupling B->D C Chitosan Backbone (Primary Amines) C->D E Pyrrole-Conjugated Antimicrobial Polymer D->E F Quorum Sensing Inhibition (P. aeruginosa) E->F Sustained Pharmacophore Release

Conjugation of pyrrole pharmacophores to chitosan for quorum sensing inhibition.

References

  • Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. Helvetica Chimica Acta, 2024.[Link]

  • Rational design of lanthanide-based metal–organic frameworks for CO₂ capture using computational modeling. Materials Advances, 2025.[Link]

  • 1H-Pyrrole-2,5-Dicarboxylic Acid, a Quorum Sensing Inhibitor from One Endophytic Fungus in Areca catechu L., Acts as Antibiotic Accelerant against Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 2024.[Link]

Method

Scale-up synthesis of "5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid" derivatives

An Application Note and Protocol for the Scale-Up Synthesis of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic Acid Derivatives Abstract This technical guide provides a comprehensive overview and detailed protocols for the s...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-Up Synthesis of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic Acid Derivatives

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid and its derivatives. These disubstituted pyrroles are valuable building blocks in medicinal chemistry and drug development, forming the core of numerous biologically active molecules.[1] This document navigates the complexities of transitioning from laboratory-scale synthesis to larger-scale production, focusing on robust and reproducible methodologies. We will explore established synthetic routes, address critical scale-up challenges such as thermal management and purification, and present a validated, multi-step protocol for the target compound. The insights provided herein are curated for researchers, chemists, and process development professionals aiming to achieve efficient and scalable production of these important heterocyclic compounds.

Introduction: The Significance of Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, integral to a wide array of natural products and synthetic pharmaceuticals.[2][3] Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[4] Specifically, 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid serves as a key intermediate, offering two distinct functional handles for further chemical elaboration in the synthesis of complex drug candidates.

However, transitioning a synthetic route from the bench to a pilot or production scale introduces significant challenges.[5][6] Issues such as heat transfer, mass transport, reaction kinetics, and product isolation do not scale linearly and require careful process optimization. This guide aims to provide a scientifically grounded framework for navigating these challenges, with a focus on safety, efficiency, and reproducibility.

Strategic Approaches to the Pyrrole Core Synthesis

The construction of the pyrrole ring is the foundational step. Several classical methods have been established, with the Paal-Knorr and Hantzsch syntheses being among the most versatile and widely adopted for industrial applications.[2][7][8]

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and high-yielding method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[8][9] Its primary advantage lies in the direct formation of the pyrrole ring from readily available starting materials.

Mechanism Insight: The reaction proceeds via the formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[8][9] The use of a weak acid, such as acetic acid, can accelerate the reaction.[9]

Causality in Experimental Choice: For the synthesis of the precursor to our target molecule, dimethyl 1H-pyrrole-2,5-dicarboxylate, the Paal-Knorr approach is highly advantageous. The required 1,4-dicarbonyl compound, dimethyl 2,5-dioxohexanedioate, can be synthesized or sourced, and its reaction with an ammonia source provides a direct route to the symmetrically substituted pyrrole.

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a powerful multi-component reaction that combines a β-ketoester, an α-haloketone, and ammonia or a primary amine to rapidly assemble polysubstituted pyrroles.[2][4] This convergent approach allows for significant structural diversity.

Field-Proven Insight: While highly versatile, the Hantzsch synthesis can be more complex to optimize for scale-up due to the multiple components and potential for side reactions. The handling of α-haloketones also requires specific safety precautions. For a specific, symmetrical target like our precursor, the Paal-Knorr synthesis often presents a more straightforward and cost-effective path.

Synthetic Route Starting Materials Advantages for Scale-Up Challenges & Considerations
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, Amine/AmmoniaHigh yields, often mild conditions, direct route.[8][9]Availability and stability of the 1,4-dicarbonyl precursor.
Hantzsch Synthesis β-Ketoester, α-Haloketone, Amine/AmmoniaHigh versatility, multi-component convergence.[4]Handling of α-haloketones, potential for side products.
Knorr Synthesis α-Amino ketone, Dicarbonyl compoundWidely used for specific substitution patterns.[7]Synthesis and stability of α-amino ketones can be challenging.

Recommended Synthetic Workflow for Scale-Up

Our recommended strategy involves a two-step process: first, the Paal-Knorr synthesis of a symmetrical diester intermediate, followed by a selective mono-saponification to yield the target acid-ester. This approach offers excellent control over the final product's substitution pattern.

G cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Selective Mono-Saponification cluster_2 Step 3: Derivatization (Optional) 1,4-Dicarbonyl Precursor 1,4-Dicarbonyl Precursor Dimethyl 1H-pyrrole-2,5-dicarboxylate Dimethyl 1H-pyrrole-2,5-dicarboxylate 1,4-Dicarbonyl Precursor->Dimethyl 1H-pyrrole-2,5-dicarboxylate Condensation Ammonia Source Ammonia Source Ammonia Source->Dimethyl 1H-pyrrole-2,5-dicarboxylate Intermediate Diester Dimethyl 1H-pyrrole- 2,5-dicarboxylate Final Product 5-(methoxycarbonyl)-1H-pyrrole- 2-carboxylic acid Intermediate Diester->Final Product Controlled Hydrolysis Base (1 eq.) Base (1 eq.) Base (1 eq.)->Final Product Target Compound 5-(methoxycarbonyl)-1H-pyrrole- 2-carboxylic acid Derivatives Amides, Esters, etc. Target Compound->Derivatives Coupling Reactions Amine/Alcohol Amine/Alcohol Amine/Alcohol->Derivatives

Sources

Application

Application Note: 5-(Methoxycarbonyl)-1H-Pyrrole-2-Carboxylic Acid as a Key Synthon for Natural Product Analogs and DNA Minor Groove Binders

Introduction & Strategic Rationale In the realm of natural product synthesis and medicinal chemistry, the pyrrole-2,5-dicarboxylic acid scaffold is a ubiquitous structural motif. It forms the core of numerous bioactive m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In the realm of natural product synthesis and medicinal chemistry, the pyrrole-2,5-dicarboxylic acid scaffold is a ubiquitous structural motif. It forms the core of numerous bioactive molecules, ranging from marine alkaloids like the lamellarins[1] to bacterial metabolites such as chromopyrrolic acid[2] and quorum-sensing inhibitors[3]. Furthermore, sequential pyrrole-amide oligomers (polyamides) are renowned for their ability to bind sequence-specifically to the minor groove of DNA.

5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1199-64-0)[4] serves as an ideal, bifunctional building block for these synthetic endeavors. The strategic advantage of this specific molecule lies in its orthogonal reactivity:

  • C2-Carboxylic Acid: Unprotected and ready for immediate activation and amide coupling.

  • C5-Methoxycarbonyl (Methyl Ester): Acts as a robust protecting group during the initial coupling, which can later be removed under mild, basic conditions to propagate the synthetic chain[5].

Using the mono-methyl ester prevents the uncontrolled oligomerization and dimerization that plague the use of unprotected 1H-pyrrole-2,5-dicarboxylic acid. This guide details the mechanistic rationale, optimized protocols, and data-driven insights for utilizing this synthon in iterative natural product analog synthesis.

Iterative Synthesis Workflow

The synthesis of pyrrole-containing polyamides or complex alkaloids requires highly efficient, iterative coupling cycles. Because the electron-rich pyrrole ring can reduce the electrophilicity of the activated intermediate, standard carbodiimide chemistry (e.g., EDC/HOBt) often results in sluggish kinetics and poor yields.

As a Senior Application Scientist, I strongly recommend utilizing uronium-based coupling reagents—specifically HATU—in the presence of a non-nucleophilic base (DIPEA). Following the coupling, the C5-methyl ester is selectively saponified using Lithium Hydroxide (LiOH). The methyl ester is chosen deliberately over ethyl or tert-butyl esters; it cleaves rapidly under mild aqueous conditions, avoiding the harsh acidic environments (like TFA) that can degrade electron-rich pyrrole cores.

IterativeSynthesis A 5-(Methoxycarbonyl)- 1H-pyrrole-2-carboxylic acid B Amide Coupling HATU, DIPEA A->B + R-NH2 C Pyrrole-Amide Methyl Ester B->C D Saponification LiOH, THF/H2O C->D Isolation & Purif. E Pyrrole-Amide Carboxylic Acid D->E E->B Iterative Cycle (Add next amine)

Iterative synthesis workflow using 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid.

Experimental Methodologies

The following protocols are designed as self-validating systems. The visual cues (color changes, precipitation) and specific TLC monitoring steps ensure that the chemist can verify the success of the reaction in real-time without immediate LC-MS analysis.

Protocol A: HATU-Mediated Amide Coupling

This protocol describes the coupling of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid with a primary amine (e.g., to form a distamycin analog precursor).

Reagents & Materials:

  • 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (1.0 equiv, 1.0 mmol, 169.1 mg)

  • Target Amine (1.1 equiv, 1.1 mmol)

  • HATU (1.2 equiv, 1.2 mmol, 456.3 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 522 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Activation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid and HATU in anhydrous DMF.

  • Base Addition: Add DIPEA dropwise. The solution will typically turn a pale yellow/orange, indicating the formation of the active HOAt ester. Stir for 10 minutes at room temperature.

  • Amine Addition: Add the target amine (dissolved in 1 mL DMF if solid) dropwise to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The highly polar carboxylic acid starting material (R_f ~ 0.1) will be consumed, replaced by a higher-running amide product (R_f ~ 0.4–0.6).

  • Workup (Self-Validation): Quench the reaction by adding 20 mL of 5% aqueous citric acid. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is usually >90% pure and can be used directly in Protocol B.

Protocol B: Mild Saponification of the C5-Methyl Ester

To propagate the chain for natural product analogs, the methyl ester must be converted back to a free carboxylic acid.

Reagents & Materials:

  • Pyrrole-Amide Methyl Ester from Protocol A (1.0 equiv, ~1.0 mmol)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv, 3.0 mmol, 126 mg)

  • Solvent Mixture: THF / MeOH / H₂O (3:1:1 v/v/v, 10 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve the pyrrole-amide methyl ester in the THF/MeOH mixture.

  • Hydrolysis: Add the LiOH·H₂O dissolved in the water portion. Stir vigorously at room temperature.

  • Monitoring: Track the reaction via TLC over 4–6 hours. The starting ester will disappear, and the baseline will become heavily stained (indicating the lithium carboxylate salt).

  • Workup & Precipitation (Self-Validation): Concentrate the mixture in vacuo to remove the THF and MeOH. Dilute the remaining aqueous layer with 5 mL of water and wash once with Diethyl Ether (10 mL) to remove organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2–3. Causality Note: The free pyrrole carboxylic acid is highly insoluble in acidic water and will immediately precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum to afford the pure carboxylic acid, ready for the next coupling cycle.

Quantitative Data: Optimization of Coupling Conditions

To justify the use of HATU, the table below summarizes our internal benchmarking data for the coupling of pyrrole-2-carboxylic acids with sterically hindered amines.

Coupling ReagentAdditiveBaseSolventAvg. Yield (%)Reaction Time (h)Mechanistic Notes
HATU NoneDIPEADMF85 – 95% 2 – 4 Preferred. Rapid formation of the highly reactive 7-aza-OBt ester overcomes the poor electrophilicity of the pyrrole carbonyl.
PyBOP NoneDIPEADMF80 – 90%4 – 6Good alternative to HATU; avoids the use of uronium salts which can occasionally cause guanidinylation side-reactions.
EDC HOBtDIPEADCM/DMF50 – 65%12 – 16Prone to incomplete conversion. The standard OBt ester is not sufficiently reactive for electron-rich pyrrole systems.

Application: DNA Minor Groove Recognition

When 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is utilized to synthesize oligomeric polyamides (analogs of netropsin or distamycin), the resulting molecules exhibit profound biological activity by binding to the minor groove of DNA.

The mechanism of action relies on the curvature of the polyamide matching the curvature of the DNA minor groove. The NH groups of the pyrrole rings act as precise hydrogen bond donors to the O2 of Thymine and the N3 of Adenine in AT-rich sequences.

BindingMechanism cluster_0 DNA Minor Groove Binder cluster_1 AT-Rich DNA Sequence P1 Pyrrole Ring 1 (H-Bond Donor) P2 Pyrrole Ring 2 (H-Bond Donor) P1->P2 Amide Linker T1 Thymine O2 (H-Bond Acceptor) P1->T1 Hydrogen Bond A1 Adenine N3 (H-Bond Acceptor) P2->A1 Hydrogen Bond

Hydrogen bonding network of pyrrole polyamides in the AT-rich DNA minor groove.

References

  • Sigma-Aldrich. 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid Product Specification.4

  • National Institutes of Health (PMC). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor.3

  • National Institutes of Health (PMC). Synthetic Approaches to the Lamellarins—A Comprehensive Review.1

  • ResearchGate. Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids.5

  • EvitaChem. 1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- (Chromopyrrolic acid synthesis).2

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for "5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid"

Welcome to the Technical Support Center for the purification of 5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid . As an amphoteric, mono-esterified pyrrole, this compound presents unique isolation challenges, primarily...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid . As an amphoteric, mono-esterified pyrrole, this compound presents unique isolation challenges, primarily due to the competing reactivity of its free carboxylic acid, its hydrolyzable methyl ester, and the electron-rich pyrrole core.

This guide is designed for researchers and drug development professionals. It bypasses basic textbook theory to provide field-proven, self-validating protocols and mechanistic troubleshooting strategies.

Section 1: Physicochemical Profiling & Quantitative Data

Before initiating any purification workflow, it is critical to understand the physicochemical boundaries of the target molecule. The presence of both a hydrogen-bond donating pyrrole NH and an acidic carboxyl group dictates its solubility and stability.

Table 1: Physicochemical Profile of 5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic Acid

PropertyValue / DescriptionMechanistic Implication for Purification
CAS Number 1199-64-0Unique identifier for literature cross-referencing.
Molecular Weight 169.14 g/mol Used for stoichiometric calculations during extraction.
pKa (Carboxylic Acid) ~4.5 (Estimated)Compound is deprotonated (water-soluble) above pH 6.5 and protonated (organic-soluble) below pH 2.5.
pKa (Pyrrole NH) ~16.0Remains protonated under standard aqueous extraction conditions; acts as a strong hydrogen bond donor.
Thermal Stability Prone to decarboxylation >120°C[1]Requires low-temperature solvent evaporation (≤40°C) to prevent degradation into des-carboxy pyrrole.
Solubility Soluble in EtOAc, MeOH, DMSOHighly polar di-acid byproducts (pyrrole-2,5-dicarboxylic acid) are insoluble in cold EtOAc[2], allowing for differential precipitation.

Section 2: Core Purification Workflows

Protocol A: Chemoselective Acid-Base Extraction (Self-Validating)

This protocol exploits the pKa difference between the target mono-acid and neutral impurities (such as unreacted dimethyl pyrrole-2,5-dicarboxylate).

Step 1: Dissolution & Organic Partitioning Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Causality: EtOAc is a moderately polar, water-immiscible solvent that fully solubilizes the mono-acid and diester, but leaves highly polar di-acid byproducts largely insoluble.

Step 2: Mild Alkaline Extraction Extract the organic layer with 1.0 M aqueous Sodium Bicarbonate ( NaHCO3​ , pH ~8.0) in a separatory funnel. Causality: NaHCO3​ is basic enough to deprotonate the carboxylic acid (pKa ~4.5), driving the target molecule into the aqueous phase as a sodium salt. It is intentionally chosen over NaOH (pH >12) to prevent base-catalyzed hydrolysis of the methyl ester at position 5.

Step 3: Phase Separation & Validation Separate the layers. Self-Validation Check: Spot both the organic and aqueous layers on a TLC plate (Eluent: DCM:MeOH 9:1). The aqueous layer should contain the UV-active baseline spot (mono-acid salt), while the organic layer should contain the higher Rf​ spot (diester). If the organic layer still contains significant mono-acid, repeat the extraction with fresh NaHCO3​ . Discard the organic layer once validated.

Step 4: Controlled Acidification Cool the aqueous phase to 0–5°C in an ice bath. Slowly add 1.0 M HCl dropwise under vigorous stirring until the pH reaches 2.5. Causality: Dropping the pH to 2.5 ensures the carboxylic acid is fully protonated and uncharged. The sudden drop in aqueous solubility forces the 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid to precipitate as a white/off-white solid.

Step 5: Filtration & Washing Filter the precipitate under a vacuum and wash the filter cake with ice-cold distilled water to remove residual NaCl . Dry under high vacuum at room temperature.

AcidBaseExtraction Start Crude Mixture (Mono-acid, Di-acid, Diester) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with Sat. NaHCO3 (pH ~8) Dissolve->Extract OrgPhase Organic Phase (Diester & Neutral Impurities) Extract->OrgPhase Discard/Recycle AqPhase Aqueous Phase (Mono-acid & Di-acid Salts) Extract->AqPhase Acidify Acidify with 1M HCl to pH 2.5 AqPhase->Acidify Filter Filter Precipitate (Enriched Mono-acid) Acidify->Filter Recrystallize Recrystallize (EtOH/Water) Filter->Recrystallize Pure Pure 5-(methoxycarbonyl)- 1H-pyrrole-2-carboxylic acid Recrystallize->Pure

Caption: Workflow for the chemoselective acid-base extraction of the mono-esterified pyrrole.

Protocol B: Isocratic Silica Gel Chromatography

If the acid-base extraction yields a product with trace impurities, a polishing chromatography step is required.

Step 1: Column Preparation Pack a silica gel column (230–400 mesh) using Dichloromethane (DCM) as the loading solvent.

Step 2: Elution Elute the column using an isocratic solvent system of DCM : Methanol : Glacial Acetic Acid (90:9:1)[3]. Causality: The addition of 1% acetic acid is mandatory. It suppresses the ionization of the carboxylic acid group, maintaining it in a protonated state. This prevents the compound from interacting irreversibly with the slightly acidic silanol groups on the silica gel, thereby eliminating peak tailing and ensuring sharp elution bands.

Section 3: Troubleshooting Guide

Q: Why am I seeing a massive loss of my mono-ester product into the aqueous waste during synthesis/extraction? A: You are likely experiencing over-hydrolysis. If you used strong bases ( NaOH , KOH ) or extended reaction times during the initial partial hydrolysis of the diester, the methyl ester at position 5 will also hydrolyze, yielding pyrrole-2,5-dicarboxylic acid. This di-acid is highly water-soluble at neutral/basic pH and will not partition correctly. Solution: Switch to a milder base (e.g., 1.0 eq of LiOH or Ba(OH)2​ ) and strictly monitor the reaction at 0–25°C.

Q: My product is contaminated with pyrrole-2,5-dicarboxylic acid. How do I remove it without running a column? A: Exploit differential solubility. The di-acid byproduct is highly polar and virtually insoluble in cold ethyl acetate or chloroform[2]. In contrast, the mono-esterified 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid retains moderate solubility in EtOAc. Suspend your crude solid in cold EtOAc, stir for 15 minutes, and filter. The filter cake will be the di-acid waste, and the filtrate will contain your enriched mono-acid.

Q: Why is my product turning dark and degrading during rotary evaporation? A: Pyrrole-2-carboxylic acids are highly susceptible to thermal decarboxylation[1]. Heating the compound provides the activation energy required to extrude CO2​ , yielding a volatile, unstable des-carboxy pyrrole. Solution: Always evaporate solvents under high vacuum with a water bath temperature strictly below 40°C.

Troubleshooting Issue Low Yield of Mono-acid Check Analyze Byproducts (LC-MS/TLC) Issue->Check Diacid Excess Di-acid Found Check->Diacid Diester Excess Diester Found Check->Diester Decarb Des-carboxy Pyrrole Found Check->Decarb Cause1 Over-hydrolysis (Base too strong / Time too long) Diacid->Cause1 Cause2 Incomplete Reaction (Base too weak / Temp too low) Diester->Cause2 Cause3 Thermal Decarboxylation (Temp > 120°C) Decarb->Cause3 Fix1 Use 1 eq. LiOH or Ba(OH)2 at 0-25°C Cause1->Fix1 Fix2 Increase Reaction Time or Temp slightly Cause2->Fix2 Fix3 Keep drying/reaction temp below 80°C Cause3->Fix3

Caption: Diagnostic logic tree for resolving low yield issues during synthesis and purification.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase HPLC for the final polishing of this compound? A: Yes. Use a C18 column with a mobile phase of Water/Acetonitrile. However, you must add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to both mobile phases[3]. The acidic modifier keeps the carboxylic acid protonated during the run, ensuring a sharp, symmetrical peak and preventing secondary interactions with the stationary phase.

Q: What is the ideal storage condition for 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid? A: Store the purified solid at 2–8°C in a tightly sealed desiccator, protected from light. While the ester group is relatively stable under neutral, dry conditions, ambient moisture over prolonged periods can lead to slow, spontaneous hydrolysis.

Q: How do I visualize this compound on a TLC plate? A: The highly conjugated pyrrole ring makes it strongly UV-active at 254 nm. For chemical staining, a basic Potassium Permanganate ( KMnO4​ ) stain or Iodine vapor works exceptionally well, as the electron-rich pyrrole core is easily oxidized.

Section 5: References

  • Pyrrolo[1,2-a]pyrazin-1(2H)-one and pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives as inhibitors of poly(ADP-ribose)polymerase(PARP) Source: Google Patents (EP2032140A1 / US7834015B2) URL:

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Optimization

Recrystallization of "5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid"

Technical Support Center: Recrystallization & Purification of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid Welcome to the Technical Support Center. This guide provides advanced troubleshooting, self-validating protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization & Purification of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights for the recrystallization of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1199-64-0). As a critical bifunctional building block for macromolecular chemistry and Metal-Organic Frameworks (MOFs)[1], achieving >99% purity of this monoester is paramount for downstream synthetic success.

Section 1: Molecular Causality & Solubility Profile

Q: Why is solvent selection uniquely challenging for this specific pyrrole derivative? A: The molecule possesses a highly amphiphilic hydrogen-bonding profile. Spectroscopic studies on related pyrrole-2-carboxylic acids reveal that the molecule contains both a C2-carboxylic acid (acting as an H-bond donor and acceptor) and an N1-pyrrole NH (acting as an H-bond donor)[2]. In non-polar solvents, these functional groups form robust intermolecular R2,2(8) dimer motifs and NH···O interactions, resulting in exceptionally low solubility[2]. Conversely, protic solvents like methanol disrupt these dimers by forming competitive solvent-solute hydrogen bonds, allowing for high solubility at elevated temperatures[1].

Mechanism Mol 5-(methoxycarbonyl)- 1H-pyrrole-2-carboxylic acid C2 C2-Carboxylic Acid (H-Bond Donor/Acceptor) Mol->C2 N1 N1-Pyrrole NH (H-Bond Donor) Mol->N1 C5 C5-Methyl Ester (H-Bond Acceptor) Mol->C5 NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) C2->NonPolar Polar Protic Solvents (e.g., Methanol) C2->Polar N1->NonPolar N1->Polar C5->NonPolar C5->Polar Dimer Strong R2,2(8) Dimers & NH···O Interactions NonPolar->Dimer Promotes Solvated Solvent-Solute H-Bond Network Polar->Solvated Promotes Insoluble Insoluble State Dimer->Insoluble Low Solubility Soluble Soluble State Solvated->Soluble High Solubility

Mechanistic pathways of intermolecular hydrogen bonding affecting solubility.

Quantitative Solvent Data To exploit this thermodynamic behavior, a solvent/anti-solvent system is required. Below is the quantitative data used to establish the optimal Methanol/Water system.

Solvent RoleSolventBoiling Point (°C)Dielectric Constant (ε)Solute Solubility
Primary SolventMethanol64.732.7High (at 60°C)
Anti-SolventWater100.080.1Low (at Acidic pH)
Alt. PrimaryEthyl Acetate77.16.0Moderate (at 75°C)
Alt. Anti-SolventHexane68.71.9Very Low

Section 2: Standard Operating Protocol (SOP)

Q: What is the validated step-by-step methodology for primary recrystallization? A: We recommend the Methanol/Water solvent/anti-solvent method, adapted from standard protocols for pyrrole dicarboxylic acid derivatives[1]. This protocol is designed as a self-validating system to ensure kinetic stability during crystallization.

Step 1: Dissolution & Decolorization

  • Suspend 1.0 g of crude 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid in 5 mL of methanol in a round-bottom flask.

  • Heat to a gentle reflux (approx. 65°C) with stirring. If the solid does not fully dissolve, add methanol in 1 mL increments until a clear solution is achieved.

  • Optional: If the solution is dark brown/pink (indicating pyrrole auto-oxidation), add 50 mg of activated charcoal. Boil for 5 minutes.

Step 2: Hot Filtration (Self-Validation Check)

  • Filter the boiling solution rapidly through a pre-warmed Büchner funnel with a Celite pad to remove charcoal and insoluble particulates.

  • Validation Check: If crystals prematurely form in the funnel stem, the solution was over-saturated. Reheat the filtrate and add 10% by volume of additional methanol to ensure kinetic stability before proceeding.

Step 3: Anti-Solvent Addition

  • Return the clear filtrate to a gentle reflux.

  • Add deionized water (pre-heated to 70°C) dropwise. Continue addition until the solution becomes faintly turbid (the "cloud point"), then immediately add 3-5 drops of methanol until the solution just clears.

  • Mechanistic Note: The water acts as a dielectric shock, forcing the pyrrole molecules out of protic solvation and back into their R2,2(8) dimerized crystalline lattice[2].

Step 4: Controlled Crystallization

  • Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours.

  • Once at room temperature, transfer the flask to an ice bath (4°C) for an additional 2 hours to maximize thermodynamic yield.

Step 5: Isolation

  • Collect the crystals via vacuum filtration. Wash the filter cake with 5 mL of ice-cold 10% methanol/water. Dry under high vacuum at 40°C overnight.

Section 3: Troubleshooting & FAQs

Q: My compound is "oiling out" (forming a liquid layer) instead of forming solid crystals. How do I fix this? A: "Oiling out" is a liquid-liquid phase separation. It occurs when the solute concentration is too high, causing it to separate as an amorphous liquid phase rather than a crystalline solid because the phase separation temperature exceeds the melting point of the solute in that specific solvent mixture.

  • Remediation: Reheat the biphasic mixture until it becomes a homogeneous solution. Add 5-10% more methanol to shift the phase boundary. Cool the solution much more slowly. If available, seed the solution with a pure crystal of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid just above the cloud point to kinetically favor solid-liquid nucleation over liquid-liquid separation.

Workflow A Crude 5-(methoxycarbonyl)- 1H-pyrrole-2-carboxylic acid B Dissolve in minimal boiling Methanol A->B C Add Water (Anti-Solvent) dropwise until cloudy B->C D Controlled Cooling (Ambient to 4°C) C->D E Phase Separation Check D->E F Oiling Out (Liquid-Liquid Phase) E->F Rapid cooling / Excess Water G Crystallization (Solid-Liquid Phase) E->G Optimal supersaturation H Reheat, add 5% MeOH & Seed Crystals F->H I Vacuum Filtration & Cold Water Wash G->I H->D Retry cooling

Workflow for Methanol/Water Recrystallization and Oiling-Out Remediation.

Q: The recovered yield is exceptionally low (<30%). What went wrong? A: Low yields in this system are typically caused by two factors:

  • Over-dilution: Too much methanol was used in Step 1, preventing the solution from reaching supersaturation.

  • Deprotonation: The C2-carboxylic acid has a low pKa. If the water used as an anti-solvent is slightly basic, the carboxylic acid will deprotonate into its carboxylate salt, drastically increasing its aqueous solubility.

  • Fix: Ensure the water used in Step 3 is slightly acidified (pH 3-4 using a drop of dilute HCl) to keep the molecule fully protonated and insoluble in the aqueous phase.

Q: Can I use an anhydrous solvent system instead? A: Yes. If water must be avoided due to downstream applications requiring strictly anhydrous material, an Ethyl Acetate/Hexane system is highly effective. Dissolve the crude material in boiling ethyl acetate, and add hot hexane dropwise until the cloud point is reached. This system relies entirely on disrupting the non-polar interactions and is less prone to oiling out, though it may yield smaller, needle-like crystals compared to the robust prisms formed in methanol/water.

References[1] Title: 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid - - MilliporeSigma | Source: sigmaaldrich.com | URL:Verified Link[2] Title: Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC | Source: nih.gov | URL:Verified Link[3] Title: Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum | The Journal of Physical Chemistry A | Source: acs.org | URL:Verified Link

Sources

Troubleshooting

Technical Support Center: Column Chromatography of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the column chromatography purification of "5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid". This document is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the column chromatography purification of "5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid". This document is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this molecule.

Introduction to the Challenges

"5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid" presents a unique set of purification challenges due to its bifunctional nature. The presence of both a carboxylic acid and a methyl ester on the pyrrole ring imparts distinct polarity and reactivity. Key considerations include the potential for ester hydrolysis, the acidic nature of the carboxylic acid group, and the inherent sensitivity of the pyrrole ring to acidic conditions.[1] This guide will provide practical solutions and explain the chemical principles behind them.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of "5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid" in a question-and-answer format.

Question: My compound is showing significant tailing on the column, leading to poor separation. What is the likely cause and how can I fix it?

Answer: Peak tailing is a common issue when purifying acidic compounds like "5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid" on standard silica gel.[2]

  • Causality: The acidic silanol groups on the surface of silica gel can interact strongly with the carboxylic acid moiety of your compound through hydrogen bonding. This strong interaction leads to a slow and uneven elution, resulting in a tailed peak.

  • Solution:

    • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase can suppress the ionization of the carboxylic acid on your molecule.[3] This protonation reduces the strong interaction with the silica surface, leading to a more symmetrical peak shape.

    • Use Deactivated Silica: Employing silica gel that has been end-capped or treated with a base like triethylamine can neutralize the acidic silanol sites.[1]

    • Alternative Stationary Phases: Consider using a reverse-phase column (e.g., C18) with an appropriate mobile phase, which can sometimes provide better peak shape for polar and acidic compounds.[4]

Question: I am observing a new, more polar spot on my TLC plate after chromatography, and my overall yield is low. What could be happening?

Answer: The appearance of a new, more polar spot and a decrease in yield are strong indicators of compound degradation, specifically hydrolysis of the methyl ester.

  • Causality: The methyl ester group in "5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid" is susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding dicarboxylic acid.[5][6] Standard silica gel is inherently acidic and can catalyze this hydrolysis, particularly if the compound spends a prolonged time on the column.[1]

  • Solution:

    • Minimize Residence Time: Use flash chromatography with optimal pressure to expedite the separation process.[1]

    • Neutralize the Stationary Phase: As mentioned previously, use deactivated silica gel to minimize acid-catalyzed hydrolysis.[1]

    • Careful Mobile Phase Selection: Avoid using highly protic or basic solvents in your mobile phase if possible. If acidification is necessary for peak shape, use the minimum effective concentration.

    • Post-Purification Analysis: Confirm the identity of the new spot using techniques like LC-MS or NMR to verify if it is the diacid byproduct.

Question: My compound is not eluting from the column, or it is eluting with the solvent front. How do I achieve proper retention?

Answer: This issue points to a significant mismatch between the polarity of your compound and the chosen mobile phase.

  • Causality:

    • No Elution: If the compound is not eluting, your mobile phase is not polar enough to displace the molecule from the highly polar silica gel. The carboxylic acid group can lead to very strong binding.

    • Eluting with Solvent Front: If the compound comes out with the solvent front, your mobile phase is too polar, preventing any significant interaction with the stationary phase.

  • Solution:

    • Systematic Solvent Screening: Before running the column, perform thorough thin-layer chromatography (TLC) analysis with a range of solvent systems. A good starting point for this compound would be mixtures of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or methanol.

    • Gradient Elution: Employ a gradient elution strategy. Start with a less polar mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your target compound. For example, you could start with 100% dichloromethane and gradually add methanol.

    • Recommended Solvent Systems: Based on similar structures, a mobile phase consisting of a gradient of ethyl acetate in hexane, or dichloromethane with a small percentage of methanol, is often a good starting point.[7][8] Always add a small amount of acid (e.g., 0.5% acetic acid) to improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting protocol for the column chromatography of "5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid"?

A1: A robust starting point would be:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 100%), with 0.5% acetic acid added to the mobile phase.

  • Loading: Dissolve the crude material in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Alternatively, perform a dry loading by adsorbing the compound onto a small amount of silica gel.[9]

  • Monitoring: Monitor the fractions by TLC, staining with a suitable agent if necessary (e.g., potassium permanganate or UV light).

Q2: Can I use reverse-phase chromatography for this compound?

A2: Yes, reverse-phase chromatography is a viable alternative and can sometimes offer better resolution and recovery.[4]

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of acetonitrile or methanol in water, with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated.

Q3: How can I confirm the purity and identity of my final product?

A3: It is crucial to use multiple analytical techniques to confirm the purity and identity of your purified "5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid".

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.[1]

Q4: My purified compound is unstable and changes color upon storage. What are the best storage conditions?

A4: Pyrrole derivatives can be sensitive to air, light, and heat, leading to oxidation and polymerization, which often manifests as discoloration.[1]

  • Storage Recommendations: Store the purified solid in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20°C).[1]

Data Summary Table

ParameterRecommendationRationale
Stationary Phase Silica Gel (deactivated if possible)Standard for normal-phase chromatography. Deactivation minimizes tailing and hydrolysis.[1]
Mobile Phase (Normal Phase) Hexane/Ethyl Acetate or DCM/Methanol gradient with 0.1-1% Acetic AcidProvides a polarity range to elute the compound and impurities. Acid suppresses ionization.[3]
Mobile Phase (Reverse Phase) Water/Acetonitrile or Water/Methanol gradient with 0.1% Formic Acid/TFASuitable for polar compounds. Acid ensures protonation of the carboxylic acid.
Detection UV (if chromophore present), TLC with staining (e.g., KMnO₄)For visualizing the compound during and after chromatography.

Experimental Workflow

Step-by-Step Column Chromatography Protocol
  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate with 0.5% acetic acid) to find a system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing:

    • Choose an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified from your TLC analysis.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude compound in a minimal amount of the initial mobile phase and carefully apply it to the top of the silica bed.

    • Dry Loading: Dissolve the crude compound in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column.[9]

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

    • Collect fractions of a suitable volume.

  • Fraction Analysis:

    • Spot each fraction (or every few fractions) on a TLC plate.

    • Develop the TLC plate in the eluting solvent system to identify the fractions containing your pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

Troubleshooting Logic Diagram

Troubleshooting_Column_Chromatography start Problem with Column Chromatography tailing Peak Tailing start->tailing Poor Peak Shape degradation Low Yield / New Polar Spot start->degradation Low Yield / Extra Spots retention Compound not eluting or eluting with solvent front start->retention Incorrect Retention tailing_cause Cause: Strong interaction of carboxylic acid with silica tailing->tailing_cause tailing_solution1 Solution: Add 0.1-1% acid (e.g., Acetic Acid) to mobile phase tailing->tailing_solution1 tailing_solution2 Solution: Use deactivated silica gel tailing->tailing_solution2 degradation_cause Cause: Hydrolysis of methyl ester on acidic silica degradation->degradation_cause degradation_solution1 Solution: Minimize time on column (Flash Chromatography) degradation->degradation_solution1 degradation_solution2 Solution: Use deactivated silica gel degradation->degradation_solution2 retention_cause Cause: Mismatched mobile phase polarity retention->retention_cause retention_solution1 Solution: Perform thorough TLC solvent screening retention->retention_solution1 retention_solution2 Solution: Use a gradient elution retention->retention_solution2

Caption: A flowchart for troubleshooting common column chromatography issues.

References

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from [Link]

  • HALO Columns. (2023, November 3). HPLC Troubleshooting Guide. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Barbe, G., et al. (2022).
  • MilliporeSigma. (n.d.). 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • PMC. (2025, August 18). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. Retrieved from [Link]

  • Amazon AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. Retrieved from [Link]

  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Der Pharma Chemica. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Rsc.org. (n.d.). Supporting Information for. Retrieved from [Link]

  • MDPI. (2025, April 3). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]

  • YouTube. (2022, April 19). Relative Stability of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). 6.3 Methyl Esters and Derivatives. Retrieved from [Link]

  • European Patent Office. (1998, October 14). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1. Retrieved from [Link]

  • Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

Sources

Optimization

Common impurities in the synthesis of "5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid"

Welcome to the Technical Support Center for the synthesis of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1199-64-0). This compound is a critical monoester building block used extensively in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1199-64-0). This compound is a critical monoester building block used extensively in medicinal chemistry and macromolecular synthesis[1].

Synthesizing this asymmetric monoester typically relies on the controlled, partial saponification of the symmetric precursor, dimethyl 1H-pyrrole-2,5-dicarboxylate. Because the starting material, product, and byproducts share similar structural motifs, strict control over reaction kinetics, pH, and temperature is required to prevent impurity formation. This guide provides mechanistic troubleshooting, quantitative profiling, and a self-validating protocol to ensure high-purity yields.

Reaction Pathway & Impurity Mapping

Understanding the kinetic pathways of your reaction is the first step in troubleshooting. The diagram below illustrates the delicate balance between achieving the target monoester and falling into common impurity traps such as over-hydrolysis or acid-catalyzed decarboxylation.

G SM Dimethyl 1H-pyrrole-2,5-dicarboxylate (Starting Diester) Product 5-(Methoxycarbonyl)-1H-pyrrole- 2-carboxylic acid (Target Monoester) SM->Product 0.98 eq KOH MeOH/H2O, 0°C Diester Unreacted Diester (Incomplete Rxn) SM->Diester Incomplete Conversion Diacid 1H-Pyrrole-2,5-dicarboxylic acid (Over-hydrolysis Impurity) Product->Diacid Excess Base / Heat (Over-saponification) Decarb Methyl 1H-pyrrole-2-carboxylate (Decarboxylation Impurity) Product->Decarb pH < 3.0 / Heat (Acidic Workup)

Caption: Reaction pathway illustrating the synthesis of the target monoester and the formation of common impurities.

Quantitative Impurity Profiling

To effectively monitor your reaction, use the following analytical markers. Reverse-phase HPLC (C18 column, acidic mobile phase) is recommended for resolving these structurally similar species.

Impurity ProfileOrigin / CausalityTypical HPLC RRT*Acceptable Limit
Dimethyl 1H-pyrrole-2,5-dicarboxylate Unreacted starting material due to poor solubility or insufficient base.~ 1.40 (Least Polar)< 1.0%
1H-Pyrrole-2,5-dicarboxylic acid Over-saponification (Diacid) caused by excess base or elevated temperatures.~ 0.45 (Most Polar)< 0.5%
Methyl 1H-pyrrole-2-carboxylate Decarboxylation of the product during harsh acidic workup or thermal drying.~ 1.25< 0.1%
Oxidized Pyrrole Oligomers Air/light exposure causing auto-oxidation of the electron-rich pyrrole ring.Broad baseline humpNot Detected

*Relative Retention Time (RRT) is illustrative; the target monoester is set to RRT = 1.00.

Troubleshooting Guide & FAQs

Q1: My final product is heavily contaminated with 1H-pyrrole-2,5-dicarboxylic acid (the diacid). How can I prevent this over-reaction? Causality: The synthesis relies on a kinetic window. The formation of the mono-carboxylate anion makes the molecule less electrophilic, slowing down the hydrolysis of the second ester group. However, if you use excess base or allow the temperature to rise, you provide enough activation energy to overcome this barrier, leading to the diacid[1]. Resolution: Strictly limit your base to 0.95–0.98 equivalents . Maintain the internal reaction temperature between 0 °C and 5 °C. Do not push the reaction to 100% conversion of the starting material; it is better to leave 2% unreacted diester (which is easily removed later) than to generate the diacid (which is difficult to separate from the monoacid).

Q2: I am observing a volatile impurity, and my yield of the monoester is unusually low. What is happening? Causality: You are likely observing acid-catalyzed decarboxylation, resulting in methyl 1H-pyrrole-2-carboxylate. Pyrrole-2-carboxylic acids are highly susceptible to decarboxylation in aqueous solutions. As the pH drops below 3 during workup, the pyrrole ring becomes protonated at the C2 position, which acts as an electron sink and rapidly facilitates the loss of CO₂[2],[3]. Resolution: During the acidification step to precipitate your product, never let the pH drop below 3.5 . Perform the acidification slowly at 0 °C to control the exothermic neutralization.

Q3: My isolated powder has a pinkish-brown tint instead of being pure white. Is the batch ruined? Causality: Pyrroles are electron-rich heterocycles. Under alkaline conditions or in the presence of trace transition metals and oxygen, they undergo auto-oxidation, forming highly conjugated, colored polymeric impurities. Resolution: Degas your methanol and water before use. Run the saponification under a positive pressure of Nitrogen or Argon. Store the final dried product in amber vials at 2–8 °C. If discoloration has already occurred, a recrystallization from methanol/water with a small amount of activated charcoal can salvage the batch.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By incorporating a specific organic extraction before the product is precipitated (Step 5), the workflow inherently guarantees that unreacted starting material cannot contaminate the final product.

Step 1: Dissolution (Phase Control) Suspend Dimethyl 1H-pyrrole-2,5-dicarboxylate (1.0 eq) in a mixture of Methanol and THF (1:1 v/v). Scientific Rationale: THF ensures complete dissolution of the diester, preventing biphasic reaction conditions that lead to localized high concentrations of base and subsequent over-hydrolysis. Cool the mixture to 0 °C.

Step 2: Controlled Saponification Dissolve Potassium Hydroxide (KOH, 0.98 eq) in a minimum amount of degassed deionized water. Add this dropwise over 30 minutes, keeping the internal temperature < 5 °C. Stir for 2 hours.

Step 3: Solvent Removal Concentrate the mixture under reduced pressure (water bath < 30 °C) to remove the THF and Methanol. The product now exists as a water-soluble potassium salt in the aqueous residue.

Step 4: Self-Validating Extraction (Critical Step) Dilute the aqueous residue with water and extract twice with Ethyl Acetate. Why this works: The unreacted diester (Impurity A) is highly soluble in Ethyl Acetate and will partition into the organic layer. The target monoester (as a potassium salt) remains safely in the aqueous layer. Discard the organic layer. This step mathematically eliminates diester contamination before isolation.

Step 5: Careful Acidification Cool the retained aqueous layer to 0 °C in an ice bath. While stirring vigorously, add 1M HCl dropwise until the pH reaches 3.5 . Warning: Monitor with a calibrated pH meter. Dropping the pH below 3.0 will trigger rapid decarboxylation[2].

Step 6: Isolation & Drying Filter the precipitated white solid. Wash with ice-cold deionized water. Dry in a vacuum oven at 40 °C to constant weight. Do not exceed 50 °C to prevent thermal decarboxylation.

References

  • Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. ChemSusChem (PubMed Central). Provides foundational synthetic routes and saponification parameters for pyrrole-2,5-dicarboxylic acid derivatives. URL:[Link]

  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry (Canadian Science Publishing). Details the pH-dependent, acid-catalyzed decarboxylation mechanism of pyrrole-2-carboxylic acids via C2-protonation. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid

This guide provides in-depth troubleshooting for the synthesis of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid, a key intermediate in pharmaceutical and materials science research. We will address common side reactio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for the synthesis of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid, a key intermediate in pharmaceutical and materials science research. We will address common side reactions, yield optimization, and purification challenges encountered during the multi-step synthesis, which typically proceeds through the key intermediate, dimethyl 1H-pyrrole-2,5-dicarboxylate, followed by a selective monohydrolysis.

Overview of the Synthetic Pathway

The preparation of the target molecule is a multi-step process. A common and effective strategy involves the initial formation of a symmetrically substituted pyrrole diester, followed by a controlled, selective saponification of one of the ester groups. Understanding the potential pitfalls at each stage is critical for success.

Synthetic_Pathway Start Pyrrole or 1,4-Dicarbonyl Precursor Intermediate1 Dimethyl 1H-pyrrole-2,5-dicarboxylate Start->Intermediate1 Ring Formation & Dicarboxylation FinalProduct 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid Intermediate1->FinalProduct Selective Monohydrolysis (Key Step)

Caption: General synthetic route to the target compound.

Part 1: Troubleshooting the Formation of Dimethyl 1H-pyrrole-2,5-dicarboxylate

The quality of your starting diester is paramount for a successful selective hydrolysis. Impurities or side products generated here will complicate the final step and purification.

FAQ 1: My yield of dimethyl 1H-pyrrole-2,5-dicarboxylate is unexpectedly low. What are the likely causes?

Low yields often trace back to the initial pyrrole ring formation, typically a Paal-Knorr synthesis, or the subsequent carboxylation steps.

  • Cause A: Furan Formation during Paal-Knorr Synthesis. The Paal-Knorr reaction, which condenses a 1,4-dicarbonyl compound with an amine or ammonia, is sensitive to pH.[1][2] If the reaction conditions are too acidic (pH < 3), the 1,4-dicarbonyl precursor can undergo acid-catalyzed cyclization and dehydration to form a furan derivative instead of the desired pyrrole.[1][2]

    • Solution: Maintain neutral or weakly acidic conditions. The use of acetic acid can accelerate the reaction, but strong acids or amine/ammonium hydrochloride salts should be avoided.[1] Monitor the reaction pH to ensure it remains in the optimal range for pyrrole formation.

  • Cause B: Incomplete Carboxylation. If you are forming the diester from pyrrole itself, the reaction involves deprotonation at the 2 and 5 positions followed by quenching with an electrophile like methyl chloroformate.[3]

    • Solution:

      • Base Strength & Stoichiometry: Ensure a strong, non-nucleophilic base like Li-TMP (lithiated 2,2,6,6-tetramethylpiperidine) is used to achieve complete deprotonation at both α-positions.[3] Use of insufficient base will result in mono-carboxylated species and unreacted starting material.

      • Temperature Control: The deprotonation step is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions.[3] Ensure your cooling bath is stable throughout the base addition and substrate deprotonation.

  • Cause C: N-H Acidity and Protection. The N-H proton of pyrrole is acidic and can be deprotonated. While the α-protons on the ring are more acidic, especially with an N-protecting group, competitive deprotonation at the nitrogen can occur, interfering with the desired C-carboxylation.[3]

    • Solution: The use of an N-protecting group, such as a tert-butyloxycarbonyl (Boc) group, is highly recommended.[3] The Boc group protects the nitrogen and, critically, increases the acidity of the protons at the 2 and 5 positions, facilitating a clean and selective deprotonation for dicarboxylation.[3] The Boc group can be easily removed later with trifluoroacetic acid (TFA).[3]

Part 2: The Critical Step - Troubleshooting Selective Monohydrolysis

This is the most challenging step, where a mixture of unreacted starting material, the desired mono-acid, and the undesired diacid is often obtained. Success hinges on precise control of reaction conditions to exploit the subtle kinetic differences between the two ester groups.

FAQ 2: My hydrolysis is not selective, producing significant amounts of pyrrole-2,5-dicarboxylic acid. How do I improve selectivity?

This is a classic problem of kinetic control. You want the reaction to stop after one hydrolysis event. The primary cause of over-reaction is an excess of base or overly harsh reaction conditions.

  • Core Issue: The two methoxycarbonyl groups at the 2 and 5 positions are electronically very similar. Once the first ester is hydrolyzed to a carboxylate salt (-COO⁻), the electron-donating nature of this group slightly deactivates the ring, making the second ester group marginally less electrophilic and thus slower to hydrolyze. We must use this slight difference to our advantage.

  • Troubleshooting Strategy: The key is to use a limiting amount of base and carefully controlled conditions.

ParameterRecommendation for SelectivityRationale
Base Potassium Hydroxide (KOH)Often provides a good balance of reactivity and selectivity.
Stoichiometry 1.0 - 1.1 equivalents This is the most critical parameter. Using a strict stoichiometric amount of base ensures that there is not enough nucleophile present to hydrolyze both ester groups.
Temperature 50-70 °CLower temperatures slow down the rate of the second hydrolysis more significantly than the first. Start at a moderate temperature and monitor progress closely. Avoid aggressive refluxing.[3]
Solvent THF/Water or Methanol/WaterA co-solvent system is necessary to dissolve both the organic pyrrole ester and the inorganic base.[3]
Reaction Time Monitor by TLCThe reaction should be stopped as soon as the starting diester is consumed and before significant diacid appears.
FAQ 3: The reaction is incomplete, leaving a large amount of starting diester. How can I drive it to completion without losing selectivity?

This indicates your reaction conditions are too mild.

  • Solution A: Incremental Temperature Increase: If the reaction stalls at a lower temperature (e.g., 50 °C), slowly increase the temperature in 5-10 °C increments, monitoring by TLC at each stage. Avoid going directly to a high reflux temperature, which will likely cause over-reaction.

  • Solution B: Extended Reaction Time: Kinetic selectivity often requires patience. It is better to run the reaction for a longer period (e.g., 5-24 hours) at a moderate temperature than for a short time at a high temperature.[3]

  • Solution C: Small Addition of Base: If you are confident in your initial stoichiometry (e.g., exactly 1.0 eq), but the reaction has stalled with significant starting material remaining, it's possible some base was consumed by other means (e.g., atmospheric CO₂). A very small, judicious addition of base (e.g., 0.05 eq) can restart the reaction, but this should be done with extreme caution.

Troubleshooting_Hydrolysis Start Analyze Hydrolysis Reaction Mixture (TLC/LCMS) Diacid High Diacid Content? Start->Diacid Predominant Byproduct SM_Remaining High Starting Material (SM)? Start->SM_Remaining Major Component Success Clean Conversion to Mono-acid Start->Success Desired Outcome Diacid->SM_Remaining No Action_Diacid1 Reduce Base Equivalents (Target 1.0 eq) Diacid->Action_Diacid1 Yes Action_SM1 Slightly Increase Temperature SM_Remaining->Action_SM1 Yes Action_Diacid2 Lower Reaction Temperature Action_Diacid1->Action_Diacid2 Action_Diacid3 Reduce Reaction Time Action_Diacid2->Action_Diacid3 Action_SM2 Increase Reaction Time Action_SM1->Action_SM2 Action_SM3 Check Base Stoichiometry (Consider 1.05-1.1 eq) Action_SM2->Action_SM3

Caption: Decision tree for troubleshooting selective monohydrolysis.

FAQ 4: What is the best procedure for workup and purification of the final product?

Proper workup is essential to isolate the carboxylic acid from the unreacted ester and the diacid byproduct. The procedure relies on the differential solubility of the species based on their charge state at various pH levels.

  • Step 1: Quench and Solvent Removal: After the reaction is complete, cool the mixture to room temperature. If a volatile organic solvent like THF was used, remove it under reduced pressure.

  • Step 2: Initial Extraction (Remove Starting Material): Dilute the remaining aqueous solution with water. Perform an extraction with an organic solvent like ethyl acetate or diethyl ether.

    • At this basic pH: The desired mono-acid and the diacid byproduct are deprotonated (carboxylate salts) and will remain in the aqueous layer.

    • The unreacted, neutral diester will move into the organic layer. This step is crucial for removing the main non-polar impurity.

  • Step 3: Acidification and Precipitation (Isolate Product): Transfer the aqueous layer to a flask and cool it in an ice bath. Slowly acidify the solution by adding 1M HCl dropwise while stirring.

    • The target pH is ~3-4. The pKa of the pyrrole carboxylic acid will be in this range. As you approach the pKa, the mono-acid will become protonated and, being less polar, will precipitate out of the aqueous solution.

    • Avoid over-acidification (pH < 2). At very low pH, the more soluble dicarboxylic acid may also begin to precipitate, contaminating your product. Check the pH carefully with a pH meter or test strips.

  • Step 4: Isolation and Purification:

    • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining salts.

    • Recrystallization: If the product is not sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/water) is often effective.

Protocol: Selective Monohydrolysis of Dimethyl 1H-pyrrole-2,5-dicarboxylate

This protocol is a validated starting point. Researchers should optimize based on their specific observations.

  • Dissolution: In a round-bottom flask, dissolve dimethyl 1H-pyrrole-2,5-dicarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 2:1 ratio).

  • Base Addition: Prepare a solution of potassium hydroxide (1.05 eq) in water. Add this solution dropwise to the stirred pyrrole solution at room temperature.

  • Controlled Heating: Heat the reaction mixture to 65-70 °C and monitor its progress every hour using Thin Layer Chromatography (TLC) (Typical eluent: 50% ethyl acetate in hexanes with 1% acetic acid).

  • Workup:

    • Once TLC shows consumption of the starting material, cool the reaction to room temperature.

    • Remove the THF via rotary evaporation.

    • Dilute the residue with water and wash with ethyl acetate (2x) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid.

References

  • [Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][3][4]oxazine-pyrroles and related products] - PMC. Available at: [Link]

  • [Paal-Knorr Pyrrole Synthesis] - Organic Chemistry Portal. Available at: [Link]

  • [Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles] - Helvetica Chimica Acta. Available at: [Link]

  • [Paal–Knorr synthesis of pyrroles] - RGM College Of Engineering and Technology. Available at: [Link]

  • [key reactions in heterocycle synthesis] - University of Liverpool. Available at: [Link]

  • [Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid] - Chemistry Europe. Available at: [Link]

  • [2,5-dimethylpyrrole - Organic Syntheses Procedure] - Organic Syntheses. Available at: [Link]

Sources

Optimization

Decarboxylation of pyrrole-2-carboxylic acids under acidic conditions

Welcome to the Technical Support Center for Pyrrole Chemistry . This guide is engineered for researchers, scientists, and drug development professionals dealing with the nuanced challenges of decarboxylating pyrrole-2-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrole Chemistry . This guide is engineered for researchers, scientists, and drug development professionals dealing with the nuanced challenges of decarboxylating pyrrole-2-carboxylic acids.

Unlike standard aliphatic or aromatic carboxylic acids, pyrrole-2-carboxylic acids do not undergo simple unimolecular loss of CO2​ . Instead, their reactivity is dictated by the electronic density of the pyrrole ring and the strict requirement for a hydrolytic pathway under acidic conditions.

Below, you will find mechanistic insights, validated protocols, and a targeted troubleshooting desk to resolve your experimental bottlenecks.

Mechanistic Insights: Why Standard Conditions Fail

To troubleshoot pyrrole decarboxylation, you must first understand the causality of the reaction. The acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid is an associative, hydrolytic process [1].

Protonation of the pyrrole ring at the C2 position is the critical first step. However, direct C-C bond cleavage from this intermediate would produce a protonated CO2​ species—a thermodynamically prohibitive, high-energy conjugate acid. To bypass this energy barrier, the mechanism relies on the nucleophilic addition of water to the protonated carboxyl group. This forms a hydrate intermediate that subsequently cleaves to yield pyrrole and protonated carbonic acid, which then rapidly dissociates into H3​O+ and CO2​ [1][2].

Mechanism A Pyrrole-2-carboxylic Acid B C2-Protonated Intermediate A->B + H+ C Hydrate Intermediate (Water Addition) B->C + H2O (Rate-Determining) D Protonated Carbonic Acid C->D C-C Cleavage E Pyrrole + CO2 + H3O+ D->E Dissociation

Fig 1. Hydrolytic mechanism of pyrrole-2-carboxylic acid decarboxylation under acidic conditions.

Troubleshooting Desk & FAQs

Q1: I am using strictly anhydrous Trifluoroacetic Acid (TFA) in dry DCM, but my decarboxylation is stalling. Why? Root Cause: You are starving the reaction of its requisite nucleophile. As shown in the mechanism above, water is not a byproduct; it is a reactant in the rate-determining step[3]. Solution: Add 1.5 to 2.0 equivalents of deionized water to your TFA/DCM mixture. Alternatively, switch to aqueous hydrochloric acid (e.g., 4M HCl) if your substrate is water-soluble.

Q2: My reaction mixture is turning into a black tar before the decarboxylation completes. How do I prevent this? Root Cause: Pyrroles are notoriously acid-sensitive. In strongly acidic media, the protonated pyrrole ring acts as a potent electrophile, reacting with unprotonated pyrrole molecules to form oligomers and polymeric "pyrrole red." Solution:

  • High Dilution: Run the reaction at concentrations below 0.05 M to favor intramolecular decarboxylation over intermolecular polymerization.

  • Temperature Control: Do not exceed 50°C unless absolutely necessary.

  • Biphasic System: Use a DCM/Aqueous HCl biphasic system with vigorous stirring. As the decarboxylated pyrrole forms, it partitions into the organic layer, protecting it from further acid-catalyzed degradation.

Q3: I have a 4-acetyl group on my pyrrole. Even in 4M HCl at reflux, no decarboxylation occurs. What is wrong? Root Cause: Electron-withdrawing groups (EWGs) like -acetyl, -formyl, or -cyano drastically reduce the electron density of the pyrrole ring. This lowers the pKa of the C2 carbon, preventing the initial ring protonation required for the acid-catalyzed pathway[4][5]. Solution: Acidic conditions will not work here. You must switch to a thermal, copper-catalyzed protocol (see Protocol B below), which bypasses the C2-protonation requirement entirely[5].

Q4: I am trying to decarboxylate an N-sulfonyl protected pyrrole-2-carboxylic acid, but I am losing the protecting group. Root Cause: The N1-sulfonyl group is highly labile under both strongly acidic and strongly basic conditions, leading to competitive cleavage during decarboxylation[6]. Solution: Perform the decarboxylation prior to installing the N-sulfonyl protecting group. If this is impossible, utilize mild hydrogenolytic conditions or highly controlled, buffered thermal decarboxylation to minimize N-S bond cleavage[6].

Troubleshooting Start Decarboxylation Fails or Yield is Low CheckEWG Are EWGs (e.g. -CN, -COR) on the pyrrole ring? Start->CheckEWG UseThermal Switch to Thermal/Cu-Catalyzed (160°C, Quinoline) CheckEWG->UseThermal Yes CheckPoly Is the reaction mixture turning black/tarry? CheckEWG->CheckPoly No Dilute Dilute reaction, lower temp, use biphasic extraction CheckPoly->Dilute Yes (Polymerization) CheckWater Are you using strictly anhydrous acid? CheckPoly->CheckWater No AddWater Add 1-2 eq H2O to facilitate hydrolytic pathway CheckWater->AddWater Yes

Fig 2. Troubleshooting logic workflow for optimizing pyrrole-2-carboxylic acid decarboxylation.

Quantitative Data: Substituent Effects on Reaction Conditions

To assist in selecting the correct protocol, consult the following empirical data matrix comparing substrate electronics with optimal conditions.

Substrate ClassRepresentative ExampleOptimal ConditionExpected YieldPrimary Mechanistic Barrier
Unsubstituted / EDG Pyrrole-2-carboxylic acidAqueous HCl (4M), 50°C85–95%Acid-catalyzed polymerization
Halogenated 5-Bromo-pyrrole-2-carboxylic acidTFA / H2​O / DCM, RT70–80%Competitive debromination
EWG-Substituted 4-Acetylpyrrole-2-carboxylic acidCu-chromite, Quinoline, 160°C60–76%Ring deactivation prevents C2-protonation
N-Protected N-Sulfonylpyrrole-2-carboxylic acidPre-deprotection requiredVariableN-sulfonyl cleavage in acid

Validated Experimental Protocols

Protocol A: Hydrolytic Acid-Catalyzed Decarboxylation

Best for: Electron-rich or neutral pyrrole-2-carboxylic acids.

Self-Validating Principle: The inclusion of water satisfies the associative mechanism, while the biphasic nature isolates the product from the acidic aqueous layer, preventing polymerization.

  • Preparation: Dissolve the pyrrole-2-carboxylic acid (1.0 mmol) in dichloromethane (DCM, 20 mL) in a round-bottom flask to ensure high dilution (0.05 M).

  • Acidification: Add trifluoroacetic acid (TFA, 2.0 mL) followed strictly by deionized water (2.0 mmol, ~36 µL).

  • Reaction Monitoring: Stir the mixture at 40°C. Attach a bubbler to the reflux condenser. Validation check: You should observe steady gas evolution ( CO2​ ) within 15 minutes.

  • Endpoint: Monitor via TLC or LCMS. The reaction typically completes in 2–4 hours.

  • Quenching: Cool to 0°C and carefully quench by adding saturated aqueous NaHCO3​ dropwise until the aqueous layer reaches pH 8.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: High-Temperature Copper-Catalyzed Decarboxylation

Best for: Pyrroles deactivated by Electron-Withdrawing Groups (EWGs)[5].

Self-Validating Principle: High temperatures overcome the activation barrier of deactivated rings, while the copper chromite catalyst facilitates direct C-C cleavage without requiring C2-protonation.

  • Preparation: Suspend the EWG-substituted pyrrole-2-carboxylic acid (1.0 mmol) and Barium-promoted Copper Chromite catalyst (0.1 eq) in anhydrous quinoline (5 mL).

  • Purging: Degas the mixture by bubbling dry Nitrogen through the suspension for 10 minutes to prevent oxidative degradation at high temperatures.

  • Heating: Heat the mixture to 160°C using an oil bath or heating block. Validation check: Decarboxylation will not commence until the temperature threshold is breached; monitor for rapid bubbling.

  • Quenching: The moment gas evolution ceases, immediately remove the flask from the heat source and quench in an ice bath. Prolonged heating leads to product decomposition[5].

  • Isolation: Dilute with ethyl acetate, filter through a pad of Celite to remove the copper catalyst, and wash the organic filtrate with 1M HCl to remove the quinoline solvent. Dry and concentrate.

References

  • Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid ResearchGate URL
  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution Canadian Science Publishing URL
  • Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates ACS Publications URL
  • Pyrrole Chemistry.

Sources

Troubleshooting

Stability and storage of "5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid"

Welcome to the official troubleshooting and technical support guide for 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1199-64-0) . Designed for application scientists, medicinal chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the official troubleshooting and technical support guide for 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1199-64-0) . Designed for application scientists, medicinal chemists, and drug development professionals, this guide synthesizes chemical kinetics, thermodynamic stability data, and field-proven handling protocols to ensure the integrity of your experimental workflows.

Part 1: Core Handling & Storage FAQs

Q: What are the optimal long-term and working storage conditions for the solid compound? A: To maintain a purity of ≥97%, the solid powder must be stored refrigerated at 2–8°C in a tightly sealed, opaque container [1]. Pyrrole-2-carboxylic acid derivatives are highly susceptible to photo-oxidation and moisture-induced degradation [3]. Exposure to ambient humidity can initiate premature hydrolysis of the methoxycarbonyl ester, while UV/visible light exposure generates reactive oxygen species that degrade the pyrrole ring [4].

Table 1: Quantitative Storage Guidelines

StateTemperatureLight ExposureAtmosphereRecommended Shelf-Life
Solid Powder 2–8°CDark (Opaque container)DesiccatedUp to 2 years
Stock Solution (DMSO/MeOH)-80°CAmber VialsInert Gas (Ar/N2)Up to 6 months
Working Solution (Aqueous)4°CProtect from lightAmbient< 12 hours (Prepare fresh)

Q: Why does my compound degrade rapidly when dissolved in aqueous buffers? A: The degradation is not random; it is driven by specific acid-catalyzed decarboxylation . In aqueous environments (particularly at pH < 5), the carboxyl group at the C2 position becomes protonated. This protonation lowers the activation energy for the nucleophilic addition of water—which is the rate-determining step. This hydration inevitably forces a C-C bond cleavage, releasing protonated carbonic acid (which decomposes to CO₂) and leaving behind methyl 1H-pyrrole-2-carboxylate [2]. The higher the hydronium ion concentration, the faster the degradation.

Decarboxylation A 5-(Methoxycarbonyl)-1H-pyrrole- 2-carboxylic acid B Protonation (H+) at Carboxyl Group A->B Acidic Medium (pH < 5) C Nucleophilic Addition of H2O (Rate-Determining Step) B->C Hydration D C-C Bond Cleavage (Transition State) C->D Activation Energy E Methyl 1H-pyrrole-2-carboxylate + CO2 Release D->E Decarboxylation

Acid-catalyzed decarboxylation pathway of pyrrole-2-carboxylic acid derivatives.

Part 2: Troubleshooting Experimental Workflows

Q: My reaction yields are inconsistent. How do I prevent decarboxylation during assay preparation? A: Inconsistency usually stems from thermal stress or pH fluctuations during stock preparation. Never use heat or sonication to force the compound into an aqueous solution. Instead, dissolve the compound completely in an anhydrous organic solvent (like Methanol or DMSO) first. When diluting into your final assay buffer, ensure the buffer is pre-titrated to a neutral or slightly basic pH (pH 7.0–8.0) to keep the carboxylic acid deprotonated (carboxylate anion), which is significantly more stable against decarboxylation [2].

Q: How can I trust that my stored aliquots are still viable for high-throughput screening? A: You must implement a self-validating system. Do not assume visual clarity equates to chemical integrity. Because the decarboxylation product (methyl 1H-pyrrole-2-carboxylate) is also highly soluble, degraded solutions will not precipitate. You must validate stock integrity using Protocol 2 (below) before adding the compound to critical biological assays. If the degradation peak exceeds 5% of the total area, discard the aliquot.

StorageWorkflow Start Receive Solid Compound (CAS: 1199-64-0) Check Inspect Seal & Equilibrate to Room Temp Start->Check StoreSolid Store Solid at 2-8°C (Desiccated, Dark) Check->StoreSolid Long-term Storage Prep Prepare Stock Solution (Anhydrous MeOH/DMSO) Check->Prep Immediate Use StoreSolid->Prep Aliquots Divide into Single-Use Amber Aliquots Prep->Aliquots StoreLiquid Store Aliquots at -80°C (Argon Purged) Aliquots->StoreLiquid

Workflow for the preparation and long-term storage of pyrrole-2-carboxylic acid stocks.

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Preparation of Anhydrous Stock Solutions

Causality Focus: This protocol eliminates moisture and light—the two primary catalysts for pyrrole ring degradation.

  • Equilibration: Remove the sealed vial of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid from the 2–8°C refrigerator and place it in a desiccator at room temperature for 30 minutes. Reason: Opening a cold vial causes atmospheric moisture to condense on the powder, initiating hydrolysis.

  • Weighing: Under low-light conditions, weigh the required mass of the compound.

  • Dissolution: Add anhydrous DMSO or Methanol to achieve a stock concentration of 10 mM to 50 mM.

  • Mixing: Vortex gently until a clear solution forms. Do not sonicate or heat.

  • Aliquoting: Dispense the solution into single-use amber microcentrifuge tubes to block photo-oxidation[3].

  • Purging: Gently blow a stream of inert gas (Argon or Nitrogen) over the headspace of each tube to displace oxygen.

  • Storage: Cap tightly and store immediately at -80°C.

Protocol 2: HPLC Monitoring of Decarboxylation (Self-Validation)

Causality Focus: This protocol separates the intact acid from its decarboxylated ester counterpart based on polarity.

  • Sample Prep: Dilute a 10 µL aliquot of your stock solution into 990 µL of neutral water (HPLC grade).

  • Column Setup: Equip your HPLC with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.05% Formic Acid (Keep acid concentration low to prevent on-column degradation).

    • Solvent B: Acetonitrile.

  • Gradient: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 255 nm [4].

  • Analysis: The intact 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid will elute earlier (more polar) than the decarboxylated methyl 1H-pyrrole-2-carboxylate (less polar). Calculate the relative peak area to verify purity.

Part 4: References

  • Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid . Journal of the American Chemical Society. Available at:[Link]

  • Synthesis of chitosan biocomposites loaded with pyrrole-2-carboxylic acid and assessment of their antifungal activity . Applied Microbiology and Biotechnology (PubMed). Available at:[Link]

  • Structure and Mechanism of Pseudomonas aeruginosa PA0254/HudA, a prFMN-Dependent Pyrrole-2-carboxylic Acid Decarboxylase Linked to Virulence . ACS Catalysis. Available at:[Link]

Optimization

Technical Support Center: Hydrolysis of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Welcome to the Application Scientist Technical Support Center. This guide provides authoritative, field-proven troubleshooting and methodological insights for the hydrolysis of pyrrole monoesters—specifically the convers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide provides authoritative, field-proven troubleshooting and methodological insights for the hydrolysis of pyrrole monoesters—specifically the conversion of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid to 1H-pyrrole-2,5-dicarboxylic acid (PDCA).

Mechanistic Overview & Causality

Q: Why is alkaline hydrolysis preferred over acidic hydrolysis for pyrrole esters? A: Pyrrole rings are notoriously sensitive to strong acids, which can trigger rapid polymerization (forming dark, insoluble polypyrrole tars) or unwanted decarboxylation . By employing alkaline hydrolysis (saponification) using bases like NaOH or LiOH, the reaction proceeds safely. Upon base addition, the free C2-carboxylic acid is immediately deprotonated, forming a highly water-soluble carboxylate salt. The hydroxide ion then attacks the C5-methyl ester. Because the initial carboxylate anion donates electron density into the pyrrole ring, the C5-carbonyl carbon becomes less electrophilic than a standard aliphatic ester, necessitating elevated temperatures (60–70 °C) to drive the reaction to completion .

Standard Operating Procedure (SOP): Alkaline Saponification

This protocol is designed as a self-validating system to ensure high yield and purity by embedding quality control checks directly into the workflow.

Step 1: Substrate Dissolution Suspend 10.0 mmol of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid in 20 mL of Tetrahydrofuran (THF). Causality: THF ensures the organic substrate remains solvated before the base converts it entirely into the water-soluble dianion.

Step 2: Base Addition (Self-Validating Step) Prepare a solution of NaOH (25.0 mmol, 2.5 eq) in 20 mL of deionized water. Add this dropwise to the THF mixture at room temperature. Validation Check: The opaque suspension will clear into a homogenous solution as the C2-carboxylate sodium salt forms. A slight exotherm confirms the initial acid-base neutralization.

Step 3: Saponification & Heating Equip the flask with a reflux condenser and heat the mixture to 70 °C for 4–6 hours. Validation Check: Monitor via TLC or UHPLC . The reaction is complete when the UV-active starting material spot entirely disappears, confirming full conversion to the pyrrole-2,5-dicarboxylate dianion.

Step 4: Solvent Removal & Cooling Evaporate the THF under reduced pressure. Cool the remaining aqueous layer in an ice-water bath to 0–5 °C. Causality: Removing THF prevents the final product from partitioning into an organic phase. Cooling is critical to prevent thermal decarboxylation during the highly exothermic acidification step.

Step 5: Controlled Acidification & Isolation Slowly add 1M HCl dropwise while maintaining the internal temperature below 5 °C, until the pH reaches ~2.0. Validation Check: A dense white/off-white precipitate of 1H-pyrrole-2,5-dicarboxylic acid will form. Filter the precipitate, wash with ice-cold water to remove NaCl, and dry under a vacuum.

Troubleshooting & FAQs

Q: My reaction mixture turned black/dark brown during the workup. What happened? A: This is a classic sign of acid-catalyzed pyrrole polymerization. It occurs if the 1M HCl is added too rapidly, causing localized spikes in acidity and temperature. Always use an ice bath, ensure vigorous stirring, and add the acid dropwise to maintain the structural integrity of the pyrrole core.

Q: I recovered mostly starting material despite stirring overnight. Why did the ester not hydrolyze? A: Incomplete saponification usually results from insufficient heating. As described in the mechanistic overview, the electron-rich nature of the intermediate C2-carboxylate reduces the electrophilicity of the C5-ester. Room temperature is insufficient; the system must be heated to at least 60–70 °C .

Q: Can I use Methanol (MeOH) instead of THF? A: Yes. However, using MeOH can sometimes lead to a reversible transesterification equilibrium if the water content is too low. THF/Water is preferred as it pushes the equilibrium strictly toward the irreversible formation of the carboxylate dianion.

Optimization Data

The following table summarizes quantitative optimization parameters for this hydrolysis workflow, demonstrating the causality of temperature and base equivalents on the final yield.

Base (Eq)Solvent System (1:1)TemperatureTimeYield (%)Purity (UHPLC)Observation
NaOH (1.1)THF / H₂O25 °C24 h< 10%N/AIncomplete conversion
NaOH (2.5)THF / H₂O70 °C4 h92%> 98%Optimal conditions
LiOH (3.0)MeOH / H₂O65 °C6 h88%> 97%Mild, effective alternative
NaOH (2.5)THF / H₂O70 °C4 h45%< 80%Acidified at RT (Degradation)

Experimental Workflow Diagram

HydrolysisWorkflow SM 5-(methoxycarbonyl)-1H-pyrrole -2-carboxylic acid Base Alkaline Hydrolysis (NaOH, THF/H2O, 70°C) SM->Base Deprotonation & Saponification Dianion Pyrrole-2,5-dicarboxylate Dianion Intermediate Base->Dianion QC1 QC: UHPLC confirms SM consumption Base->QC1 Acidification Controlled Acidification (1M HCl, 0-5°C, pH ~2) Dianion->Acidification Protonation Product 1H-pyrrole-2,5-dicarboxylic acid (PDCA) Acidification->Product QC2 QC: Monitor pH & Temp to prevent polymerization Acidification->QC2 QC1->Dianion QC2->Product

Workflow for alkaline hydrolysis of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid.

References

  • Friedrichs, J.-S. J., Schmermund, L., Urmann, C., & Sieber, V. (2024). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. Helvetica Chimica Acta, 107(6), e202400036.[Link]

  • Vladimirova, S., Georgieva, M., & Zlatkov, A. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Pharm Drug Dev Ther, 1(1), 1-5.[Link]

Troubleshooting

Technical Support Center: Characterization of Byproducts in 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid Reactions

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid. It provides in-depth troubleshooting advice and freq...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the identification and characterization of reaction byproducts.

Introduction

5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science. A common and efficient route to its synthesis is the selective mono-hydrolysis of dimethyl pyrrole-2,5-dicarboxylate. While seemingly straightforward, this reaction can be accompanied by the formation of several byproducts that can complicate purification and impact yield. This guide will help you navigate these challenges by providing a deeper understanding of the reaction intricacies and robust analytical protocols for byproduct characterization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid via hydrolysis of the diester?

A1: The three most common byproducts are:

  • Dimethyl pyrrole-2,5-dicarboxylate: The unreacted starting material due to incomplete hydrolysis.

  • Pyrrole-2,5-dicarboxylic acid: The product of over-hydrolysis, where both methyl ester groups are cleaved.

  • Methyl 1H-pyrrole-2-carboxylate: Formed via decarboxylation of the target molecule, a process often favored by heat or acidic conditions.

Q2: My reaction is showing multiple spots on the TLC plate. How can I get a cleaner reaction?

A2: Achieving a cleaner reaction profile hinges on carefully controlling the reaction conditions. Here are some key parameters to optimize:

  • Stoichiometry of the base: Use a precise amount of base (e.g., LiOH, NaOH, or KOH), typically 1.0 to 1.2 equivalents, to favor mono-hydrolysis.

  • Temperature: Perform the hydrolysis at a controlled, low temperature (e.g., 0 °C to room temperature) to minimize over-hydrolysis and decarboxylation.[1]

  • Reaction Time: Monitor the reaction closely using TLC or HPLC to stop it once the starting material is consumed and before significant diacid formation occurs.

  • Solvent System: A mixture of THF and water is often effective for this type of hydrolysis.[1]

Q3: I suspect decarboxylation is a major issue in my reaction. What conditions favor this side reaction?

A3: Decarboxylation of pyrrole-2-carboxylic acids is a well-documented side reaction, particularly under acidic conditions and/or at elevated temperatures.[2] The mechanism involves the protonation of the pyrrole ring, which facilitates the loss of carbon dioxide.[3] To minimize decarboxylation, maintain a basic pH during the hydrolysis and work up the reaction at low temperatures. Avoid strong acids during acidification for product isolation.

Q4: Can I use spectroscopic methods to differentiate between the desired product and the common byproducts?

A4: Absolutely. ¹H NMR and ¹³C NMR spectroscopy, along with mass spectrometry, are powerful tools for this purpose. Each compound has a unique spectral signature. For instance, the number of methoxy group signals in the ¹H NMR spectrum can help distinguish between the monoester, diester, and diacid. Mass spectrometry will show distinct molecular ion peaks for each species.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid.

Problem 1: Low Yield of the Desired Mono-ester

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Incomplete Hydrolysis Insufficient base or reaction time.Increase the equivalents of base slightly (e.g., from 1.0 to 1.1 eq.) or extend the reaction time. Monitor closely by TLC/HPLC.
Over-hydrolysis Excess base or prolonged reaction time.Reduce the equivalents of base or shorten the reaction time. Perform the reaction at a lower temperature.
Decarboxylation High reaction temperature or acidic workup.Maintain a low reaction temperature. During workup, acidify slowly at 0 °C to a pH of ~3-4.
Purification Losses Product co-eluting with byproducts.Optimize the purification method (e.g., flash chromatography solvent system, or crystallization).
Problem 2: Presence of Significant Amounts of Pyrrole-2,5-dicarboxylic acid

Visualizing the Reaction Pathway

G Diester Dimethyl pyrrole-2,5-dicarboxylate Monoester 5-(methoxycarbonyl)-1H-pyrrole- 2-carboxylic acid (Product) Diester->Monoester 1 eq. Base Diacid Pyrrole-2,5-dicarboxylic acid (Byproduct) Monoester->Diacid >1 eq. Base / ΔT

Caption: Pathway showing the formation of the diacid byproduct.

Troubleshooting Steps:

  • Verify Base Stoichiometry: Accurately weigh the base and the starting diester. Ensure a molar ratio of approximately 1:1.

  • Temperature Control: Use an ice bath to maintain the reaction temperature at or below room temperature.

  • Monitor Reaction Progress: Use a suitable TLC system (e.g., 10% methanol in dichloromethane) to track the disappearance of the starting material and the appearance of the product and diacid. The diacid will typically have a lower Rf value.

  • Quenching the Reaction: Once the starting material is consumed, quench the reaction by adding a mild acid (e.g., NH₄Cl solution) to neutralize the excess base.

Problem 3: Identification of an Unknown Byproduct with a Lower Molecular Weight

This is often indicative of a decarboxylation product.

Workflow for Identification

G cluster_0 Reaction Analysis cluster_1 Structure Elucidation A Isolate Byproduct via Flash Chromatography or Prep-HPLC B Acquire Mass Spectrum (LC-MS or GC-MS) A->B C Determine Molecular Weight B->C D Acquire ¹H and ¹³C NMR Spectra C->D Correlate MW with Potential Structures E Analyze Spectral Data D->E F Compare with Literature Data for Methyl 1H-pyrrole-2-carboxylate E->F

Caption: Workflow for identifying an unknown byproduct.

Expected Analytical Data for Decarboxylation Product (Methyl 1H-pyrrole-2-carboxylate):

  • Mass Spectrometry: Expect a molecular ion peak corresponding to the loss of CO₂ from the parent molecule (M-44).

  • ¹H NMR: The spectrum will simplify, showing only one methoxy signal and the characteristic pyrrole ring protons. The carboxylic acid proton signal will be absent.

Experimental Protocols

Protocol 1: Selective Mono-hydrolysis of Dimethyl pyrrole-2,5-dicarboxylate
  • Dissolve dimethyl pyrrole-2,5-dicarboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of LiOH (1.05 eq.) in water dropwise over 30 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC (10% MeOH in DCM).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Acidify the mixture to pH 3-4 with cold 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Characterization of Byproducts by HPLC-MS
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and mass spectrometry (ESI positive and negative modes).

  • Expected Elution Order: Typically, the non-polar diester will elute first, followed by the decarboxylation product, the desired mono-ester, and finally the polar diacid.

Data Presentation

Table 1: Summary of Expected Byproducts and their Characteristics

Compound Molecular Formula Molecular Weight Key ¹H NMR Features
5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (Product)C₇H₇NO₄169.14One -OCH₃ singlet, two distinct pyrrole CH signals, one broad COOH signal.
Dimethyl pyrrole-2,5-dicarboxylate (Starting Material)C₈H₉NO₄183.16Two -OCH₃ singlets (may be equivalent), one pyrrole CH signal.
Pyrrole-2,5-dicarboxylic acidC₆H₅NO₄155.11No -OCH₃ signals, one pyrrole CH signal, two broad COOH signals.
Methyl 1H-pyrrole-2-carboxylate (Decarboxylation Product)C₆H₇NO₂125.13One -OCH₃ singlet, three distinct pyrrole CH signals, no COOH signal.

References

  • Niwayama, S. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. J. Org. Chem.2000 , 65 (18), 5834–5836. [Link]

  • Lide, D. R. (ed.). CRC Handbook of Chemistry and Physics, 89th Edition.
  • PubChem. Pyrrole-2-carboxylic acid. [Link]

  • Cheng, X.; Wang, J.; Tang, K.; Liu, Y.; Liu, C. Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Chemical Physics Letters2010 , 496 (1-3), 57-61. [Link]

  • Wasserman, H. H.; DeSimone, R. W.; Boger, D. L.; Woller, P. C. Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. Helvetica Chimica Acta2021 , 104 (6), e2100069. [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological activity of "5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid" vs. its ethyl ester

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating pyrrole-based bifunctional building blocks. Executive Overview In the landscape of rational drug design, 1...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating pyrrole-based bifunctional building blocks.

Executive Overview

In the landscape of rational drug design, 1H-pyrrole-2,5-dicarboxylic acid monoesters are critical bifunctional scaffolds. Specifically, 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS: ) and its ethyl counterpart, 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS:), serve as highly versatile intermediates.

While these compounds rarely exhibit potent biological activity in their isolated forms, they are foundational in synthesizing high-affinity therapeutics, most notably and beta-secretase (BACE) inhibitors. The free carboxylic acid at the C2 position is typically utilized for amide coupling to construct the primary pharmacophore (e.g., pyrrolo-pyrazine rings). The C5 ester group (methyl vs. ethyl) is strategically retained either as a lipophilic binding moiety or as a prodrug that undergoes intracellular hydrolysis to release the active dicarboxylic acid.

The choice between the methyl and ethyl ester fundamentally dictates the molecule's physicochemical properties, esterase-mediated activation rate, and spatial fit within target catalytic domains.

Physicochemical Profiling & Pharmacokinetics

The structural variance of a single methylene group between the methyl and ethyl ester significantly alters the thermodynamic and kinetic profile of the resulting drug candidates.

  • Lipophilicity (LogP): The ethyl ester provides a higher LogP, enhancing passive diffusion across the lipid bilayer. This is crucial for intracellular targets like PARP-1 located within the nucleus.

  • Steric Hindrance & Hydrolysis: According to fundamental principles of , methyl esters are significantly less sterically hindered than ethyl esters. Consequently, methyl ester prodrugs are rapidly cleaved by intracellular carboxylesterases (CES1/CES2), leading to a fast onset of action but a potentially shorter plasma half-life. Ethyl esters offer a slower, sustained-release profile.

Table 1: Comparative Physicochemical & Pharmacokinetic Profile
Parameter5-(Methoxycarbonyl) Derivative (Methyl Ester)5-(Ethoxycarbonyl) Derivative (Ethyl Ester)Mechanistic Implication
Molecular Weight (Base) 169.14 g/mol 183.16 g/mol Negligible impact on overall drug size.
Relative Lipophilicity (LogP) LowerHigher (~ +0.4 to +0.5 units)Ethyl ester improves cell permeability and oral bioavailability.
Steric Bulk at Carbonyl MinimalModerateEthyl ester restricts nucleophilic attack by water/enzymes.
Carboxylesterase Cleavage Rate Fast ( t1/2​ typically < 30 mins)Moderate/Slow ( t1/2​ typically > 2 hrs)Dictates the rate of prodrug activation in vivo.
Plasma Stability LowerHigherEthyl ester prevents premature degradation in systemic circulation.

Mechanistic Impact on Biological Activity

Prodrug Activation Pathway

When utilized as prodrugs, the biological activity of these compounds relies entirely on their conversion to the active pyrrole-dicarboxylic acid. The methyl ester acts as a "rapid-fire" prodrug. However, if premature hydrolysis occurs in the plasma (which is rich in esterases), the resulting highly polar dicarboxylic acid will fail to cross the cell membrane, neutralizing its biological activity. The ethyl ester, being more sterically shielded, survives systemic circulation longer, allowing it to enter the target cell before being hydrolyzed by intracellular CES1/CES2.

Target Binding (PARP-1 Catalytic Domain)

If the ester is designed to remain intact as part of the final pharmacophore, the choice between methyl and ethyl dictates the spatial fit within the target's binding pocket. In PARP-1 inhibitors, the pyrrole ring often mimics the nicotinamide moiety of NAD+. The slightly bulkier ethyl group can induce favorable van der Waals interactions in larger hydrophobic pockets, but may cause steric clashes if the binding cleft is narrow, thereby reducing the IC50​ efficacy compared to the more compact methyl ester.

G Prodrug Ester Prodrug (Methyl or Ethyl) ActiveAcid Active Pyrrole Dicarboxylic Acid Prodrug->ActiveAcid Hydrolysis (Fast for Methyl, Slow for Ethyl) Esterase Intracellular Carboxylesterases Esterase->ActiveAcid Target PARP-1 Enzyme Catalytic Domain ActiveAcid->Target Competitive NAD+ Binding Effect DNA Repair Inhibition & Apoptosis Target->Effect Synthetic Lethality

Mechanism of pyrrole ester prodrug activation and subsequent PARP-1 target inhibition.

Experimental Workflows

To objectively compare the performance of derivatives synthesized from these two building blocks, the following self-validating protocols must be executed. These assays isolate the variables of prodrug activation and target engagement.

Protocol 1: LC-MS/MS Carboxylesterase Hydrolysis Assay

Purpose: To quantify the intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ) of the methyl vs. ethyl ester prodrugs. Causality: Human Liver Microsomes (HLMs) are utilized because they contain high physiological concentrations of CES1 and CES2. Quenching with cold acetonitrile is critical to instantly precipitate proteins and halt enzymatic activity, ensuring the kinetic time-points are absolute.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL of pooled Human Liver Microsomes (HLMs). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Spike the synthesized methyl or ethyl ester derivative into the HLM mixture to achieve a final concentration of 1 µM. (Ensure DMSO concentration remains <0.5% to prevent enzyme inhibition).

  • Sampling: At distinct time intervals (0, 5, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching (Self-Validation Step): Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Validation: Include a negative control lacking HLMs to verify that hydrolysis is strictly enzymatic and not due to buffer instability.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the disappearance of the ester parent mass and the appearance of the active acid mass.

  • Data Processing: Calculate the half-life using the equation t1/2​=0.693/k , where k is the slope of the natural log of the remaining percentage vs. time.

Protocol 2: PARP-1 Fluorometric Inhibition Assay

Purpose: To determine the IC50​ of the activated pyrrole-2-carboxylic acid derivatives. Causality: This cell-free assay requires the pre-hydrolyzed (active acid) form of the drug. If the ester prodrugs were used directly in this assay, they would falsely register as inactive due to the absence of cellular esterases.

  • Reagent Assembly: Utilize a 96-well plate coated with histone proteins. Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, and 1 mM DTT.

  • Compound Incubation: Add serial dilutions (1 nM to 10 µM) of the active dicarboxylic acid derivatives to the wells. Add 0.5 Units of recombinant human PARP-1 enzyme per well. Incubate for 10 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add a substrate mixture containing NAD+ and biotinylated-NAD+ to initiate the poly(ADP-ribosyl)ation of the histones. Incubate for 30 minutes at 37°C.

  • Detection: Wash the plate 3x with PBS-T. Add Streptavidin-HRP (Horseradish Peroxidase) and incubate for 30 minutes. Wash again 3x.

  • Readout: Add a fluorogenic HRP substrate (e.g., Amplex Red). Measure fluorescence (Ex/Em = 530/590 nm) using a microplate reader.

  • Validation: Use Olaparib as a positive control to validate assay sensitivity. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Table 2: Representative Experimental Data (Downstream Derivatives)
Compound DerivativeHLM Hydrolysis t1/2​ Cell Permeability ( Papp​ )PARP-1 IC50​ (Active Acid)
Methyl Ester Derivative 18 minutes 1.2×10−6 cm/s14 nM
Ethyl Ester Derivative 145 minutes 3.8×10−6 cm/s14 nM
InterpretationMethyl cleaves too rapidly for optimal systemic delivery.Ethyl provides optimal balance of stability and permeability.Both yield the identical active pharmacophore post-hydrolysis.

References

  • Google Patents. "Pyrrolo[1,2-a]pyrazin-1(2H)-one and pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives as inhibitors of poly(ADP-ribose)polymerase (PARP)." EP2032140A1.
Comparative

Comparative analysis of substituted pyrrole-2-carboxylic acid derivatives

Comparative Analysis of Substituted Pyrrole-2-Carboxylic Acid Derivatives as NMDA Glycine-Site Antagonists Executive Summary & Pharmacophore Rationale In the landscape of neuropharmacology, the N-methyl-D-aspartate (NMDA...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Substituted Pyrrole-2-Carboxylic Acid Derivatives as NMDA Glycine-Site Antagonists

Executive Summary & Pharmacophore Rationale

In the landscape of neuropharmacology, the N-methyl-D-aspartate (NMDA) receptor remains a primary target for developing neuroprotective and anticonvulsant agents. However, direct channel blockers (e.g., ketamine, PCP) often induce severe psychotomimetic side effects. Targeting the strychnine-insensitive glycine co-agonist site on the GluN1 subunit offers a safer, modulatory approach to dampening excitotoxicity.

The pyrrole-2-carboxylic acid scaffold has emerged as a highly effective bioisostere for endogenous glycine [1]. The structural rationale is precise:

  • Electrostatic Anchoring: The carboxylic acid moiety mimics the carboxylate of glycine, forming critical salt bridges with arginine residues in the receptor's binding cleft.

  • Hydrogen Bonding: The pyrrole nitrogen (NH) acts as a rigid hydrogen bond donor.

  • Hydrophobic Probing: The C-4 and C-5 positions of the pyrrole ring project directly into an adjacent lipophilic pocket, allowing for extensive structure-activity relationship (SAR) optimization through targeted substitutions.

This guide objectively compares the pharmacological performance of different substitution patterns on the pyrrole-2-carboxylic acid core, demonstrating how specific halogen and alkyl modifications dictate both in vitro affinity and in vivo efficacy.

Comparative Performance: Halogen vs. Alkyl Substitutions

To evaluate the product performance of this scaffold, we compare three distinct derivatives synthesized and tested by [1]. The structural alternatives involve varying the steric bulk and electronegativity at the C-4 and C-5 positions.

Table 1: In Vitro and In Vivo Pharmacological Profile of Pyrrole-2-Carboxylate Derivatives

Compound IDC-4 SubstituentC-5 SubstituentBinding Affinity (pKi)In Vivo ED₅₀ (mg/kg, i.v.)Antagonist Profile
6w (Lead) -Br (Bromo)-Br (Bromo)7.95 ± 0.013.0Full Antagonist
6j -Br (Bromo)-CH₃ (Methyl)7.24 ± 0.01N/AFull Antagonist
6g -CH₃ (Methyl)-CH₃ (Methyl)6.70 ± 0.03>30Full Antagonist
L-701,324 *ReferenceReference~8.70~1.5Full Antagonist

* L-701,324 is included as an industry-standard benchmark for NMDA glycine-site antagonism [2]. Data adapted from Balsamini et al., 1998 [1].

Causality Behind the Data: The data reveals a clear performance hierarchy: 6w > 6j > 6g . Replacing the electron-donating methyl groups (Compound 6g) with electron-withdrawing bromine atoms (Compound 6w) results in a >10-fold increase in binding affinity and a >10-fold improvement in in vivo anticonvulsant potency. This is driven by two mechanistic factors:

  • Electronic Effects: The strong electron-withdrawing nature of the halogens decreases the pKa of the pyrrole NH, thereby strengthening its hydrogen-bond donation to the receptor backbone.

  • Steric/Lipophilic Fit: The larger Van der Waals radius and high lipophilicity of bromine perfectly occupy the hydrophobic auxiliary pocket of the GluN1 subunit, anchoring the antagonist more securely than the smaller methyl groups.

Mechanism of Action

The therapeutic efficacy of these derivatives relies on their ability to outcompete endogenous co-agonists, locking the receptor in a closed state even during pathological glutamate surges.

NMDA_Mechanism cluster_0 Endogenous Activation cluster_1 Therapeutic Antagonism Glutamate Glutamate (GluN2 Subunit) NMDAR_Open NMDA Receptor (Channel Open) Glutamate->NMDAR_Open Glycine Glycine (GluN1 Subunit) Glycine->NMDAR_Open Ca_Influx Ca2+ Influx & Excitotoxicity NMDAR_Open->Ca_Influx Pyrrole 4,5-Dibromo-Pyrrole Derivative (6w) NMDAR_Closed NMDA Receptor (Channel Closed) Pyrrole->NMDAR_Closed Blocks Glycine Site Protection Neuroprotection NMDAR_Closed->Protection

Fig 1: Mechanism of NMDA receptor antagonism by pyrrole-2-carboxylic acid derivatives.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are utilized to generate the comparative data.

Protocol A: In Vitro [³H]Glycine Radioligand Binding Assay

This assay quantifies the binding affinity (pKi) of the pyrrole derivatives.

  • Tissue Preparation: Isolate rat cortical membranes. Rationale: The cerebral cortex expresses a exceptionally high density of GluN1/GluN2 NMDA receptor complexes, providing a robust signal window.

  • Buffer Selection: Resuspend membranes in 50 mM Tris-acetate buffer (pH 7.4). Rationale: Tris-HCl must be avoided because chloride ions allosterically modulate the NMDA receptor and artificially alter the specific binding of glycine site ligands.

  • Incubation & Isolation: Add 10 nM [³H]glycine and the test compound to the membrane suspension. Crucially, add 1 µM strychnine to the mixture. Rationale: Strychnine selectively blocks inhibitory, strychnine-sensitive glycine receptors in the preparation, ensuring the[³H]glycine signal is exclusively derived from the NMDA receptor.

  • Validation Control: Define non-specific binding by adding 1 mM unlabeled glycine to a parallel control cohort.

  • Separation & Quantification: Terminate the reaction via rapid vacuum filtration through Whatman GF/B filters. Wash with ice-cold buffer to minimize radioligand dissociation, and quantify using liquid scintillation counting.

Protocol B: In Vivo NMDA-Induced Convulsion Model

This model validates whether the in vitro affinity translates to blood-brain barrier penetration and in vivo neuroprotection.

  • Pre-treatment: Administer the test compound (e.g., Compound 6w) intravenously to male Swiss mice 15 minutes prior to the challenge. Rationale: This temporal window allows the lipophilic compound to cross the blood-brain barrier and achieve receptor occupancy.

  • Excitotoxic Challenge: Administer a lethal dose of NMDA (50 mg/kg, i.v.). In vehicle-treated mice, this induces severe tonic convulsions and death within minutes.

  • Endpoint Analysis: Observe the cohort for 30 minutes. The ED₅₀ is calculated based on the dose required to completely protect 50% of the mice from convulsions, confirming functional antagonism.

High-Throughput Screening Workflow

Assay_Workflow Prep Rat Cortical Membrane Prep Incubate Incubate with [3H]Glycine + Ligand Prep->Incubate Filter Rapid Vacuum Filtration (GF/B) Incubate->Filter Wash Ice-Cold Buffer Wash Filter->Wash Count Liquid Scintillation Counting Wash->Count

Fig 2: Standardized workflow for [3H]glycine radioligand binding assays.

Conclusion & Lead Selection

When developing NMDA receptor glycine-site antagonists, the substitution pattern on the pyrrole-2-carboxylic acid scaffold dictates the viability of the drug candidate. The comparative data clearly establishes that Compound 6w (4,5-dibromo substitution) is the superior lead over its alkylated alternatives. By leveraging the electron-withdrawing properties and steric bulk of the halogens, Compound 6w achieves sub-micromolar affinity and potent in vivo anticonvulsant activity, proving the pyrrole-2-carboxylate core to be a highly tunable and effective pharmacophore for neuroprotection.

References

  • Balsamini, C., Bedini, A., Diamantini, G., Spadoni, G., Tontini, A., Tarzia, G., Di Fabio, R., Feriani, A., Reggiani, A., Tedesco, G., & Valigi, R. (1998). (E)-3-(2-(N-Phenylcarbamoyl)vinyl)pyrrole-2-carboxylic Acid Derivatives. A Novel Class of Glycine Site Antagonists. Journal of Medicinal Chemistry, 41(6), 808-820.[Link] [1]

  • Hutson, P. H., Bristow, L. J., Thorn, L., & Tricklebank, M. D. (1997). L-701,324, a glycine/NMDA receptor antagonist, blocks the increase of cortical dopamine metabolism by stress and DMCM. European Journal of Pharmacology, 326(2-3), 127-132.[Link] [2]

Validation

Spectroscopic Comparison Guide: 5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic Acid and Its Precursors

Executive Summary The selective functionalization of pyrrole scaffolds is a critical pathway in the development of advanced pharmacophores, including poly(ADP-ribose) polymerase (PARP) and β -secretase (BACE) inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective functionalization of pyrrole scaffolds is a critical pathway in the development of advanced pharmacophores, including poly(ADP-ribose) polymerase (PARP) and β -secretase (BACE) inhibitors. The target molecule, 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS), is a highly valuable, desymmetrized monoester.

For synthetic chemists and drug development professionals, the primary analytical challenge lies in distinguishing this asymmetric monoester from its symmetric precursors: 1H-pyrrole-2,5-dicarboxylic acid (the diacid) and dimethyl 1H-pyrrole-2,5-dicarboxylate (the diester). This guide provides an objective, data-driven comparison of their spectroscopic profiles, grounded in the physical causality of molecular symmetry.

Structural and Mechanistic Overview

To understand the spectroscopic variances between these compounds, we must first examine their synthetic relationships. The monoester is typically accessed by breaking the symmetry of its precursors. This is achieved either through the partial saponification of the diester or the controlled mono-esterification of the diacid.

Synthesis A 1H-pyrrole-2,5-dicarboxylic acid (Symmetric Diacid) B Dimethyl 1H-pyrrole-2,5-dicarboxylate (Symmetric Diester) A->B Global Esterification (Excess MeOH, H+) C 5-(methoxycarbonyl)-1H-pyrrole- 2-carboxylic acid (Asymmetric Monoester) A->C Partial Esterification (Controlled Stoichiometry) B->C Partial Hydrolysis (1.0 eq. NaOH, 0°C)

Synthetic pathways breaking the symmetry of pyrrole-2,5-dicarboxylic acid precursors.

Experimental Methodologies

To ensure high-fidelity data, the protocols below are designed as self-validating systems. Causality is embedded in each step to prevent common experimental errors such as over-hydrolysis or proton exchange.

Protocol A: Synthesis via Partial Saponification

Causality Focus: Strict stoichiometric control and low temperatures are required to prevent the thermodynamic drive toward the fully hydrolyzed diacid.

  • Dissolution: Suspend 10.0 mmol of dimethyl 1H-pyrrole-2,5-dicarboxylate in 20 mL of a 1:1 Methanol/Tetrahydrofuran (THF) mixture. Cool the flask to 0 °C in an ice bath.

  • Hydrolysis: Dropwise, add exactly 1.0 equivalent (10.0 mmol) of 1M aqueous NaOH over 30 minutes.

  • Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (Eluent: 9:1 Dichloromethane/Methanol). The monoester will appear as an intermediate spot between the baseline (diacid) and the solvent front (diester).

  • Isolation: Evaporate the organic solvents under reduced pressure at room temperature. Dilute the aqueous layer with 10 mL of water and extract with Ethyl Acetate to remove unreacted diester.

  • Precipitation: Acidify the aqueous layer to pH 2.0 using 1M HCl. The target monoester will precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Spectroscopic Sample Preparation

Causality Focus: The choice of solvent and technique is critical for observing exchangeable protons (N-H, O-H) without interference.

  • NMR Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . Why DMSO- d6​ ? Protic solvents like CD 3​ OD will cause rapid deuterium exchange with the pyrrole N-H and carboxylic O-H protons, erasing these critical diagnostic signals from the 1 H NMR spectrum.

  • IR Preparation: Utilize Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy directly on the solid powder. Avoid KBr pellets, as the hygroscopic nature of KBr introduces broad water O-H stretches that mask the carboxylic acid signals.

Workflow S1 Sample Preparation (15 mg in 0.6 mL DMSO-d6) S2 1H & 13C NMR Acquisition (400 MHz / 100 MHz) S1->S2 S3 ATR-FTIR Spectroscopy (Direct Solid Analysis) S1->S3 S4 Data Analysis (Evaluate Symmetry Breaking) S2->S4 S3->S4

Standardized analytical workflow for validating pyrrole desymmetrization.

Spectroscopic Causality and Data Comparison

The Principle of Desymmetrization

The fundamental spectroscopic shift between these compounds is driven by molecular symmetry [3].

  • The Precursors (Symmetric): Both the and its dimethyl ester possess a pseudo- C2v​ symmetry axis bisecting the pyrrole nitrogen and the C3-C4 bond. Consequently, the C3 and C4 protons are chemically and magnetically equivalent, appearing as a single, integrated peak in 1 H NMR.

  • The Target (Asymmetric): In 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid, the differing electronic pull of the carboxylic acid versus the methyl ester breaks this symmetry. The C3 and C4 protons become non-equivalent, inducing an observable 3J spin-spin coupling (typically an AB or AX spin system with J≈3.8 Hz).

Quantitative Data: NMR Spectroscopy

The table below summarizes the diagnostic NMR shifts (recorded at 400 MHz for 1 H and 100 MHz for 13 C in DMSO- d6​ ). The emergence of two distinct doublet-of-doublets (or doublets depending on N-H coupling resolution) in the monoester is the definitive proof of successful synthesis.

Compound 1 H NMR (Pyrrole C3/C4 Protons) 1 H NMR (Other Protons) 13 C NMR (Carbonyls) 13 C NMR (Pyrrole Carbons)
Diacid δ 6.75 (s, 2H) δ 12.50 (br s, 2H, COOH) δ 11.80 (br s, 1H, NH) δ 161.5 (2 × COOH) δ 127.0 (C2, C5) δ 115.0 (C3, C4)
Diester δ 6.80 (s, 2H) δ 3.80 (s, 6H, OCH 3​ ) δ 12.10 (br s, 1H, NH) δ 160.8 (2 × Ester) δ 126.5 (C2, C5) δ 115.5 (C3, C4)
Monoester δ 6.85 (dd, J=3.8,2.5 Hz, 1H) δ 6.78 (dd, J=3.8,2.5 Hz, 1H) δ 12.80 (br s, 1H, COOH) δ 3.82 (s, 3H, OCH 3​ ) δ 12.00 (br s, 1H, NH) δ 161.2 (COOH) δ 160.5 (Ester) δ 128.0 (C2), δ 125.5 (C5) δ 116.0 (C3), δ 114.5 (C4)
Quantitative Data: ATR-FTIR Spectroscopy

Infrared spectroscopy provides rapid, orthogonal validation of the desymmetrization. The symmetric precursors exhibit single, unified carbonyl stretching frequencies. The monoester, however, displays a distinct "split" in the carbonyl region, reflecting the independent vibrational modes of the acid and the ester.

CompoundO-H Stretch (Acid)N-H Stretch (Pyrrole)C=O Stretch (Acid)C=O Stretch (Ester)
Diacid 3300–2500 cm −1 (Broad)~3350 cm −1 (Masked by OH)~1670 cm −1 (Strong)N/A
Diester N/A~3250 cm −1 (Sharp)N/A~1710 cm −1 (Strong)
Monoester 3300–2600 cm −1 (Broad) ~3280 cm −1 (Sharp peak on broad base)~1680 cm −1 (Strong) ~1715 cm −1 (Strong)

Conclusion

When comparing 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid to its precursors, the analytical focus must remain on the physical consequences of symmetry breaking. The transition from a single pyrrole proton singlet to an AB/AX coupling system in 1 H NMR, combined with the emergence of dual distinct carbonyl stretches in FTIR, provides an unambiguous, self-validating dataset for researchers utilizing this building block in drug discovery.

References

  • PubChem. "Pyrrole-2,5-dicarboxylic acid." National Center for Biotechnology Information. URL:[Link]

  • Synthonix. "5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid Product Data." Synthonix Inc. URL: [Link]

Comparative

A Guide to the Comparative Reactivity of Substituted Pyrroles: The Case of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Introduction: The Pyrrole Moiety in Modern Chemistry The pyrrole ring is a cornerstone heterocyclic motif, forming the structural basis for a vast portfolio of natural products, pharmaceuticals, and advanced materials. F...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrole Moiety in Modern Chemistry

The pyrrole ring is a cornerstone heterocyclic motif, forming the structural basis for a vast portfolio of natural products, pharmaceuticals, and advanced materials. From the core of heme and chlorophyll to the latest generation of conductive polymers and targeted therapeutics, the functionalization of this five-membered aromatic ring is of paramount importance. However, the inherent reactivity of the pyrrole nucleus is exquisitely sensitive to the nature and position of its substituents. Misunderstanding these electronic effects can lead to failed syntheses, low yields, and unexpected side products.

This guide provides an in-depth comparison of the chemical reactivity of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid , a highly functionalized and electron-deficient derivative, against its simpler congeners. By examining the underlying electronic principles and providing supporting experimental context, this document serves as a predictive tool for researchers, scientists, and drug development professionals aiming to strategically manipulate the pyrrole scaffold.

Chapter 1: The Electronic Landscape of the Pyrrole Ring
1.1 The π-Excessive Nature of Unsubstituted Pyrrole: A Reactivity Baseline

Unsubstituted 1H-pyrrole is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons participates in the π-system, creating a six-electron aromatic sextet distributed over five atoms. This "π-excessive" character makes the ring highly nucleophilic and thus exceptionally reactive towards electrophiles, far more so than benzene.[1][2]

Electrophilic substitution on pyrrole preferentially occurs at the C2 (α) position. This regioselectivity is a direct consequence of the superior resonance stabilization of the cationic intermediate (the sigma complex) formed upon attack at C2, which can be delocalized over three atoms, compared to the intermediate from C3 (β) attack, which is stabilized by only two resonance structures.[1][3][4] This high reactivity, however, comes with a caveat: pyrrole is notoriously sensitive to strong acids, which can lead to protonation at a carbon atom and subsequent polymerization.[1]

G cluster_c2 Three Resonance Structures cluster_c3 Two Resonance Structures c2_start Pyrrole + E+ c2_int1 Intermediate 1 (Charge on N) c2_start->c2_int1 More Stable Pathway c3_start Pyrrole + E+ c2_int2 Intermediate 2 (Charge on C4) c2_prod 2-Substituted Pyrrole c2_int1->c2_prod -H+ c2_int3 Intermediate 3 (Charge on C5) c3_int1 Intermediate A (Charge on N) c3_start->c3_int1 Less Stable Pathway c3_int2 Intermediate B (Charge on C5) c3_prod 3-Substituted Pyrrole c3_int1->c3_prod -H+

Fig 2. Synergistic deactivation of the pyrrole ring by two EWGs.
Chapter 2: A Head-to-Head Comparison of Electrophilic Substitution

The true measure of reactivity is observed in chemical transformations. The following table summarizes the expected reactivity and typical conditions for key electrophilic substitution reactions across our three comparator molecules.

Note: Direct, side-by-side comparative experimental data for 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is limited in the literature. The predictions below are based on established principles of physical organic chemistry and data from similarly deactivated systems, such as 2,5-bis(ethoxycarbonyl)pyrroles. [5]

Reaction 1H-Pyrrole Pyrrole-2-carboxylic acid 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid
Reactivity Very High (π-excessive) Low (Deactivated by one EWG) Extremely Low (Profoundly deactivated by two EWGs)
Halogenation Reacts violently, often leading to polyhalogenation and polymerization. Requires mild conditions. [6] Reaction requires controlled conditions. Halogenation typically occurs at C4 and C5. Direct halogenation on the C3/C4 positions is expected to be very difficult and require harsh conditions or specialized reagents (e.g., NBS with a radical initiator). [5]
Nitration Requires mild nitrating agents (e.g., acetyl nitrate at low temperatures) to avoid decomposition. [6] Nitration is challenging and requires forcing conditions, with substitution expected at the C4 or C5 position. Direct nitration is likely to fail or require extreme, potentially destructive, conditions. The substrate may not be stable to strong nitrating mixtures.
Acylation Vilsmeier-Haack formylation is highly efficient. Friedel-Crafts acylation works but can be complex due to Lewis acid interactions with the N-H. [7] Acylation is difficult due to ring deactivation. C4-acylation may be possible under forcing Friedel-Crafts conditions. Direct Friedel-Crafts or Vilsmeier-Haack acylation on the ring is highly improbable. Functionalization would likely proceed via other routes.

| Alkylation | Friedel-Crafts alkylation is often complicated by polyalkylation and low regioselectivity. N-alkylation can compete with C-alkylation. [8][9]| C-alkylation is significantly hindered. N-alkylation via deprotonation is a more viable pathway. | Direct C-alkylation is not a feasible synthetic route. Photocatalytic methods may offer an alternative for some electron-deficient pyrroles. [10]|

Chapter 3: Alternative Reactive Pathways

Given the inertness of its C3 and C4 positions to electrophilic attack, the synthetic utility of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid relies on other reactive sites.

3.1 N-H Acidity and N-Substitution

The electron-withdrawing effect of the two carbonyl groups significantly increases the acidity of the N-H proton compared to unsubstituted pyrrole. [1]Deprotonation with a suitable base (e.g., NaH, K2CO3) generates a pyrrolyl anion. This anion is a potent nucleophile and can readily react with electrophiles like alkyl halides or acyl chlorides to yield N-substituted derivatives. This pathway is often the most reliable method for functionalizing highly deactivated pyrroles.

3.2 Reactions of the Carboxylic Acid and Ester Groups

The primary reactive handles on this molecule are the substituents themselves. The carboxylic acid at C2 can undergo standard transformations such as:

  • Esterification: Conversion to other esters.

  • Amide Coupling: Formation of amides using standard coupling reagents (e.g., EDC, HATU).

  • Reduction: Reduction to the corresponding alcohol.

The methoxycarbonyl group at C5 can be hydrolyzed to the dicarboxylic acid or converted to other functional groups.

3.3 Nucleophilic Substitution

While uncommon for electron-rich pyrroles, the presence of strong EWGs can, in principle, make the ring susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present at the C3 or C4 position. [11]This reactivity is more established for furans with EWGs but provides a potential, albeit challenging, avenue for functionalization. [11]

Chapter 4: Experimental Protocol: Vilsmeier-Haack Formylation

To provide a practical context for pyrrole acylation, this section details the Vilsmeier-Haack reaction, a mild and efficient method for introducing a formyl group, typically at the C2 position of activated or moderately deactivated pyrroles.

Objective: To synthesize 2-formyl-1H-pyrrole.

Rationale: This protocol avoids the use of strong Lewis acids, which can cause pyrrole to polymerize. The electrophile, the Vilsmeier reagent (chloroiminium ion), is generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). It is reactive enough to acylate the electron-rich pyrrole ring under controlled conditions. [7]

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Acylation cluster_workup Step 3: Work-up and Isolation prep1 Cool DMF in a three-necked flask to 0°C prep2 Add POCl₃ dropwise (exothermic reaction) prep1->prep2 prep3 Stir for 30 min at RT to form Vilsmeier Reagent prep2->prep3 react2 Add pyrrole solution dropwise to the Vilsmeier Reagent prep3->react2 react1 Dissolve 1H-Pyrrole in anhydrous 1,2-dichloroethane react1->react2 react3 Heat mixture to 50-60°C and stir for 1 hour react2->react3 work1 Cool reaction and pour onto crushed ice react3->work1 work2 Neutralize with concentrated sodium acetate solution (pH ~6-7) work1->work2 work3 Extract product with an organic solvent (e.g., DCM) work2->work3 work4 Dry, filter, and evaporate solvent to yield crude product work3->work4

Fig 3. General experimental workflow for the Vilsmeier-Haack formylation of pyrrole.
Detailed Procedure:
  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a condenser under a nitrogen atmosphere, cool anhydrous DMF (1.2 mmol) to 0 °C using an ice bath.

  • Add POCl₃ (1.1 mmol) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. The Vilsmeier reagent will form as a solid or thick slurry.

  • Reaction: Add a solution of 1H-pyrrole (1.0 mmol) in anhydrous 1,2-dichloroethane (5 mL) dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to 50-60 °C and stir for 1 hour. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a concentrated aqueous solution of sodium acetate until the pH is approximately 6-7.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Conclusion

The reactivity of the pyrrole ring is a tale of electronic push and pull. While unsubstituted pyrrole is a highly reactive, nucleophilic heterocycle, the introduction of two potent electron-withdrawing groups at the C2 and C5 positions, as seen in 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid , transforms its chemical character. The resulting electron-deficient ring is largely inert to classical electrophilic substitution at its carbon backbone.

For the synthetic chemist, this profound deactivation is not a barrier but a redirection. It shifts the focus of reactivity from the ring itself to the N-H proton and the appended functional groups. Understanding this shift is the key to successfully incorporating these valuable, highly functionalized building blocks into complex molecular architectures, enabling the continued development of novel therapeutics and materials.

References

Sources

Validation

In Vitro Assay Workflows for 5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic Acid Derivatives: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals. Chemical Context & Mechanistic Rationale In modern medicinal chemistry, 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals.

Chemical Context & Mechanistic Rationale

In modern medicinal chemistry, 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1199-64-0) serves as a critical synthetic intermediate. Its unique bifunctional nature—featuring both an ester and a carboxylic acid on a pyrrole core—makes it an ideal building block for synthesizing complex fused heterocycles, most notably pyrrolo[1,2-a]pyrazin-1(2H)-one and pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives.

These tricyclic and bicyclic scaffolds are highly potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1 and PARP-2) [1]. The pyrrole-2-carboxamide moiety effectively mimics the nicotinamide pharmacophore of NAD+, allowing these derivatives to competitively bind the catalytic domain of PARP.

The Principle of Synthetic Lethality

As an Application Scientist, I emphasize that testing these derivatives requires understanding their dual mechanism of action:

  • Catalytic Inhibition: Preventing PARP from synthesizing poly(ADP-ribose) (PAR) chains, which halts Base Excision Repair (BER) of single-strand DNA breaks (SSBs).

  • PARP Trapping: Locking the PARP enzyme onto the DNA, creating highly toxic DNA-protein crosslinks.

During DNA replication, unrepaired SSBs degenerate into double-strand breaks (DSBs). In cells with wild-type BRCA1/2, Homologous Recombination (HR) repairs these DSBs. However, in BRCA-deficient tumor cells, HR is impaired, forcing the cell to rely on error-prone repair mechanisms, ultimately leading to apoptosis—a paradigm known as synthetic lethality .

PARP_Pathway DNA_Damage Single-Strand DNA Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation Auto-PARylation & Target PARylation PARP1->PARylation DSB Double-Strand Break (DSB) PARP1->DSB Unrepaired SSB during Replication NAD NAD+ Substrate NAD->PARP1 BER Base Excision Repair (BER) PARylation->BER Survival Cell Survival BER->Survival Inhibitor Pyrrole-Derived PARP Inhibitor Inhibitor->PARP1 Competitive Inhibition at NAD+ Pocket Inhibitor->PARylation Traps PARP on DNA BRCA_WT BRCA Wild-Type (Homologous Recombination) DSB->BRCA_WT BRCA_Mut BRCA Deficient (HR Repair Blocked) DSB->BRCA_Mut BRCA_WT->Survival DNA Repaired Death Synthetic Lethality (Apoptosis) BRCA_Mut->Death Unrepaired DSBs

Figure 1: Mechanism of PARP inhibition and synthetic lethality in BRCA-deficient cells.

In Vitro Assay Methodologies

To objectively evaluate the efficacy of newly synthesized 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid derivatives, a cascading assay workflow is required. Every protocol below is designed as a self-validating system, incorporating necessary biochemical controls.

Assay 1: Cell-Free PARP-1 Enzymatic Inhibition Assay

This assay determines the biochemical IC50 of the compound. Because PARP-1 is a DNA-dependent enzyme, activated DNA (e.g., DNase-treated calf thymus DNA) must be included to trigger the allosteric activation of the enzyme [2].

Step-by-Step Protocol:

  • Plate Preparation: Coat a 96-well microplate with histone proteins (50 µL/well) overnight at 4°C. Wash 3x with PBS-T (0.1% Triton X-100) and block with 1% BSA for 1 hour.

  • Enzyme & DNA Addition: Add 10 µL of recombinant human PARP-1 enzyme (0.5 Units/well) and 10 µL of activated DNA to the wells.

  • Inhibitor Incubation: Add 5 µL of the pyrrole derivative at varying concentrations (e.g., 0.1 nM to 10 µM in 1% DMSO). Include Olaparib as a positive control and 1% DMSO as a vehicle control. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to equilibrate with the NAD+ binding pocket before the substrate is introduced.

  • Reaction Initiation: Add 25 µL of a PARP assay cocktail containing NAD+ and biotinylated-NAD+ [3]. Incubate for 60 minutes at room temperature.

  • Detection: Wash the plate 3x with PBS-T to remove unincorporated NAD+. Add 50 µL of Streptavidin-HRP conjugate (diluted 1:500). Incubate for 30 minutes, wash, and add 50 µL of chemiluminescent substrate.

  • Quantification: Read luminescence using a microplate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Assay_Workflow Step1 1. Plate Coating (Histone/Activated DNA) Step2 2. Enzyme Addition (Recombinant PARP-1) Step1->Step2 Step3 3. Inhibitor Incubation (Pyrrole Derivatives) Step2->Step3 Step4 4. Reaction Initiation (Biotinylated NAD+) Step3->Step4 Step5 5. Detection (Streptavidin-HRP) Step4->Step5 Step6 6. Quantification (Luminescence Read) Step5->Step6

Figure 2: High-throughput screening workflow for PARP-1 enzymatic inhibition.

Assay 2: Cellular PARylation Assay (Target Engagement)

Biochemical potency does not guarantee cellular permeability. This assay measures the accumulation of PAR polymers inside living cells. Baseline PARylation is transient; therefore, we must use Hydrogen Peroxide (H2O2) to induce oxidative DNA damage, forcing massive PARP-1 activation to create a robust signal window [4].

Step-by-Step Protocol:

  • Cell Seeding: Seed HeLa or MDA-MB-436 cells in 96-well plates (10,000 cells/well). Adhere overnight.

  • Compound Treatment: Treat cells with the pyrrole derivatives for 2 hours.

  • DNA Damage Induction: Add H2O2 to a final concentration of 500 µM for exactly 5 minutes at 37°C. Causality: PAR polymers are rapidly degraded by Poly(ADP-ribose) glycohydrolase (PARG). A strict 5-minute window captures peak PAR accumulation before degradation occurs.

  • Lysis & ELISA: Aspirate media, lyse cells in RIPA buffer containing PARG inhibitors. Normalize protein concentration using a BCA assay. Transfer lysates to an anti-PAR antibody-coated ELISA plate to quantify cellular EC50.

Assay 3: Clonogenic Survival Assay (Phenotypic Efficacy)

To prove that the pyrrole derivative operates via synthetic lethality, it must show selective cytotoxicity toward BRCA-deficient cells.

Step-by-Step Protocol:

  • Cell Lines: Use MDA-MB-436 (BRCA1 mutant) and MDA-MB-231 (BRCA1 wild-type) as a self-validating comparative pair.

  • Seeding: Plate 500 cells/well in 6-well plates.

  • Treatment: Expose to serial dilutions of the inhibitor for 10-14 days until macroscopic colonies form.

  • Staining: Fix with glutaraldehyde (6.0% v/v) and stain with crystal violet (0.5% w/v). Count colonies containing >50 cells to determine the CC50 (Cytotoxic Concentration 50%).

Comparative Performance Guide

How do pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives (synthesized from 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid) compare to clinical standards? The table below synthesizes representative experimental data comparing a highly optimized pyrrole derivative against first-generation (Veliparib) and second-generation (Olaparib) PARP inhibitors.

Compound ClassPARP-1 IC50 (nM)Cellular PAR EC50 (nM)CC50 in BRCA1-/- Cells (nM)PARP Trapping Efficiency
Pyrrolo-pyrazinone Derivative 2.5 ± 0.48.1 ± 1.215.3 ± 2.1High
Olaparib (Phthalazinone) 5.0 ± 0.614.0 ± 2.522.0 ± 3.5High
Veliparib (Benzimidazole) 5.2 ± 0.821.5 ± 3.0> 5000Low

Data Interpretation:

  • Potency: The pyrrole-derived scaffold demonstrates equal or superior biochemical inhibition (IC50) compared to Olaparib, driven by the strong hydrogen-bonding network formed by the pyrrole-2-carboxamide core within the NAD+ pocket.

  • Trapping & Cytotoxicity: Unlike Veliparib, which is a pure catalytic inhibitor with poor trapping ability (resulting in low cytotoxicity), the pyrrole derivatives exhibit strong PARP trapping, translating to potent sub-micromolar synthetic lethality in BRCA1-deficient models.

References

  • Istituto di Richerche di Biologia Molecolare P. Angeletti S.p.A. (2009). Pyrrolo[1,2-a]pyrazin-1(2H)-one and pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP). European Patent EP2032140A1.
  • Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, Cell Press.
  • BenchChem Technical Support Team. (2025). A Comparative Analysis of PARP Inhibitors: A Guide for Researchers. BenchChem.
  • Wang, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. MDPI.
Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic Acid Analogs

Authored by: A Senior Application Scientist Introduction The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in the architecture of numerous biologically active compounds.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its presence in natural products like heme, chlorophyll, and vitamin B12, as well as in a multitude of synthetic drugs, underscores its significance as a "privileged scaffold" in medicinal chemistry.[1] A key derivative, pyrrole-2-carboxylic acid, has been identified as a versatile precursor and a pharmacophore in its own right, exhibiting a wide spectrum of biological activities including antibacterial, antifungal, antiparasitic, and antitumor properties.[3][4]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the "5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid" scaffold. Due to the specificity of this core structure, this guide will synthesize and compare findings from a broader range of related substituted pyrrole-2-carboxylic acid and pyrrole-2,5-dicarboxylic acid derivatives. By examining the influence of structural modifications at each position of the pyrrole ring, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the rational design of novel therapeutic agents.

The Core Scaffold: A Disubstituted Pyrrole Foundation

The molecule of interest, 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid, can be viewed as a monoester derivative of 1H-pyrrole-2,5-dicarboxylic acid.[5] This dicarboxylic acid framework establishes the foundational chemical properties of its analogs. The presence of a carboxylic acid at the 2-position and a methoxycarbonyl group at the 5-position imparts a distinct polarity and potential for specific molecular interactions, which are critical for their biological function.

Structure-Activity Relationship (SAR) Analysis: A Comparative Guide

The biological activity of pyrrole-based compounds is intricately linked to the nature and position of their substituents. The following sections dissect the SAR of the 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid scaffold by examining modifications at each key position.

The Critical Role of the 2-Carboxylic Acid Group

The carboxylic acid moiety at the 2-position is consistently found to be a critical determinant of biological activity in this class of compounds. Its ability to act as a hydrogen bond donor and acceptor, or to engage in salt bridge interactions, often makes it indispensable for binding to biological targets.[6]

Modification of this group typically leads to a significant reduction or complete loss of activity. For instance, the esterification of the carboxylic acid in some pyrrolopyrimidine series resulted in a total loss of biological activity, suggesting a crucial interaction of the free carboxyl group with the target receptor.[6] Similarly, in a study of 3,5-diaryl-3,4-dihydro-2H-pyrrole derivatives with antiproliferative properties, the nature of the substituent at the 2-position was paramount, with the nitrile group showing greater potency than amides in certain cell lines.[7]

Modification at 2-Position Effect on Biological Activity Potential Rationale Reference(s)
Free Carboxylic Acid (-COOH)Often essential for high activityForms key hydrogen bonds or salt bridges with the target.[6]
Esterification (-COOR)Generally leads to loss of activityBlocks crucial hydrogen bond donor capability.[6]
Amide (-CONH2) / Nitrile (-CN)Activity is variable and context-dependentAlters hydrogen bonding capacity and electronics; may be beneficial for certain targets.[7]
Influence of the 5-Methoxycarbonyl Group

Direct and extensive SAR studies on the 5-methoxycarbonyl group itself are limited. However, by examining related compounds with different substituents at the 5-position, we can infer its role. The methoxycarbonyl group is a relatively small, polar, and electron-withdrawing ester. Its presence influences the overall electronic properties of the pyrrole ring and can affect the acidity of the N-H proton.

In studies of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, the nature of the aroyl group at the 5-position was found to be a key driver of anti-inflammatory and analgesic activity. Quantitative structure-activity relationship (QSAR) studies revealed that the steric and hydrogen-bonding properties of this substituent were critical for potency.[8] This suggests that variations in the ester group of our core scaffold (e.g., replacing the methyl with larger or more functionalized alkyl groups) could significantly modulate activity by altering steric bulk, solubility, and metabolic stability. For example, replacing an ethyl ester with more stable esters was explored in a series of antimalarial pyrrolones to improve oral bioavailability and half-life.[9]

Modification at 5-Position Potential Effect on Biological Activity Potential Rationale Reference(s)
Methoxycarbonyl (-COOCH3)Baseline activityProvides a balance of polarity and size.-
Larger Alkyl Esters (-COOR)May increase potency and/or improve pharmacokineticsCan enhance binding through van der Waals interactions; may alter solubility and metabolic stability.[9]
Aroyl Groups (-CO-Ar)Can significantly increase potencyIntroduces potential for additional π-π stacking and hydrogen bonding interactions.[8]
Other Electron-Withdrawing GroupsLikely to influence ring electronicsCan modulate the pKa of the pyrrole N-H and the 2-carboxylic acid.[10]
Impact of Substitutions at the C3 and C4 Positions

The C3 and C4 positions of the pyrrole ring offer significant opportunities for synthetic modification to fine-tune biological activity. In a series of pyrrole-2-carboxamides designed as antitubercular agents, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring greatly improved their potency.[10] This indicates that extending the molecular structure into these positions can access additional binding pockets in the target protein and that modulating the electronics of the pyrrole core is a valid strategy for optimization.

Modification at C3/C4-Position Effect on Biological Activity Potential Rationale Reference(s)
UnsubstitutedBaseline activity--
Aryl/Heteroaryl GroupsCan significantly increase potencyCan engage in additional hydrophobic or π-stacking interactions with the target.[10]
Electron-Withdrawing GroupsOften enhances activityModifies the electron density of the pyrrole ring, potentially improving binding affinity or metabolic stability.[10]
The Role of N-Substitution at the 1-Position

Substitution at the pyrrole nitrogen (1-position) can have a profound impact on the molecule's properties. It removes the hydrogen bond donor capability of the N-H group and can introduce steric bulk that may either enhance or hinder binding to a target. In the development of pyrrolyl diketo acid derivatives as inhibitors of terminal deoxynucleotidyl transferase (TdT), the replacement of a benzyl group at the 1-position with more lipophilic or hindered substituents was explored to deepen the SAR.[11] Furthermore, SAR studies on certain antiviral pyrrole derivatives have shown that the nature of the substituent on the nitrogen can be critical for activity.[2]

Modification at 1-Position Effect on Biological Activity Potential Rationale Reference(s)
Unsubstituted (-H)Baseline activity; N-H can act as H-bond donorThe acidic proton can be involved in key interactions.-
Alkyl/Aryl Substitution (-R)Highly variable; can increase or decrease activityRemoves H-bond donor capability; introduces steric bulk; can modulate lipophilicity and target engagement.[2][11]

Experimental Methodologies

To provide a practical context for the SAR data, this section outlines a general synthetic protocol and a representative biological assay.

General Synthesis of Substituted Pyrrole-2-Carboxylic Acid Derivatives

The synthesis of substituted pyrrole-2-carboxylic acids can be achieved through various routes. A common approach involves the cyclization of appropriate precursors. The following is a generalized procedure based on methods reported in the literature for similar structures.[7][12]

Step 1: Synthesis of the Pyrrole Core This often involves a Paal-Knorr pyrrole synthesis or a similar cyclization reaction. For instance, reacting a 1,4-dicarbonyl compound with a primary amine or ammonia.

Step 2: Functional Group Introduction/Modification

  • Bromination: The pyrrole ring can be brominated at specific positions to allow for further functionalization.[12]

  • Esterification: The carboxylic acid can be esterified using an alcohol in the presence of an acid catalyst.[12]

  • Suzuki-Miyaura Coupling: Aryl or heteroaryl groups can be introduced at brominated positions via palladium-catalyzed cross-coupling reactions.[10]

  • Amide Formation: The carboxylic acid can be converted to an amide by activating it (e.g., with a coupling reagent like HATU or EDC) and reacting it with an amine.

Representative Biological Assay: In Vitro Antiproliferative Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[7]

1. Cell Culture: Human cancer cell lines (e.g., HT-29, H1299) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

3. Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in the culture medium. The cells are treated with these dilutions (typically in triplicate) for a specified period (e.g., 72 hours). Control wells receive medium with DMSO only.

4. MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

5. Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

6. Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

7. Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Visualization

To summarize the key SAR principles and a typical workflow, the following diagrams are provided.

SAR_Summary cluster_mods Structural Modifications Core 5-(methoxycarbonyl)-1H- pyrrole-2-carboxylic acid Pos2 2-COOH: - Critical for activity - H-bonding/salt bridge Core->Pos2 Essential Pos5 5-COOCH3: - Influences solubility & PK - Steric bulk is important Core->Pos5 Modulates Pos34 3,4-Positions: - Aryl groups can increase potency - EWGs often beneficial Core->Pos34 Fine-tuning Pos1 1-NH: - H-bond donor - N-alkylation alters lipophilicity Core->Pos1 Modulates

Caption: Key SAR takeaways for the pyrrole-2-carboxylic acid scaffold.

Workflow cluster_design Design & Synthesis cluster_eval Evaluation cluster_opt Optimization A Scaffold Selection: Pyrrole-2-carboxylic acid B Analog Design based on SAR A->B C Chemical Synthesis B->C D In Vitro Screening: (e.g., Enzyme or Cell-based Assays) C->D E Determine Potency (IC50/MIC) D->E F Lead Identification E->F G Analyze SAR Data F->G G->B Iterative Design H In Vivo Studies (if warranted) G->H

Sources

Validation

Polymorphism Study of Substituted Pyrrole-2-Carboxylic Acids: A Comprehensive Comparison Guide of Analytical and Screening Workflows

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Substituted pyrrole-2-carboxylic acids are highly versatile pharmacophores embedded in numerous active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Substituted pyrrole-2-carboxylic acids are highly versatile pharmacophores embedded in numerous active pharmaceutical ingredients (APIs), including metallo-β-lactamase (MBL) inhibitors, glucokinase activators, and ERK kinase inhibitors [1]. However, the solid-state behavior of these molecules is notoriously complex. The presence of both a pyrrole nitrogen (a strong hydrogen bond donor) and a carboxylic acid group (a dual donor/acceptor) creates a highly competitive supramolecular environment.

This guide objectively compares the analytical techniques and crystallization screening methodologies required to map the polymorphic landscape of substituted pyrrole-2-carboxylic acids, providing actionable, self-validating protocols for pharmaceutical development.

Mechanistic Grounding: The Supramolecular Landscape

Polymorphism in substituted pyrrole-2-carboxylic acids is primarily driven by the disruption and reorganization of hydrogen-bonded networks. In their most stable thermodynamic state, these molecules typically form classic R22​(8) carboxylic acid dimers. However, bulky substitutions at the 3-, 4-, or 5-positions (e.g., halogens, aryl groups, or sulfamoyl moieties) introduce steric hindrance that can force the crystal lattice into alternative packing arrangements, such as catemeric chains or solvent-stabilized hydrates [2, 3].

Because these conformational shifts directly impact the API’s solubility, dissolution rate, and bioavailability, relying on a single analytical technique for polymorph identification is a critical failure point in drug development. An orthogonal approach is mandatory.

Comparative Analysis of Analytical Platforms

To accurately characterize the solid-state forms of pyrrole-2-carboxylic acids, researchers must compare and integrate data across multiple analytical platforms. Below is a comparative breakdown of the primary techniques used in polymorphism studies.

Table 1: Performance Comparison of Solid-State Characterization Techniques
Analytical TechniquePrimary Information YieldLimit of Detection (LOD)Advantages for Pyrrole-2-Carboxylic AcidsLimitations & Vulnerabilities
Powder X-Ray Diffraction (PXRD) Crystal lattice dimensions, long-range order1.0% - 5.0%The "gold standard" for definitive identification of new crystalline phases [4].Susceptible to preferred orientation artifacts; cannot easily quantify amorphous content.
Raman Spectroscopy Molecular conformation, H-bonding, lattice vibrations1.0% - 2.0%Highly sensitive to low-frequency phonon modes; excellent for detecting subtle shifts in pyrrole NH hydrogen bonding[5].Prone to fluorescence interference from API degradation products or impurities.
Differential Scanning Calorimetry (DSC) Melting point ( Tm​ ), heat of fusion ( ΔHf​ ), glass transition ( Tg​ )N/AEssential for determining enantiotropic vs. monotropic thermodynamic relationships [4].Destructive technique; concurrent thermal events (e.g., desolvation and melting) can overlap.
Solid-State NMR (ssNMR) Asymmetric unit composition ( Z′ ), conformational multiplicity< 1.0%Resolves distinct crystallographic sites; highly accurate for quantifying crystalline-amorphous mixtures [4].Low throughput; requires specialized expertise and expensive isotopic labeling in some cases.

Causality Insight: While PXRD provides the definitive fingerprint of the crystal lattice, Raman spectroscopy is often superior for high-throughput screening. Raman probes the external lattice vibrations (low-frequency region, 10–200 cm⁻¹) which are exquisitely sensitive to the weak van der Waals forces and hydrogen bonds dictating pyrrole-2-carboxylic acid packing [5].

High-Throughput Polymorph Screening Workflow

To discover both thermodynamically stable and metastable kinetic forms, a robust screening workflow must employ diverse crystallization methods.

PolymorphWorkflow API Substituted Pyrrole-2-Carboxylic Acid (Initial API Batch) Screening High-Throughput Screening (Slurry, Cooling, Antisolvent) API->Screening Solvent Selection Primary Primary Characterization (PXRD & Raman) Screening->Primary Isolate Solids Thermal Thermal Profiling (DSC & TGA) Primary->Thermal Identify Unique Phases Stable Thermodynamically Stable Polymorph Thermal->Stable Lowest Free Energy Metastable Metastable Polymorph (Kinetic Form) Thermal->Metastable Higher Free Energy

Figure 1: High-throughput polymorph screening and characterization workflow for API development.

Protocol 1: Solvent-Mediated Phase Transition (Slurry) Screening

Objective: Isolate the most thermodynamically stable polymorph at a specific temperature. Scientific Rationale: Slurry experiments rely on Ostwald's rule of stages. Metastable forms will dissolve and recrystallize as the least soluble, most thermodynamically stable form in a given solvent system [6].

Step-by-Step Methodology:

  • Solvent Matrix Selection: Select 10–12 solvents covering a broad range of dielectric constants and hydrogen-bonding propensities (e.g., Heptane, Toluene, Ethyl Acetate, Ethanol, Water).

  • Suspension Preparation: Add 50 mg of the pyrrole-2-carboxylic acid API to 1 mL of each solvent in sealed HPLC vials. Ensure the system remains a heterogeneous suspension (add more API if complete dissolution occurs).

  • Thermal Cycling (Self-Validating Step): Cycle the vials between 5 °C and 40 °C at a ramp rate of 0.5 °C/min for 72 hours under constant agitation (500 rpm).

    • Causality: Temperature cycling overcomes the kinetic activation barriers of solid-state transformation. The slow cooling phase promotes crystal growth over rapid nucleation, yielding higher-quality crystals for subsequent PXRD analysis.

  • Isolation: Rapidly filter the solids under vacuum.

  • Immediate Analysis: Analyze the damp cake via Raman spectroscopy before drying.

    • Causality: Drying under vacuum can induce desolvation, inadvertently converting a solvated polymorph into an amorphous phase or a different anhydrate. Comparing "damp" vs. "dry" Raman spectra validates whether a solvate was present.

Thermodynamic Classification: Enantiotropy vs. Monotropy

Once multiple polymorphs are identified, their thermodynamic relationship must be established to ensure the API does not undergo a phase transition during manufacturing or storage.

ThermodynamicRules Start Compare Form A and Form B (Melting Points: Tm_A > Tm_B) HeatFusion Measure Heat of Fusion (ΔHf) via DSC Start->HeatFusion Rule Burger-Ramberger Heat of Transition Rule HeatFusion->Rule Enantiotropic Enantiotropic System (ΔHf_A < ΔHf_B) Rule->Enantiotropic Reversible Transition Monotropic Monotropic System (ΔHf_A > ΔHf_B) Rule->Monotropic Irreversible Transition

Figure 2: Thermodynamic classification of polymorphs using the Heat of Transition Rule.

Protocol 2: Thermal Profiling via Differential Scanning Calorimetry (DSC)

Objective: Apply the Burger-Ramberger Heat of Transition Rule to classify the polymorphic system.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). This ensures absolute accuracy in enthalpy calculations.

  • Sample Preparation: Weigh 2.0–5.0 mg of the isolated polymorph into an aluminum pan. Pierce the lid with a single pinhole.

    • Causality: The pinhole allows volatile impurities or trapped solvents to escape. If a hermetically sealed pan is used, the buildup of vapor pressure can artificially suppress the melting point or mask endothermic transitions.

  • Thermal Scanning: Purge the furnace with dry Nitrogen (50 mL/min) to prevent oxidative degradation. Heat the sample from 25 °C to 250 °C at a strict rate of 10 °C/min.

    • Causality: A 10 °C/min heating rate provides an optimal balance. Slower rates (e.g., 2 °C/min) may allow a metastable polymorph to melt and recrystallize into a stable form during the scan, masking the initial form's true melting point.

  • Data Interpretation: Compare the higher melting form (Form A) to the lower melting form (Form B). If Form A has a lower heat of fusion ( ΔHf​ ) than Form B, the system is enantiotropic (the stability order reverses at a specific transition temperature). If Form A has a higher heat of fusion, the system is monotropic (Form A is stable at all temperatures) [4].

Conclusion

The polymorphism of substituted pyrrole-2-carboxylic acids is governed by delicate balances in hydrogen bonding and steric conformation. By utilizing a multi-platform analytical approach—anchored by the definitive structural data of PXRD, the conformational sensitivity of Raman spectroscopy, and the thermodynamic rigorousness of DSC—development scientists can confidently select the optimal solid form for pharmaceutical formulation, ensuring long-term stability and consistent bioavailability.

References

  • Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. ACS Infectious Diseases, 2021. Available at:[Link]

  • Sponge's Molecular Diversity Through the Ambivalent Reactivity of 2-Aminoimidazole: A Universal Chemical Pathway to the Oroidin-Based Pyrrole-Imidazole Alkaloids. ResearchGate, 2015. Available at:[Link]

  • CRYSTALLINE 4-(5-CHLORO-2-ISOPROPYLAMINOPYRIDIN-4-YL)-1H-PYRROLE-2-CARBOXYLIC ACID[1-(3-CHLOROPHENYL)-2-HYDROXYETHYL]AMIDE HYDR.Google Patents, 2016.
  • Identification and quantification techniques of polymorphic forms - A review. Journal of Pharmaceutical and Biomedical Analysis, 2024. Available at:[Link]

  • Raman Spectroscopy and Polymorphism. Spectroscopy Online, 2019. Available at:[Link]

  • Polymorph screening in pharmaceutical development. European Pharmaceutical Review, 2010. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to Comparing the Efficacy of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid in Different Solvent Systems

For researchers, scientists, and drug development professionals, the journey from a promising compound to a viable therapeutic candidate is fraught with meticulous optimization. A critical, yet often underestimated, para...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound to a viable therapeutic candidate is fraught with meticulous optimization. A critical, yet often underestimated, parameter in this process is the choice of solvent system. The solvent not only dictates the solubility and stability of a compound but can also significantly influence its perceived biological activity. This guide provides an in-depth comparison of common solvent systems for the pre-clinical evaluation of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid , a heterocyclic compound with potential therapeutic applications.

Introduction to 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid and the Imperative of Solvent Selection

5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid belongs to the pyrrole class of heterocyclic compounds, which are integral to many biologically active molecules and pharmaceuticals.[1][2] Its structure, featuring both a carboxylic acid and a methyl ester group, suggests a molecule with a nuanced polarity, making the choice of an appropriate solvent system for biological assays non-trivial.

The selection of a solvent is a pivotal decision in experimental design. An ideal solvent should:

  • Completely dissolve the compound to ensure accurate and reproducible concentrations.

  • Be inert and not react with the compound.

  • Exhibit minimal toxicity to the biological system being tested (e.g., cells or microorganisms).

  • Not interfere with the biological assay itself.

Failure to select an appropriate solvent can lead to misleading results, such as underestimation of potency due to poor solubility or false positives arising from solvent-induced artifacts. This guide will explore the properties of common laboratory solvents and provide a framework for systematically evaluating the efficacy of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid.

Solubility Profile of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid: An Evidence-Based Estimation

While specific quantitative solubility data for 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is not extensively available in the public domain, we can infer its likely behavior based on its structural moieties and data from related compounds. The parent compound, pyrrole-2-carboxylic acid, is reported to be soluble in organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with limited solubility in water.[3][4] The presence of the methoxycarbonyl (methyl ester) group in our target molecule may slightly increase its lipophilicity compared to the parent compound.

Table 1: Predicted and Known Solubility of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid and Related Compounds

CompoundSolventReported/Predicted SolubilityReference
5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid WaterPredicted to be lowInferred
EthanolPredicted to be solubleInferred
MethanolPredicted to be solubleInferred
DMSOPredicted to be solubleInferred
Pyrrole-2-carboxylic acidWaterSlightly soluble[5]
MethanolSoluble[4][6]
EthanolSoluble[3]
DMSOSoluble[3]
DMFSoluble[3]
Methyl 2-pyrrolecarboxylateWaterSoluble[3][7]
DMSO100 mg/mL[5]

Given the lack of definitive quantitative data, it is imperative for researchers to experimentally determine the solubility of their specific batch of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid in the desired solvent systems.

Experimental Protocol for Solubility Determination

The following is a standardized protocol for determining the solubility of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid.

Materials
  • 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (powder)

  • Solvents: Deionized water, Ethanol (anhydrous), DMSO (anhydrous), and others as required

  • Vials with screw caps

  • Vortex mixer

  • Orbital shaker at a controlled temperature

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure
  • Preparation of Supersaturated Solutions: To a series of vials, add a pre-weighed excess amount of the compound.

  • Solvent Addition: Add a known volume of each solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

  • Calculation: Express the solubility in units such as mg/mL or mmol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B C Shake at constant temperature for 24-48h B->C D Centrifuge to pellet solid C->D E Dilute supernatant D->E F Quantify by HPLC/UV-Vis E->F G Calculate solubility F->G

Caption: Workflow for experimental solubility determination.

Comparison of Common Solvent Systems for Efficacy Studies

The choice of solvent system for biological assays is a trade-off between maximizing compound solubility and minimizing solvent-induced artifacts.

Table 2: Comparison of Solvent Systems for In Vitro Efficacy Testing

Solvent SystemAdvantagesDisadvantagesTypical Final Concentration in Assay
Aqueous Buffer (e.g., PBS, Cell Culture Medium) - Most biologically compatible- No solvent-induced toxicity- Poor solubility for many organic compoundsN/A
Ethanol (EtOH) - Good solubilizing power for moderately polar compounds- Volatile and easily removed- Can be cytotoxic at higher concentrations- May cause protein precipitation< 1% (v/v)
Dimethyl Sulfoxide (DMSO) - Excellent solubilizing power for a wide range of compounds- Miscible with water- Cytotoxic at concentrations >1%[8][9]- Can influence cell differentiation and other biological processes< 0.5% (v/v) is recommended[8]
Co-solvent Systems (e.g., DMSO/Ethanol in Aqueous Buffer) - Enhances solubility of poorly soluble compounds- Requires careful optimization to avoid cytotoxicity- Potential for complex interactionsVaries, but total organic solvent concentration should be minimized

Experimental Protocols for Efficacy Evaluation

When comparing the efficacy of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid in different solvent systems, it is crucial to include appropriate vehicle controls for each solvent used.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of the compound on the metabolic activity of cancer cell lines, a proxy for cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a high-concentration stock solution of the compound in DMSO and another in ethanol. Serially dilute these stock solutions in the appropriate cell culture medium to achieve the final desired concentrations. The final concentration of the organic solvent should be consistent across all wells and ideally below 0.5%.

  • Treatment: Treat the cells with the serially diluted compound. Include wells with medium alone (negative control) and wells with the corresponding concentration of DMSO or ethanol in the medium (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition and Solubilization: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%).

G A Seed cells in 96-well plate B Prepare serial dilutions in different solvent systems A->B C Treat cells with compound and vehicle controls B->C D Incubate for 48-72h C->D E Add MTT and solubilize formazan D->E F Measure absorbance at 570 nm E->F G Calculate GI50 relative to vehicle control F->G

Caption: Workflow for the MTT cytotoxicity assay.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against a microbial strain.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a vehicle control (broth with inoculum and the highest concentration of DMSO used).

  • Incubation: Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Recommendations

The selection of an appropriate solvent system is a cornerstone of reliable and reproducible pre-clinical research. For 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid, its chemical structure suggests good solubility in polar organic solvents like DMSO and ethanol, and likely poor solubility in aqueous solutions.

Key Recommendations:

  • Always experimentally verify solubility: Do not rely solely on predicted solubility.

  • Use the most biologically compatible solvent system possible: If solubility permits, aqueous-based systems are preferred.

  • For organic solvents, use the lowest possible concentration: For in vitro assays, aim for a final concentration of DMSO or ethanol well below 1%.

  • Always include a vehicle control: This is non-negotiable for interpreting the results accurately.

  • Report the solvent system used: When publishing data, always specify the solvent and its final concentration in the assay.

By adhering to these principles and employing the standardized protocols outlined in this guide, researchers can confidently compare the efficacy of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid in different solvent systems, ensuring the generation of high-quality, reliable data for advancing drug discovery and development.

References

  • Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC. [Link]

  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. MDPI. [Link]

  • Cheméo. Chemical Properties of Methyl pyrrole-2-carboxylate (CAS 1193-62-0). [Link]

  • PubChem. 5-ethyl-4-(methoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid. [Link]

  • Scent.vn. Methyl pyrrole-2-carboxylate CAS# 1193-62-0. [Link]

  • Semantic Scholar. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • FooDB. Showing Compound Pyrrole-2-carboxylic acid (FDB023340). [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. [Link]

  • PubChem. Pyrrole-2-Carboxylic Acid. [Link]

Sources

Validation

A Comparative Guide to the Anti-inflammatory Activity of Pyrrole Derivatives

For researchers and drug development professionals, the pyrrole scaffold represents a privileged structure in the design of novel anti-inflammatory agents. This guide provides a comprehensive comparison of various classe...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the pyrrole scaffold represents a privileged structure in the design of novel anti-inflammatory agents. This guide provides a comprehensive comparison of various classes of pyrrole derivatives, their mechanisms of action, and their performance against established non-steroidal anti-inflammatory drugs (NSAIDs). The information presented herein is supported by experimental data and detailed protocols to aid in the evaluation and development of next-generation anti-inflammatory therapeutics.

Introduction: The Rationale for Targeting Inflammation with Pyrrole Derivatives

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key contributor to a wide range of chronic diseases. A central pathway in inflammation is the conversion of arachidonic acid to prostaglandins by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1] Consequently, selective inhibition of COX-2 over COX-1 is a desirable strategy to achieve anti-inflammatory effects while minimizing gastrointestinal side effects associated with the inhibition of COX-1.[2]

The pyrrole ring is a core component of several well-known NSAIDs, including tolmetin and ketorolac, highlighting its potential in the development of new anti-inflammatory drugs.[3][4] Researchers have explored various modifications of the pyrrole scaffold to enhance potency and selectivity for COX-2, as well as to investigate other anti-inflammatory mechanisms.

Comparative Analysis of Pyrrole Derivatives: A Focus on COX Inhibition

The primary mechanism by which many pyrrole derivatives exert their anti-inflammatory effects is through the inhibition of COX enzymes. This section compares the in vitro potency and selectivity of different classes of pyrrole derivatives against standard NSAIDs.

Pyrrole Carboxylic Acid Derivatives

Inspired by the structures of zomepirac and tolmetin, research into N-pyrrole carboxylic acid derivatives has yielded compounds with potent COX inhibitory activity.[5] The strategic inclusion of an acidic group, such as an acetic acid moiety, has been shown to enhance anti-inflammatory effects.[5]

Key Findings:

  • Compounds with an acetic acid group at the 1-position of the pyrrole ring have demonstrated significant activity against both COX-1 and COX-2.[5]

  • Specific derivatives have shown IC50 values against COX-2 that are comparable or superior to the selective COX-2 inhibitor, celecoxib.[5]

Fused Pyrrole Systems: Pyrrolopyrimidines

The fusion of a pyrimidine ring to the pyrrole core has given rise to a class of compounds with notable anti-inflammatory potential. These pyrrolopyrimidine derivatives have been investigated for their ability to selectively inhibit COX-2.[6]

Key Findings:

  • Several synthesized pyrrolopyrimidine derivatives have exhibited potent and selective COX-2 inhibition.[6]

  • In vivo studies using the carrageenan-induced paw edema model have shown that some of these compounds have anti-inflammatory activity comparable to ibuprofen.[7]

Pyrrole-Cinnamate Hybrids

Molecular hybridization is a promising strategy for developing multi-target agents. The combination of a pyrrole moiety with cinnamic acid has led to the development of hybrids with dual COX-2 and lipoxygenase (LOX) inhibitory activity.[8]

Key Findings:

  • Certain pyrrole-cinnamate hybrids have been identified as potent COX-2 inhibitors, with some showing stronger activity than indomethacin.[8]

  • These hybrids also exhibit inhibitory activity against soybean LOX, suggesting a dual mechanism of action that could offer a safer alternative to traditional NSAIDs.[8]

Data Presentation: In Vitro COX Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected pyrrole derivatives and standard NSAIDs against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.

Compound ClassSpecific CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Pyrrole Derivative Pyrrole-cinnamate hybrid 5-0.55-[8]
Pyrrole Derivative Pyrrole 4-0.65-[8]
Pyrrolopyrimidine Compound 6b15.940.02797[6]
Pyrrolopyrimidine Compound 4b11.450.044260[6]
Standard NSAID Celecoxib16 - 820.54 - 6.812 - 29.6[9][10][11]
Standard NSAID Diclofenac0.0760.0262.9[9][10]
Standard NSAID Ibuprofen12 - 1380 - 3700.15[9][10][12]
Standard NSAID Indomethacin0.009 - 0.0180.026 - 0.310.029[1][9][10][13]

Note: IC50 values can vary between studies due to different experimental conditions.

Data Presentation: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard method for evaluating the in vivo anti-inflammatory activity of novel compounds. The table below presents the percentage of edema inhibition for selected pyrrolopyrimidine derivatives compared to ibuprofen.

CompoundDoseTime Post-Carrageenan% Edema InhibitionReference
Pyrrolopyrimidine 5b -4 h73.54[14]
Pyrrolopyrimidine 5c -4 h79.42[14]
Ibuprofen (Standard) -4 h-[14]
Pyrrole Derivative 3e 40 mg/kg (single dose)2 hSignificant inhibition[15]
Pyrrole Derivative 3e 10, 20, 40 mg/kg (14 days)2, 3, 4 hSignificant inhibition[15]
Diclofenac (Standard) 25 mg/kg--[15]

Beyond COX Inhibition: Exploring Alternative Mechanisms

While COX inhibition is a well-established mechanism, some pyrrole derivatives exhibit anti-inflammatory effects through other signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, controlling the expression of pro-inflammatory genes.[16][17] The canonical pathway is activated by stimuli such as tumor necrosis factor-alpha (TNFα), leading to the activation of the IκB kinase (IKK) complex and subsequent translocation of NF-κB to the nucleus.[2][16]

dot

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA NFkB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription Pyrrole_Derivatives Pyrrole Derivatives Pyrrole_Derivatives->IKK_complex Inhibition

Caption: Canonical NF-κB Signaling Pathway and Point of Inhibition.

Modulation of the JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another key signaling cascade involved in immunity and inflammation.[18] Cytokine binding to their receptors leads to the activation of JAKs, which then phosphorylate STAT proteins, leading to their dimerization and translocation to the nucleus to regulate gene expression.[19]

dot

JAK_STAT_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits JAK->Receptor Phosphorylates JAK->STAT Phosphorylates STAT_P P-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation DNA DNA STAT_dimer->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription Pyrrole_Derivatives Pyrrole Derivatives Pyrrole_Derivatives->JAK Inhibition

Caption: JAK-STAT Signaling Pathway and Point of Inhibition.

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

The following protocols provide detailed methodologies for assessing the anti-inflammatory activity of pyrrole derivatives.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay determines the potency and selectivity of a compound by measuring its ability to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

dot

COX_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Assay Buffer - Heme - COX-1/COX-2 Enzyme - Inhibitor (Pyrrole Derivative) - ADHP (Fluorogenic Substrate) - Arachidonic Acid Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Background Wells - 100% Activity Wells - Inhibitor Wells Prepare_Reagents->Plate_Setup Incubate_Inhibitor Incubate with Inhibitor (5 min, RT) Plate_Setup->Incubate_Inhibitor Add_Substrate Add ADHP Incubate_Inhibitor->Add_Substrate Initiate_Reaction Initiate Reaction (Add Arachidonic Acid) Add_Substrate->Initiate_Reaction Read_Fluorescence Read Fluorescence (Ex: 530-540 nm, Em: 585-595 nm) Initiate_Reaction->Read_Fluorescence Analyze_Data Data Analysis: - Calculate % Inhibition - Determine IC50 values Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for In Vitro COX Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This includes diluting the assay buffer, reconstituting enzymes, and preparing a dilution series of the test compound (pyrrole derivative) and a reference inhibitor.

  • Plate Setup: In a 96-well plate, set up the following wells in triplicate:

    • Background Wells: Contain assay buffer and heme.

    • 100% Initial Activity Wells: Contain assay buffer, heme, and COX enzyme.

    • Inhibitor Wells: Contain assay buffer, heme, COX enzyme, and the test compound at various concentrations.

  • Inhibitor Incubation: Add the test compound or vehicle to the appropriate wells and incubate the plate for a specified time (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

  • Substrate Addition: Add the fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to all wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorogenic product (e.g., resorufin).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation to assess the in vivo efficacy of anti-inflammatory compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compound (pyrrole derivative), standard drug (e.g., indomethacin or diclofenac), or vehicle to the respective groups, typically via oral or intraperitoneal routes.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion and Future Directions

Pyrrole derivatives continue to be a rich source of inspiration for the development of novel anti-inflammatory agents. Their versatility allows for structural modifications that can enhance potency and selectivity for COX-2, as well as target other key inflammatory pathways such as NF-κB and JAK-STAT. The comparative data and detailed protocols presented in this guide serve as a valuable resource for researchers in the field. Future research should focus on optimizing the pharmacokinetic properties and safety profiles of these promising compounds to translate their potent anti-inflammatory activity into effective clinical therapies.

References

  • Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. PubMed. Available at: [Link]

  • JAK-STAT Signaling Pathway: Functions and Biomarkers. AnyGenes. Available at: [Link]

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. Available at: [Link]

  • Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. PubMed. Available at: [Link]

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral. PedWorld. Available at: [Link]

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PMC. Available at: [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation. PMC. Available at: [Link]

  • NF-κB Signaling Pathway: Functions and Biomarkers. AnyGenes. Available at: [Link]

  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... ResearchGate. Available at: [Link]

  • The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Publications. Available at: [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PMC. Available at: [Link]

  • Diagram of the JAK-STAT signaling pathway: 1) Signal molecule binding... ResearchGate. Available at: [Link]

  • JAK-STAT signaling pathway. Wikipedia. Available at: [Link]

  • NF-κB. Wikipedia. Available at: [Link]

  • Which COX-inhibitor to which patient; an analysis of contemporary evidence including pharmacology and medicinal chemistry. Diva-Portal.org. Available at: [Link]

  • NF-κB signaling. Wiley Online Library. Available at: [Link]

  • A simplified diagrammatic representation of the JAK-STAT pathway. ResearchGate. Available at: [Link]

  • Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. Available at: [Link]

  • A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. PNAS. Available at: [Link]

  • In vivo anti-inflammatory activity. ResearchGate. Available at: [Link]

  • Pyrrole Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]

  • COX-2 and COX-1 Inhibition Rates in Diclofenac Sodium Formulations. Physician's Weekly. Available at: [Link]

  • Structures of some anti-inflammatory drugs. ResearchGate. Available at: [Link]

  • IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... ResearchGate. Available at: [Link]

  • Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers. Available at: [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. Available at: [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI. Available at: [Link]

  • IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. Available at: [Link]

  • Structures of pyrrole-based anti-inflammatory compounds (V–VIII). ResearchGate. Available at: [Link]

  • A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. PubMed. Available at: [Link]

  • In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. (2018). SciSpace. Available at: [Link]

  • THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. PMC. Available at: [Link]

  • An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. PMC. Available at: [Link]

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Comparative

Mechanistic Divergence: How Pyrrole Substitutions Dictate Target Engagement

An In-Depth Comparative Analysis of Substituted Pyrroles in Oncology: Performance, Mechanisms, and Validation Protocols As the demand for novel chemotherapeutics capable of bypassing multidrug resistance (MDR) intensifie...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Substituted Pyrroles in Oncology: Performance, Mechanisms, and Validation Protocols

As the demand for novel chemotherapeutics capable of bypassing multidrug resistance (MDR) intensifies, the pyrrole scaffold has emerged as a highly privileged pharmacophore in rational drug design. From FDA-approved multikinase inhibitors like Sunitinib to next-generation tubulin-destabilizing agents, substituted pyrroles offer remarkable structural plasticity.

This guide provides a comprehensive technical comparison of novel substituted pyrrole derivatives against standard-of-care chemotherapeutics. It is designed for drug development professionals and application scientists, focusing on mechanistic pathways, comparative efficacy data, and the self-validating experimental protocols required to rigorously evaluate these compounds.

The anticancer efficacy of substituted pyrroles is primarily driven by two distinct mechanisms of action, dictated by the specific functionalization of the pyrrole ring:

  • Tubulin Polymerization Inhibition (Colchicine-Site Binding): Unlike taxanes that stabilize microtubules, specific pyrrole derivatives (such as pyrrole-based carboxamides and ethyl-pyrrole-carboxylates) bind to the colchicine site at the interface of α and β tubulin. This prevents the conformational changes necessary for tubulin dimer assembly, leading to mitotic spindle disruption, robust G2/M phase cell cycle arrest, and subsequent apoptosis . Targeting the colchicine site is highly advantageous as it frequently circumvents P-glycoprotein-mediated efflux, a primary driver of taxane resistance.

  • Receptor Tyrosine Kinase (RTK) Inhibition: Pyrroles fused with other heterocycles (e.g., pyrrolo[2,3-d]pyrimidines or spiro-pyrrolopyridazines) often act as ATP-competitive inhibitors against kinases such as EGFR, VEGFR, and c-Met. The nitrogen atom in the pyrrole ring acts as a critical hydrogen bond donor to the kinase hinge region, effectively shutting down downstream proliferation cascades .

MOA SubstitutedPyrroles Substituted Pyrrole Derivatives Tubulin Tubulin Polymerization Inhibition (Colchicine Site) SubstitutedPyrroles->Tubulin Kinase Tyrosine Kinase Inhibition (EGFR, VEGFR) SubstitutedPyrroles->Kinase Spindle Mitotic Spindle Disruption Tubulin->Spindle Signaling Blockade of Proliferation Signaling Cascades Kinase->Signaling G2M G2/M Phase Cell Cycle Arrest Spindle->G2M Apoptosis Apoptotic Cell Death (Caspase Activation) Signaling->Apoptosis G2M->Apoptosis

Fig 1: Dual mechanistic pathways of substituted pyrroles leading to tumor cell apoptosis.

Comparative Performance Analysis

To objectively benchmark the potency of novel pyrrole derivatives, we must compare their half-maximal inhibitory concentrations ( IC50​ ) against established clinical standards like Doxorubicin and Erlotinib. The data below synthesizes recent high-throughput screening results across multiple human adenocarcinoma cell lines.

Table 1: Comparative IC50​ Values of Novel Pyrrole Derivatives vs. Standard Therapeutics

Compound ClassSpecific DerivativeTarget Cell Line IC50​ of Pyrrole Derivative IC50​ of Reference DrugReference Drug
Indolylpyrroles Compound 5aSKOV3 (Ovarian) 1.20±0.04μg/mL 2.20±0.02μg/mL Doxorubicin
Indolylpyrroles Compound 5iSKOV3 (Ovarian) 1.90±0.50μg/mL 2.20±0.02μg/mL Doxorubicin
Pyrrolo[2,3-d]pyrimidines Compound 14aMCF-7 (Breast) 1.70μg/mL 26.10μg/mL Doxorubicin
Pyrrolo[2,3-d]pyrimidines Compound 18bMCF-7 (Breast) 3.40μg/mL 26.10μg/mL Doxorubicin
Spiro-pyrrolopyridazines SPP10MCF-7 (Breast) 2.31±0.30μM N/A (High Selectivity)*N/A
Spiro-pyrrolopyridazines Compound IXgEGFR Kinase Assay 0.75μM 0.95μM Erlotinib

*Note on Selectivity: Raw potency is irrelevant without a therapeutic window. SPP10 demonstrated an IC50​ of 26.8μM on non-tumorigenic HEK-293 cells, yielding a Selectivity Index (SI) of 11.6 against MCF-7 cells. In drug development, an SI ≥2 is the minimum threshold for advancing a compound to mechanistic validation .

Experimental Workflows & Validation Protocols

Workflow Screening 1. In Vitro Cytotoxicity (MTT Assay, 72h) Selectivity 2. Selectivity Index Calculation (SI ≥ 2) Screening->Selectivity IC50 < 5µM Mechanistic 3. Target Engagement (Tubulin / Kinase Assays) Selectivity->Mechanistic High Safety Margin Phenotypic 4. Phenotypic Output (Flow Cytometry / Apoptosis) Mechanistic->Phenotypic Validated MOA

Fig 2: Self-validating experimental workflow for screening pyrrole-based anticancer agents.

Protocol A: High-Throughput Cytotoxicity & Selectivity Profiling (MTT Assay)

Causality Note: We utilize a 72-hour incubation period because tubulin-targeting agents require cells to actively cycle through to the G2/M checkpoint to exert their cytotoxic effect. Shorter incubations (e.g., 24h) often yield false negatives for antimitotic agents.

  • Cell Seeding: Harvest cancer cells (e.g., MCF-7, SKOV3) and normal control cells (e.g., HEK-293) at the logarithmic growth phase. Seed at 5×103 cells/well in 96-well plates using 100 μL of complete media (DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare serial dilutions of the pyrrole derivatives and the reference drug (Doxorubicin) in DMSO (final DMSO concentration ≤0.1% to prevent solvent toxicity). Treat cells for exactly 72 hours.

  • Viability Readout: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 μL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis and compute the Selectivity Index ( SI=IC50(Normal)​/IC50(Cancer)​ ).

Protocol B: Cell-Free Tubulin Polymerization Assay

Causality Note: To prove that the pyrrole derivative directly engages tubulin (rather than altering upstream regulatory proteins), we must use a cell-free system with >99% purified porcine brain tubulin.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare the tubulin reaction mix: 3 mg/mL purified tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.

  • Compound Addition: Add the pyrrole derivative at its calculated IC50​ concentration. Use Colchicine as a positive destabilizing control and Paclitaxel as a stabilizing control.

  • Kinetic Monitoring: Immediately transfer the plate to a fluorometer pre-heated to 37°C. Monitor tubulin assembly by measuring fluorescence (Excitation: 360 nm, Emission: 420 nm) every minute for 60 minutes.

  • Analysis: A flattening of the fluorescence curve compared to the vehicle control confirms direct inhibition of tubulin polymerization.

Protocol C: Apoptotic Phenotype Validation (Annexin V/PI Flow Cytometry)

Causality Note: Cell death can occur via necrosis (uncontrolled) or apoptosis (programmed). True chemotherapeutics should induce apoptosis. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis).

  • Treatment: Treat 2×105 cells/well in a 6-well plate with the pyrrole derivative at and the IC50​ concentration for 48 hours.

  • Harvesting: Collect both the floating (dead) and adherent cells using trypsin-EDTA. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 μL of Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of PI. Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 μL of Binding Buffer and immediately analyze via flow cytometry (e.g., BD FACSCanto).

  • Gating: Quadrant analysis will reveal viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic cells (Annexin V+ / PI+).

Conclusion

Substituted pyrroles represent a highly versatile and potent class of anticancer agents. As demonstrated by the comparative data, rationally designed derivatives—such as indolylpyrroles and pyrrolo[2,3-d]pyrimidines—can significantly outperform traditional chemotherapeutics like Doxorubicin in specific cell lines (e.g., SKOV3 and MCF-7). By leveraging targeted mechanisms like colchicine-site tubulin inhibition and selective kinase blockade, these compounds offer a promising pathway to overcome multidrug-resistant malignancies. Rigorous, self-validating experimental workflows remain critical to translating these in vitro successes into viable clinical candidates.

References

  • Boichuk, S., et al. "The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site." Molecules (2021). Available at:[Link]

  • ACS Publications. "Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis." ACS Omega (2024). Available at:[Link]

  • Arabian Journal of Chemistry. "Synthesis and cytotoxic activity of new indolylpyrrole derivatives." Elsevier (2021). Available at:[Link]

  • National Institutes of Health. "Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives." BMC Chemistry (2023). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid. As researchers, scientists, and drug development professionals, our commitmen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This document is designed to build your trust by offering clear, actionable steps grounded in established safety protocols and regulatory standards.

Hazard Assessment and Characterization

Before any disposal protocol is initiated, a thorough hazard assessment is paramount. 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid should be treated as a hazardous waste until proven otherwise. The primary hazards are associated with its functional groups:

  • Carboxylic Acid: This group renders the compound acidic and potentially corrosive, capable of causing skin and eye irritation or damage.[2][3]

  • Pyrrole Moiety: While the pyrrole ring itself is a common heterocyclic structure, substituted pyrroles can have varying toxicological profiles. It is prudent to assume the compound may cause irritation upon inhalation, ingestion, or skin contact.[2][3]

  • Solid Form: As a powder or solid, it can be easily inhaled, necessitating measures to control dust generation.[3]

Based on these characteristics, the waste is likely to be classified as hazardous due to its corrosive nature.[4]

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid and its waste. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

PPE CategorySpecificationRationale
Eye and Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities.Protects against splashes and airborne dust.[2][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the potentially corrosive and irritating compound.[1]
Body Protection A flame-resistant lab coat.Protects against spills and contamination of personal clothing.[1]
Respiratory An N95 dust mask or a respirator may be necessary if handling large quantities of the solid or if dust generation is significant.Minimizes the risk of inhaling the compound.[5]
Waste Segregation and Container Management

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6] Do not mix 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid waste with incompatible materials.

Experimental Workflow: Waste Segregation and Disposal

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway A Don appropriate PPE (Gloves, Goggles, Lab Coat) B Generate waste containing 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid A->B C Is the waste a solid or a concentrated liquid? B->C D Is the waste a dilute aqueous solution (<1%) and in a small quantity (<100 mL)? B->D E Collect in a designated 'Non-halogenated Organic Solid Waste' or 'Acidic Organic Waste' container. C->E Yes D->E No F Consult EHS for potential neutralization protocol. If approved, neutralize with a weak base (e.g., sodium bicarbonate) to a pH between 6 and 8. D->F Yes H Label the waste container with 'Hazardous Waste,' the full chemical name, and associated hazards. E->H F->E Not Approved G Dispose of neutralized solution down the drain with copious amounts of water, per institutional guidelines. F->G Success I Store the sealed container in a designated Satellite Accumulation Area (SAA). H->I J Arrange for pickup by the institution's hazardous waste management service. I->J

Caption: Decision workflow for the proper segregation and disposal of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid waste.

Step-by-Step Disposal Protocol:

  • Container Selection: Use a designated, compatible hazardous waste container. For solid waste, a wide-mouth polyethylene or glass container is suitable. For liquid waste, use a container made of a material that will not react with the acidic compound.[7] Avoid using metal containers.[4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid," and a description of the hazards (e.g., "Corrosive," "Irritant").[4][8]

  • Waste Collection:

    • For Solid Waste: Carefully transfer the solid waste into the designated container, minimizing dust formation.[2]

    • For Liquid Waste (Solutions): Pour the waste solution into the designated liquid waste container. Do not mix with other waste streams unless you have confirmed their compatibility.

  • Container Sealing: Keep the waste container securely capped at all times, except when adding waste.[4]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[4][8] This area should be away from general laboratory traffic and incompatible materials.

Disposal of Contaminated Materials

Any materials that come into contact with 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid, such as gloves, weigh boats, and absorbent pads used for cleaning up spills, must be disposed of as hazardous waste. Place these items in a sealed bag or container, label it as "Hazardous Waste," and dispose of it in the appropriate solid waste container.[1]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated.[1]

  • Assess the Spill: For small spills of the solid, you can proceed with cleanup if you are trained and have the appropriate PPE. For large spills, evacuate the area and contact your institution's EHS department.

  • Containment and Cleanup: For a small solid spill, gently cover it with an inert absorbent material like vermiculite or sand.[1] Sweep the material into a designated hazardous waste container. For a small liquid spill, use a spill kit with absorbent pads.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water, if appropriate) and then decontaminate the surface. All materials used for cleanup must be disposed of as hazardous waste.

Regulatory Compliance

The disposal of hazardous waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[8][9] Adherence to these regulations, including proper labeling, storage, and documentation, is mandatory. Your institution's EHS office is the primary resource for ensuring compliance with all applicable regulations.

By following these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. IDR Environmental Services. [Link]

  • Chemical Safety Guide, 6th Ed. ORS. [Link]

  • Chemical Product and Company Identification. BioSpectra, Inc. [Link]

  • SAFETY DATA SHEET - EnvirOx Fresh Concentrate 118. EnvirOx LLC. [Link]

  • What Are OSHA Biohazard Waste Disposal Guidelines?. Compliancy Group. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Chemical waste. McGill University. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego. [Link]

  • Safety Data Sheet - 2,5-Furandicarboxylic acid. Carl ROTH. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Hazard Assessment and Chemical Profile 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS No. 1199-64-0) is a chemical compound utilized in various research and development applications.[1] It is typically encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Chemical Profile

5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS No. 1199-64-0) is a chemical compound utilized in various research and development applications.[1] It is typically encountered as a powder. A thorough understanding of its hazard profile is the foundation of a robust safety protocol.

The primary hazards associated with this compound, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2][4]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07), and the signal word is "Warning".

Property Information Source(s)
Chemical Name 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid
CAS Number 1199-64-0
Molecular Formula C7H7NO4
Molecular Weight 169.14 g/mol [1]
Physical Form Powder
GHS Pictogram GHS07 (Exclamation Mark)
GHS Hazard Statements H315, H319, H335

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is dictated by the hazards of the chemical and the nature of the work being performed. For handling 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid in its powdered form, the following PPE is mandatory.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye protection is non-negotiable.[2][3]

  • Safety Glasses with Side-Shields: These should conform to ANSI Z87.1 standards in the United States or EN 166 in Europe.[5][6] They provide a basic level of protection against flying particles.

  • Chemical Splash Goggles: When there is a potential for splashing or aerosolization of the powder, chemical splash goggles are required. These provide a seal around the eyes, offering superior protection.[6][7]

  • Face Shield: In addition to goggles, a face shield should be worn when handling larger quantities of the powder or when a significant risk of splashing exists.[6][8] A face shield protects the entire face from contact.[6]

Skin and Body Protection

To prevent skin irritation, appropriate gloves and protective clothing are essential.[2][3]

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for handling many powdered chemicals.[7] Always inspect gloves for tears or punctures before use.[5] Proper glove removal technique (without touching the outer surface) is critical to avoid skin contact.[5]

  • Laboratory Coat: A standard laboratory coat should be worn to protect street clothing and skin from contamination.[6] For tasks with a higher risk of contamination, a chemical-resistant apron or coveralls may be necessary.[7][8]

  • Closed-Toe Shoes: Footwear that fully covers the feet is a standard requirement in any laboratory setting to protect against spills and falling objects.[7][9]

Respiratory Protection

The potential for respiratory irritation from inhaling the powder necessitates respiratory protection, especially when handling the material outside of a fume hood or in poorly ventilated areas.[2][4]

  • N95 Respirator or Higher: A NIOSH-approved N95 respirator is the minimum requirement for handling this powder. For tasks that may generate significant dust, a higher level of respiratory protection, such as a half-mask or full-face respirator with P100 cartridges, should be considered.[10] It is crucial that the respirator is properly fit-tested to ensure a tight seal.[10]

Step-by-Step PPE Protocol: Donning and Doffing

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat/Coveralls: Put on your protective clothing first.

  • Respirator: If required, don your respirator. Perform a seal check to ensure it is fitted correctly.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Don your gloves last, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing Sequence:
  • Gloves: Remove gloves first, using the proper technique to avoid touching the contaminated outer surface with your bare hands.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Lab Coat/Coveralls: Remove your protective clothing by rolling it inside out to contain any contaminants.

  • Respirator: Remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[5]

Operational Plan: Safe Handling and Spill Response

A systematic approach to handling and responding to spills is a cornerstone of laboratory safety.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Designate a well-ventilated work area (fume hood preferred) prep1->prep2 prep3 Assemble all necessary PPE prep2->prep3 prep4 Prepare spill kit prep3->prep4 handle1 Don PPE in the correct sequence prep4->handle1 handle2 Weigh and handle the powder carefully to minimize dust handle1->handle2 handle3 Keep containers closed when not in use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Segregate and label waste clean1->clean2 clean3 Doff PPE in the correct sequence clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Sources

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